molecular formula C8H17NO B1194782 Hygroline

Hygroline

Número de catálogo: B1194782
Peso molecular: 143.23 g/mol
Clave InChI: CWMYODFAUAJKIV-HTQZYQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hygroline is a pyrrolidine alkaloid with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . Its structure features a 1-methylpyrrolidin-2-yl moiety substituted with a 1-hydroxyethyl group, and it exists as a specific stereoisomer with two defined stereocenters, formally known as (αS,2S)-α,1-dimethyl-2-pyrrolidineethanol . Key physicochemical properties include a calculated LogP of 0.429 and two rotatable bonds, indicating moderate flexibility . This compound is a natural product of significant interest in phytochemistry and pharmacology. Recent research has identified new this compound derivatives in plant species like Schizanthus tricolor , and these compounds are being evaluated for their promising anti-parasitic activities, including anti-trypanosomatid and antiplasmodial (anti-malaria) properties . In the broader context of plant alkaloids, this compound is recognized as a critical biosynthetic intermediate and an analytical marker in the complex metabolic pathways of plants within the Solanaceae family, which includes well-known genera like Datura . Its role underscores the chemical diversity of pyrrolidine alkaloids and their potential as a source of novel bioactive agents for infectious disease research. This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H17NO

Peso molecular

143.23 g/mol

Nombre IUPAC

(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1

Clave InChI

CWMYODFAUAJKIV-HTQZYQBOSA-N

SMILES

CC(CC1CCCN1C)O

SMILES isomérico

C[C@H](C[C@H]1CCCN1C)O

SMILES canónico

CC(CC1CCCN1C)O

Sinónimos

hygroline
pseudohygroline

Origen del producto

United States

Foundational & Exploratory

Hygroline: A Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline is a naturally occurring pyrrolidine alkaloid found in various plant species.[1] It has garnered scientific interest due to its potential biological activities, including anti-trypanosomatid and antiplasmodial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing a potential, though not yet confirmed, signaling pathway. It is important to note that research into the specific molecular mechanisms of this compound is still in its early stages, and much of the available data pertains to its derivatives or related compounds.

Core Biological Activities

The primary reported biological activities of this compound and its derivatives are their effects against parasitic protozoa, specifically Trypanosoma species and Plasmodium falciparum, the causative agents of trypanosomiasis and malaria, respectively.

Quantitative Data
CompoundTarget OrganismAssay TypeIC50 (µM)Reference
This compound Derivative 1Trypanosoma brucei rhodesienseIn vitro1.8[2]
This compound Derivative 1Trypanosoma cruziIn vitro3.2[2]
This compound Derivative 1Leishmania donovaniIn vitro4.5[2]
This compound Derivative 2Plasmodium falciparum (K1, chloroquine-resistant)In vitro2.5[2]
This compound Derivative 2Plasmodium falciparum (NF54, chloroquine-sensitive)In vitro3.1[2]

Potential Mechanism of Action: Enzyme Inhibition

While the precise molecular targets of this compound are not yet fully elucidated, a potential mechanism of action is through enzyme inhibition. Given its structural similarity to proline, it has been hypothesized that this compound may interact with enzymes involved in proline metabolism.

One such enzyme is Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1) , which plays a crucial role in the proline and hydroxyproline catabolic pathways. Inhibition of this enzyme could disrupt essential metabolic processes in target organisms. A study on the structurally related compound, trans-4-hydroxy-L-proline, demonstrated competitive inhibition of ALDH4A1.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities and potential mechanism of action.

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

1. Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates with clear bottoms

  • Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

2. Procedure:

  • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Add a synchronized culture of P. falciparum (ring stage) at 1% parasitemia and 2% hematocrit to each well.

  • Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubate the plates for 72 hours under the specified gas conditions at 37°C.

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Antitrypanosomal Assay (Resazurin-based Method)

This assay determines the IC50 of a compound against Trypanosoma species.

1. Materials:

  • Trypanosoma brucei rhodesiense bloodstream forms

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Resazurin sodium salt solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

2. Procedure:

  • Prepare serial dilutions of this compound in HMI-9 medium in a 96-well plate.

  • Add a suspension of T. b. rhodesiense to each well.

  • Include positive (e.g., pentamidine) and negative (vehicle control) controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add resazurin solution to each well and incubate for a further 4-6 hours.

  • Measure fluorescence (excitation: 530-560 nm, emission: 590 nm) or absorbance (570 nm).

  • Calculate the IC50 value from the dose-response curve.

ALDH4A1 Inhibition Assay

This enzymatic assay can be used to investigate the inhibitory effect of this compound on ALDH4A1.[3]

1. Materials:

  • Recombinant human ALDH4A1

  • Substrate: Δ1-pyrroline-5-carboxylate (P5C)

  • Cofactor: NAD+

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Add assay buffer, NAD+, and varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding ALDH4A1 enzyme.

  • Immediately add the substrate, P5C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Signaling Pathway Analysis

Currently, there is no direct evidence linking this compound to the modulation of specific signaling pathways. However, related pyrrolizidine alkaloids are known to induce apoptosis. Therefore, a hypothetical workflow to investigate this compound's effect on a key apoptotic pathway is presented below.

Hypothetical Experimental Workflow for Apoptosis Induction

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis & Conclusion cell_culture Cancer Cell Line (e.g., HeLa) treatment Treat with this compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT / Resazurin) treatment->viability annexin Annexin V / PI Staining (Flow Cytometry) treatment->annexin caspase Caspase Activity Assay (Luminometry) treatment->caspase protein_extraction Protein Extraction treatment->protein_extraction data_analysis Analyze Data and Determine Dose-Response viability->data_analysis annexin->data_analysis caspase->data_analysis western_blot Western Blot for Apoptotic Markers (Bax, Bcl-2, Caspase-3) protein_extraction->western_blot western_blot->data_analysis conclusion Conclude on Apoptotic Inducing Potential data_analysis->conclusion

Workflow for investigating this compound-induced apoptosis.
Potential Signaling Pathway Involvement: Apoptosis

The following diagram illustrates a simplified intrinsic apoptosis pathway, which could be a potential target for this compound, based on the activity of related alkaloids. It must be emphasized that the involvement of this compound in this pathway has not been experimentally confirmed.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound (Hypothetical) bax Bax This compound->bax activates? bcl2 Bcl-2 This compound->bcl2 inhibits? cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->bax inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Hypothetical involvement of this compound in apoptosis.

Conclusion and Future Directions

The current body of research indicates that this compound and its derivatives are promising leads for the development of antiparasitic agents. However, a significant knowledge gap exists regarding their precise mechanism of action at the molecular level. Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct cellular targets of this compound.

  • Enzyme Kinetics: Conducting detailed enzymatic assays with a broader range of enzymes to confirm and characterize potential inhibitory activities, including a definitive study on ALDH4A1.

  • Signaling Pathway Analysis: Performing comprehensive studies to elucidate the effects of this compound on key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, in relevant biological systems.

  • In Vivo Studies: Progressing to in vivo models to validate the efficacy and determine the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective derivatives.

References

The Biosynthetic Pathway of Hygroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline is a pyrrolidine alkaloid found predominantly in plants of the Erythroxylaceae family, such as Erythroxylum coca, and to a lesser extent in other species. As a close structural relative of hygrine, it is considered an integral part of the broader tropane alkaloid biosynthetic pathway, which yields a diverse array of pharmacologically significant compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic transformations, and the current understanding of the key catalysts involved. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the biochemical processes to support further research and drug development endeavors.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the amino acid L-ornithine and proceeds through several enzymatic steps to form the characteristic pyrrolidine ring structure. The final step in the formation of this compound is the reduction of its immediate precursor, hygrine.

1. Formation of the Pyrrolidine Ring:

The pathway commences with the conversion of L-ornithine to putrescine, a diamine precursor. This is followed by a series of reactions including methylation and oxidative deamination, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that serves as the foundation for the pyrrolidine ring of various alkaloids.

2. Formation of Hygrine:

The N-methyl-Δ¹-pyrrolinium cation undergoes a condensation reaction with a three-carbon unit, likely derived from acetyl-CoA, to form hygrine. This step is a critical branch point in the biosynthesis of several pyrrolidine and tropane alkaloids.

3. Reduction of Hygrine to this compound:

The final step in the biosynthesis of this compound is the stereospecific reduction of the ketone group on the side chain of hygrine. This conversion is catalyzed by a reductase enzyme, which has not yet been definitively isolated and characterized but is likely a member of the short-chain dehydrogenase/reductase (SDR) family. These enzymes are known to catalyze similar reductions in tropane alkaloid metabolism[1][2]. The product of this reduction is this compound, which exists as diastereomers due to the creation of a new chiral center at the hydroxyl group.

Quantitative Data

Quantitative analysis of this compound and its precursor, hygrine, has been performed on various plant materials, particularly leaves of Erythroxylum species. The concentrations of these alkaloids can vary significantly depending on the plant species, age of the leaves, and environmental conditions.

AlkaloidPlant SpeciesPlant PartConcentration RangeReference
HygrineErythroxylum cocaLeaves0.2% of total alkaloids[3]
This compoundSchizanthus tricolorAerial PartsNot specified

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of tracer studies, enzyme assays, and analytical techniques for the identification and quantification of intermediates and products.

Protocol 1: General Method for Extraction and Quantification of Pyrrolidine Alkaloids

This protocol outlines a general procedure for the extraction and analysis of hygrine and this compound from plant material using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Freeze-dry fresh plant material (e.g., leaves) to remove water.
  • Grind the dried tissue into a fine powder.

2. Extraction:

  • Extract a known weight of the powdered plant material with a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol[3].
  • The extraction can be performed using sonication or maceration.
  • Filter the extract to remove solid plant debris.

3. Purification (Optional):

  • For cleaner samples, an acid-base extraction can be performed. Acidify the organic extract to partition the basic alkaloids into an aqueous phase.
  • Wash the aqueous phase with a nonpolar solvent to remove neutral impurities.
  • Basify the aqueous phase and re-extract the alkaloids into an organic solvent.

4. Analysis by GC-MS:

  • Evaporate the final organic extract to dryness and reconstitute in a suitable solvent for GC-MS analysis.
  • Use a capillary column suitable for alkaloid separation (e.g., a dimethylpolysiloxane-based column).
  • Employ a temperature gradient program to achieve optimal separation of hygrine, this compound, and other related alkaloids.
  • Identify the compounds based on their retention times and mass spectra, by comparison with authentic standards.
  • Quantify the alkaloids using an internal standard method.

Protocol 2: General Enzyme Assay for Reductase Activity

This protocol describes a general method for assaying the enzymatic reduction of hygrine to this compound, which can be adapted for the characterization of a putative hygrine reductase. The assay monitors the consumption of the cofactor NADPH, which can be measured spectrophotometrically.

1. Enzyme Preparation:

  • Homogenize fresh plant tissue (e.g., roots or leaves) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing stabilizing agents like polyvinylpyrrolidone and a reducing agent like dithiothreitol.
  • Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.
  • For further purification, protein precipitation and column chromatography techniques can be employed.

2. Assay Mixture:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., phosphate buffer, pH 7.0)
  • NADPH (cofactor)
  • Hygrine (substrate)
  • Enzyme extract

3. Reaction and Measurement:

  • Initiate the reaction by adding the enzyme extract to the assay mixture.
  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

4. Product Confirmation:

  • After the reaction, stop the enzymatic activity (e.g., by adding acid or boiling).
  • Extract the reaction products with an organic solvent.
  • Analyze the extract by GC-MS or LC-MS to confirm the formation of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its study.

Hygroline_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation Putrescine->N_Methylpyrrolinium Series of enzymatic steps Hygrine Hygrine N_Methylpyrrolinium->Hygrine Condensation with 3-carbon unit This compound This compound Hygrine->this compound Hygrine Reductase (Putative)

Biosynthetic pathway of this compound.

Experimental_Workflow cluster_extraction Extraction & Quantification cluster_enzyme_assay Enzyme Assay Plant_Material Plant Material (e.g., Erythroxylum coca leaves) Extraction Solvent Extraction Plant_Material->Extraction Purification Acid-Base Purification Extraction->Purification GC_MS_Analysis GC-MS Analysis (Quantification) Purification->GC_MS_Analysis Enzyme_Extraction Crude Enzyme Extraction Assay Spectrophotometric Assay (NADPH consumption) Enzyme_Extraction->Assay Product_Confirmation LC-MS/MS Analysis (Product Identification) Assay->Product_Confirmation

Experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound is an integral part of the complex network of tropane alkaloid metabolism. While the general pathway from L-ornithine to hygrine is relatively well-understood, the specific enzyme responsible for the final reduction step to this compound remains to be definitively characterized. Further research focusing on the isolation and characterization of this putative "hygrine reductase" will be crucial for a complete understanding of this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore the biosynthesis of this compound and its potential applications in drug development and metabolic engineering.

References

An In-depth Technical Guide to Hygroline and its Natural Sources in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolidine alkaloid Hygroline, focusing on its natural occurrence in the plant kingdom, its biosynthetic origins, and methods for its isolation and analysis. The document also explores the current understanding of its biological activities, offering insights for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a naturally occurring pyrrolidine alkaloid characterized by a 1-methyl-2-(2-hydroxy-2-propyl)pyrrolidine structure. It exists as a racemic mixture of two diastereomers, (+)-hygroline and (-)-hygroline, each with two possible enantiomers. This structural complexity has made it a subject of interest in stereoselective synthesis and pharmacological studies. As a member of the broader class of tropane and pyrrolizidine alkaloids, this compound and its derivatives have been investigated for a range of biological activities.

Natural Sources of this compound in the Plant Kingdom

This compound and its derivatives have been identified in a variety of plant species, primarily within the families Rhizophoraceae and Solanaceae. The presence and concentration of these alkaloids can vary depending on the plant species, geographical location, and environmental conditions.

Table 1: Plant Sources of this compound and its Derivatives

FamilySpeciesPlant PartCompound(s) IdentifiedQuantitative Data (this compound)
Rhizophoraceae Carallia brachiataLeaves, BarkThis compound[1][2][3][4]Not explicitly reported.
Gynotroches axillarisNot specified(+)-HygrolineNot explicitly reported.
Solanaceae Erythroxylum cocaLeavesHygrine (precursor), other alkaloidsNot explicitly reported for this compound.
Erythroxylum novogranatenseLeavesHygrine (precursor), other alkaloidsNot explicitly reported for this compound.
Schizanthus hookeriAerial partsThis compound, this compound derivatives[5][6]Not explicitly reported.
Schizanthus tricolorAerial partsThis compound derivatives[5][6][7][8][9][10]Not explicitly reported.
Schizanthus integrifoliusAerial partsThis compound derivativeNot explicitly reported.

Note: While the presence of this compound and its derivatives is confirmed in these species, specific quantitative data for this compound is not widely available in the reviewed literature. The focus has often been on the isolation and structural elucidation of a wide array of alkaloids.

Biosynthesis of this compound in Plants

This compound is biosynthetically derived from the amino acid L-ornithine and is closely related to the biosynthesis of tropane alkaloids. The pathway involves the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation.

The initial steps involve the decarboxylation of ornithine to putrescine, followed by methylation to N-methylputrescine. Oxidative deamination of N-methylputrescine leads to the formation of 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as a crucial precursor for the formation of various pyrrolidine alkaloids, including hygrine. It is hypothesized that this compound is formed through the reduction of hygrine.

Hygroline_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal N-methylputrescine Oxidase N_Methyl_Pyrrolinium N-methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous Cyclization Hygrine Hygrine N_Methyl_Pyrrolinium->Hygrine Condensation with Acetoacetyl-CoA This compound This compound Hygrine->this compound Reduction

Biosynthetic pathway of this compound from L-ornithine.

Experimental Protocols

General Workflow for Isolation and Analysis of this compound

The isolation and analysis of this compound from plant material typically follow a multi-step process involving extraction, purification, and analytical determination.

Experimental_Workflow Plant_Material Dried and Powdered Plant Material Extraction Alkaloid Extraction (Acid-Base Extraction) Plant_Material->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis

General experimental workflow for this compound analysis.

Detailed Methodology for Extraction and Quantification of this compound

The following protocol is a generalized method adapted from established procedures for the extraction and quantification of pyrrolidine and tropane alkaloids. It is recommended to optimize and validate this protocol for each specific plant matrix.

4.2.1. Plant Material Preparation

  • Collect fresh plant material (e.g., leaves, aerial parts).

  • Dry the plant material in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of alkaloids.

  • Grind the dried plant material to a fine powder using a laboratory mill.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

4.2.2. Alkaloid Extraction (Acid-Base Extraction)

  • Weigh approximately 10 g of the dried, powdered plant material.

  • Moisten the powder with a small amount of 10% aqueous ammonia solution and mix thoroughly.

  • Transfer the moistened powder to a Soxhlet apparatus and extract with methanol or ethanol for 6-8 hours.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Dissolve the concentrated extract in 100 mL of 2% sulfuric acid.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with diethyl ether or chloroform (3 x 50 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

  • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution.

  • Extract the alkaline solution with chloroform or a chloroform/isopropanol mixture (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract.

4.2.3. Purification (Optional, for isolation of pure this compound)

  • Dissolve the crude alkaloid extract in a minimal amount of the appropriate solvent.

  • Subject the dissolved extract to column chromatography on silica gel or alumina.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the relevant fractions and evaporate the solvent to obtain purified this compound.

4.2.4. Quantitative Analysis by HPLC-MS/MS

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a portion of the crude alkaloid extract and dissolve it in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol is commonly used.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific for this compound. A characteristic MS/MS fragment for the this compound moiety is often observed at m/z 144.1390.[8]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with antiplasmodial and anti-trypanosomatid effects being the most prominently reported.[7][9] The exact molecular mechanisms underlying these activities are still under investigation.

Antiplasmodial Activity

Several this compound derivatives isolated from Schizanthus tricolor have shown low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[7][9] While the specific molecular target of this compound in P. falciparum has not been definitively identified, a common mechanism of action for many alkaloids with antiplasmodial activity is the inhibition of essential parasitic enzymes.

One potential target for pyrrolidine alkaloids is the dihydrofolate reductase (DHFR) enzyme in P. falciparum. DHFR is crucial for the synthesis of nucleic acids, and its inhibition leads to the disruption of parasite replication. The following diagram illustrates a hypothetical signaling pathway for the antiplasmodial activity of a pyrrolidine alkaloid like this compound, targeting the folate biosynthesis pathway.

Antiplasmodial_Activity cluster_parasite Plasmodium falciparum This compound This compound Derivative DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway Catalyzes Replication Parasite Replication Nucleic_Acid Nucleic Acid Synthesis Folate_Pathway->Nucleic_Acid Precursor for Nucleic_Acid->Replication Essential for Apoptosis Parasite Death Replication->Apoptosis Inhibition leads to

Hypothetical mechanism of antiplasmodial action of a this compound derivative.

Cytotoxicity

Some studies have also investigated the cytotoxic activities of this compound derivatives. The mechanisms of cytotoxicity for many natural alkaloids involve the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathway induced by this compound has not been elucidated, a general representation of an apoptosis-inducing signaling cascade is provided below.

Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Generalized intrinsic apoptosis pathway potentially induced by a cytotoxic compound.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with documented biological activities, particularly in the realm of antiparasitic agents. This technical guide has summarized the current knowledge regarding their natural sources, biosynthesis, and analytical methodologies.

Future research should focus on several key areas:

  • Quantitative Analysis: There is a clear need for the development and validation of robust analytical methods for the accurate quantification of this compound in various plant matrices. This will be crucial for quality control and for understanding the factors that influence its production in plants.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects is essential for their development as therapeutic agents.

  • Pharmacological Evaluation: Further in-vivo studies are required to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Synthetic Chemistry: The development of efficient and stereoselective synthetic routes will be vital for producing sufficient quantities of this compound and its analogs for extensive pharmacological testing and structure-activity relationship (SAR) studies.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective drugs for the treatment of infectious diseases and other conditions.

References

The Pharmacological Landscape of Hygroline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygroline and its stereoisomer, pseudothis compound, are naturally occurring pyrrolidine alkaloids found in various plant species, notably within the Solanaceae family, such as in Schizanthus species.[1] These compounds, characterized by a 2-substituted pyrrolidine ring with a side chain containing a hydroxyl group, have garnered interest in the pharmacological community for their potential biological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound alkaloids, detailing their biological significance, and presenting relevant experimental methodologies. While research into the specific mechanisms of action of this compound alkaloids is ongoing, this guide consolidates the current understanding and provides a framework for future investigation and drug development endeavors.

Introduction

This compound alkaloids are a class of pyrrolidine alkaloids that exist as four different isomeric forms.[1] Their structural simplicity and chiral nature make them interesting targets for both synthetic chemists and pharmacologists.[1] Historically, plants containing these and similar alkaloids have been used in traditional medicine, and some have been noted for their hallucinogenic properties, suggesting an interaction with the central nervous system.[1] Modern research has begun to explore their potential as pharmacological probes and therapeutic agents, particularly in the context of antiparasitic activities.[1]

Pharmacological Properties

The pharmacological profile of this compound alkaloids is still being elucidated. However, preliminary studies have revealed several key areas of biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound derivatives as anti-trypanosomatid and antiplasmodial agents. A chemical investigation of the alkaloid extract from the aerial parts of Schizanthus tricolor led to the isolation of 26 this compound derivatives. Several of these compounds exhibited low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[2]

Quantitative Data on Antiplasmodial Activity

CompoundTarget OrganismIC50 (µM)Cytotoxicity (Cell Line)Reference
This compound DerivativesPlasmodium falciparumLow micromolarNon-cytotoxic[2]

Note: Specific IC50 values for individual this compound derivatives were not detailed in the available literature and would require access to the full publication.

Neurological and Neurotransmitter Receptor Interactions

While direct studies on the interaction of this compound with specific neurotransmitter receptors are limited, the known hallucinogenic properties of some plants containing these alkaloids suggest an effect on the central nervous system.[1] Alkaloids, in general, are known to interact with a wide range of neuroreceptors and ion channels.[3] Many alkaloids exert their effects by acting as agonists or antagonists at neurotransmitter receptors, including muscarinic, nicotinic, dopaminergic, and serotonergic receptors.

Given the structural similarity of the pyrrolidine ring in this compound to components of various neurotransmitters and neuromodulators, it is plausible that this compound alkaloids could interact with cholinergic and dopaminergic systems. For instance, some alkaloids are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing cholinergic transmission.[4] Computational studies on other pyrrolizidine alkaloids have suggested potential antagonistic activity at muscarinic acetylcholine receptor M1.[5]

Potential Neurological Targets for this compound Alkaloids (Hypothesized)

  • Muscarinic Acetylcholine Receptors: Potential for antagonistic or agonistic activity.

  • Nicotinic Acetylcholine Receptors: Possible interaction due to the pyrrolidine moiety.

  • Dopamine Receptors: Interaction with the dopaminergic system could underlie potential psychoactive effects.[6][7]

  • Acetylcholinesterase (AChE): Potential for inhibitory activity, a common feature among alkaloids.

Further research employing radioligand binding assays and enzyme inhibition assays is necessary to confirm these potential interactions and determine the binding affinities (Ki values) and inhibitory concentrations (IC50 values) of this compound alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound alkaloids.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/mL in a final volume of 100 µL of culture medium per well.

  • Compound Incubation: After 24 hours of incubation to allow for cell attachment, add various concentrations of the this compound alkaloid to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After an incubation period of 48-72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Antiplasmodial Activity Assay: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive or resistant strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum.

  • Drug Dilution: Prepare serial dilutions of the this compound alkaloids in a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (e.g., ring stage) to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and stains the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Receptor Binding Assay: Radioligand Competition Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest (e.g., CHO cells expressing human M1 receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of the unlabeled this compound alkaloid.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the this compound alkaloid. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action (Hypothesized)

Direct experimental evidence for the signaling pathways modulated by this compound alkaloids is currently unavailable. However, based on the known actions of other alkaloids with similar structural features, several potential pathways can be hypothesized.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

If this compound alkaloids bind to muscarinic or dopaminergic receptors, which are GPCRs, they would modulate downstream signaling cascades.

  • Phospholipase C (PLC) Pathway: Activation of Gq-coupled receptors (e.g., M1, M3, M5 muscarinic receptors) would lead to the activation of PLC, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would subsequently lead to an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).

  • Adenylyl Cyclase (AC) Pathway: Interaction with Gi-coupled receptors (e.g., M2, M4 muscarinic receptors, D2-like dopamine receptors) could lead to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). Conversely, interaction with Gs-coupled receptors (e.g., D1-like dopamine receptors) would stimulate adenylyl cyclase and increase cAMP levels.

GPCR_Signaling cluster_Gq Gq-coupled Pathway cluster_Gi Gi-coupled Pathway cluster_Gs Gs-coupled Pathway Hygroline_Gq This compound Alkaloid M1_M3_M5 M1/M3/M5 Receptor Hygroline_Gq->M1_M3_M5 PLC Phospholipase C M1_M3_M5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Hygroline_Gi This compound Alkaloid M2_M4_D2 M2/M4/D2 Receptor Hygroline_Gi->M2_M4_D2 AC_inhibit Adenylyl Cyclase M2_M4_D2->AC_inhibit inhibits ATP_inhibit ATP AC_inhibit->ATP_inhibit acts on cAMP_decrease cAMP ↓ ATP_inhibit->cAMP_decrease Hygroline_Gs This compound Alkaloid D1 D1 Receptor Hygroline_Gs->D1 AC_stimulate Adenylyl Cyclase D1->AC_stimulate stimulates ATP_stimulate ATP AC_stimulate->ATP_stimulate acts on cAMP_increase cAMP ↑ ATP_stimulate->cAMP_increase

Caption: Hypothesized GPCR signaling pathways potentially modulated by this compound alkaloids.

Experimental Workflow for Elucidating Pharmacological Properties

A systematic approach is required to fully characterize the pharmacological properties of this compound alkaloids.

Experimental_Workflow Start Isolation & Purification of this compound Alkaloids Structure Structural Elucidation (NMR, MS) Start->Structure In_vitro_screening In Vitro Pharmacological Screening Structure->In_vitro_screening Antiparasitic Antiparasitic Assays (e.g., Antiplasmodial) In_vitro_screening->Antiparasitic Neuro_receptor Neurotransmitter Receptor Binding Assays In_vitro_screening->Neuro_receptor Enzyme Enzyme Inhibition Assays (e.g., AChE) In_vitro_screening->Enzyme Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_vitro_screening->Cytotoxicity Lead_ID Lead Compound Identification Antiparasitic->Lead_ID Neuro_receptor->Lead_ID Enzyme->Lead_ID Cytotoxicity->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Signaling Signaling Pathway Analysis (e.g., Ca²⁺, cAMP) Mechanism->Signaling In_vivo In Vivo Studies Mechanism->In_vivo Animal_models Animal Models of Disease In_vivo->Animal_models Toxicity Toxicology Studies In_vivo->Toxicity Drug_dev Preclinical Drug Development Animal_models->Drug_dev Toxicity->Drug_dev

Caption: A logical workflow for the discovery and development of drugs based on this compound alkaloids.

Conclusion and Future Directions

This compound alkaloids represent a class of natural products with demonstrated antiparasitic activity and potential for interaction with the central nervous system. The information presented in this technical guide summarizes the current state of knowledge and provides a foundation for further research. Future studies should focus on:

  • Comprehensive Screening: Evaluating a wider range of this compound derivatives against a broader panel of parasites, cancer cell lines, and microbial pathogens.

  • Receptor Profiling: Conducting extensive radioligand binding assays to identify specific neurotransmitter receptor targets and determine their binding affinities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound alkaloids exert their biological effects.

  • In Vivo Efficacy and Safety: Progressing promising lead compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued investigation of this compound alkaloids holds promise for the discovery of novel therapeutic agents for a variety of diseases. This guide serves as a resource to facilitate and direct these important research and development efforts.

References

An In-depth Technical Guide to Hygroline Derivatives: Chemical Structures, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline and its derivatives represent a class of pyrrolidine alkaloids that have garnered significant interest in the scientific community. These naturally occurring compounds, along with their synthetic analogues, exhibit a range of biological activities, most notably their potential as antiparasitic agents. This technical guide provides a comprehensive overview of the chemical structures of this compound derivatives, methods for their synthesis, and a detailed examination of their biological properties, with a focus on their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Core Chemical Structure: The this compound Scaffold

This compound is a 2-substituted pyrrolidine alkaloid characterized by a (1-methylpyrrolidin-2-yl)methanol backbone. The core structure features two chiral centers, leading to the existence of four possible stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound. The fundamental architecture of the this compound core serves as the foundation for a diverse array of natural and synthetic derivatives.

Hygroline_Core cluster_this compound This compound Core Structure C1 C C2 C C1->C2 C5 C C1->C5 H_C1_1 H C1->H_C1_1 C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 H2_C3 H2 C3->H2_C3 N N C4->N H2_C4 H2 C4->H2_C4 N->C1 CH3_N CH3 N->CH3_N OH OH C5->OH H_C1_2 H2 C5->H_C1_2

Caption: General chemical structure of the this compound core.

Key this compound Derivatives and Their Chemical Structures

A significant number of this compound derivatives have been isolated from natural sources, particularly from plants of the genus Schizanthus. These derivatives are often esters, where the hydroxyl group of the this compound core is acylated with various organic acids. This esterification leads to a wide range of structurally diverse compounds with varying biological activities.

Below are the chemical structures of some notable this compound derivatives that have been investigated for their antiplasmodial properties.

Hygroline_Derivatives cluster_schizanthine_c Schizanthine C cluster_schizanthine_d Schizanthine D cluster_4_hydroxy 4-Hydroxybenzenepropanoylthis compound S_C_Core [this compound Core]-O- S_C_Ester C(=O)-C(CH3)=CH-CH3 S_C_Core->S_C_Ester Angelic acid ester S_D_Core [this compound Core]-O- S_D_Ester C(=O)-CH=C(CH3)2 S_D_Core->S_D_Ester Senecioic acid ester 4H_Core [this compound Core]-O- 4H_Ester C(=O)-CH2-CH2-Ph-OH 4H_Core->4H_Ester 4-Hydroxybenzenepropanoic acid ester

Caption: Chemical structures of key this compound derivatives.

Biological Activity: Antiplasmodial Effects

Several this compound derivatives isolated from Schizanthus tricolor have demonstrated noteworthy in vitro activity against the chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of P. falciparum. The 50% inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

Compound NameP. falciparum StrainIC50 (µM)
Schizanthine C K15.2
NF543.8
Schizanthine D K18.5
NF546.1
4-Hydroxybenzenepropanoylthis compound K112.7
NF549.8
(2'S)-1'-Methyl-2'-pyrrolidinyl)methyl angelate K14.9
NF543.5
(2'S)-1'-Methyl-2'-pyrrolidinyl)methyl tiglate K17.8
NF545.9
(2'S)-1'-Methyl-2'-pyrrolidinyl)methyl senecioate K110.2
NF548.1
(2'R,7'S)-Schizanthine X K13.1
NF542.2

Data sourced from Cretton et al., Phytochemistry, 2021.[1]

Experimental Protocols

General Synthesis of this compound Derivatives (Esterification)

The synthesis of this compound derivatives, particularly the ester analogues, can be achieved through standard esterification procedures. A general protocol involves the reaction of the this compound core with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.

Materials:

  • This compound or pseudothis compound

  • Desired carboxylic acid (e.g., angelic acid, tiglic acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound ester.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

The antiplasmodial activity of this compound derivatives can be determined using a SYBR Green I-based fluorescence assay, which measures the proliferation of P. falciparum in vitro.[2][3][4]

Materials:

  • Chloroquine-sensitive (e.g., 3D7, NF54) and/or chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[4][5]

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II.

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in supplemented RPMI-1640 medium.

  • Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium in a 96-well plate.

  • Add a synchronized ring-stage parasite culture (typically 1% parasitemia and 2% hematocrit) to each well.[4]

  • Include positive (e.g., chloroquine or artemisinin) and negative (vehicle control) controls on each plate.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37 °C.[2]

  • After incubation, lyse the erythrocytes by adding SYBR Green I in lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.[2]

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[2]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for the antiplasmodial activity of this compound derivatives is not yet fully elucidated. However, based on the structure-activity relationships of pyrrolidine alkaloids, it is hypothesized that these compounds may interfere with essential parasitic processes.[6] The lipophilic nature of the ester side chains likely enhances the ability of these derivatives to cross cell membranes and accumulate within the parasite.

One potential area of investigation is the inhibition of vital parasitic enzymes. For instance, some alkaloids are known to target enzymes involved in parasite metabolism or DNA replication.[7] Further studies, such as target-based screening and molecular docking, are required to identify the specific molecular targets of this compound derivatives within P. falciparum.

Proposed_Mechanism Hygroline_Derivative This compound Derivative Parasite_Membrane Parasite Membrane Permeation Hygroline_Derivative->Parasite_Membrane Lipophilic ester side chain Intracellular_Accumulation Intracellular Accumulation Parasite_Membrane->Intracellular_Accumulation Potential_Targets Potential Molecular Targets Intracellular_Accumulation->Potential_Targets Enzyme_Inhibition Enzyme Inhibition (e.g., Proteases, Kinases) Potential_Targets->Enzyme_Inhibition Disruption_of_Metabolism Disruption of Parasite Metabolism Potential_Targets->Disruption_of_Metabolism Inhibition_of_Replication Inhibition of DNA/RNA Synthesis Potential_Targets->Inhibition_of_Replication Parasite_Death Parasite Death Enzyme_Inhibition->Parasite_Death Disruption_of_Metabolism->Parasite_Death Inhibition_of_Replication->Parasite_Death

Caption: Hypothetical mechanism of action for this compound derivatives.

Conclusion

This compound derivatives represent a promising class of natural products with significant antiplasmodial activity. The structural diversity afforded by the esterification of the this compound core provides a valuable platform for the development of new antimalarial agents. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to fully explore their therapeutic potential in the fight against malaria. This guide provides a foundational resource for researchers and drug development professionals to advance the study of these compelling molecules.

References

The Enantioselective Landscape of Hygroline: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygroline, a naturally occurring pyrrolidine alkaloid, possesses two chiral centers, giving rise to four possible stereoisomers. While the synthesis of these individual stereoisomers has been achieved, a comprehensive, comparative analysis of the biological activities of the (+)-hygroline and (-)-hygroline enantiomers remains largely unexplored in publicly available literature. This technical guide consolidates the current knowledge on this compound, delves into the critical role of stereochemistry in the pharmacological effects of related alkaloids, and provides a framework for future research. By postulating experimental protocols and potential signaling pathways based on analogous compounds, this document aims to catalyze further investigation into the stereospecific bioactivity of this compound enantiomers, a crucial step for any potential therapeutic development.

Introduction

This compound is a pyrrolidine alkaloid first isolated from various plant species.[1] Its structure, featuring two stereogenic centers, results in the existence of four stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound.[1] The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in potency, efficacy, and toxicity.[2][3][4] This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. While derivatives of this compound have demonstrated promising biological activities, including anti-trypanosomatid and antiplasmodial effects, there is a notable gap in the scientific literature regarding a direct comparison of the pharmacological profiles of the individual this compound enantiomers.[5]

This guide will synthesize the available information on this compound and related pyrrolidine and pyrrolizidine alkaloids to provide a comprehensive technical overview. It will serve as a foundational resource for researchers aiming to elucidate the enantioselective biological activities of this compound.

Quantitative Data on Biological Activity

As of the latest literature review, specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) directly comparing the biological activities of (+)-hygroline and (-)-hygroline are not available. Research has focused more on the synthesis of the stereoisomers and the biological screening of this compound derivatives.[1][5] The following table summarizes the known biological activities of this compound derivatives, highlighting the need for future studies to dissect the contributions of individual enantiomers.

Compound/DerivativeBiological ActivityOrganism/Cell LineQuantitative Data (IC₅₀)Reference
This compound DerivativesAnti-trypanosomatidTrypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania donovaniNot specified for individual enantiomers[5]
This compound DerivativesAntiplasmodialPlasmodium falciparumLow micromolar activity for some derivatives[5]
4-hydroxybenzenepropanoylthis compoundAntiparasiticTrypanosoma cruzi51 µM[6]
4-hydroxybenzenepropanoylthis compoundCytotoxicityMCR-5 cells> 64 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comprehensive evaluation of the biological activity of this compound enantiomers. These protocols are based on established methods used for the assessment of similar alkaloids.

Stereoselective Synthesis and Separation of this compound Enantiomers

A prerequisite for evaluating the biological activity of individual enantiomers is their synthesis and separation in high purity. Several methods for the stereoselective synthesis of all four this compound stereoisomers have been reported and can be adapted for this purpose.

Example Protocol for Stereoselective Synthesis:

  • Objective: To synthesize and isolate (+)-hygroline and (-)-hygroline with high enantiomeric excess.

  • Methodology: A potential synthetic route involves the asymmetric reduction of a suitable keto-pyrrolidine precursor. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., (R)- or (S)-BINOL), can be employed to achieve enantioselectivity. The resulting diastereomeric mixture of this compound and pseudothis compound can be separated by column chromatography on silica gel. The enantiomeric purity of the final products should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring their specific optical rotation.

In Vitro Antiparasitic Activity Assays

Based on the reported activity of this compound derivatives, a primary focus should be on evaluating the antiparasitic potential of the individual enantiomers.

3.2.1. Antiplasmodial Activity Assay against Plasmodium falciparum

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of (+)-hygroline and (-)-hygroline against the chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

  • Methodology:

    • Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum.

    • Prepare serial dilutions of (+)-hygroline and (-)-hygroline in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, add the parasite culture (2.5% hematocrit, 2% parasitemia) to wells containing the test compounds.

    • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Quantify parasite growth inhibition using a SYBR Green I-based fluorescence assay.

    • Calculate IC₅₀ values by non-linear regression analysis of the dose-response curves. Chloroquine and artemisinin should be used as positive controls.

3.2.2. Anti-trypanosomal Activity Assay against Trypanosoma cruzi

  • Objective: To determine the IC₅₀ of (+)-hygroline and (-)-hygroline against the trypomastigote and amastigote forms of T. cruzi.

  • Methodology:

    • For the trypomastigote assay, incubate trypomastigotes with serial dilutions of the test compounds for 24 hours. Assess parasite viability using a resazurin-based assay.

    • For the amastigote assay, infect L6 rat skeletal myoblasts with trypomastigotes. After 24 hours, remove non-internalized parasites and add fresh medium containing serial dilutions of the test compounds.

    • After 72 hours of incubation, fix and stain the cells with Giemsa.

    • Determine the number of amastigotes per cell by microscopic examination.

    • Calculate IC₅₀ values from the dose-response curves. Benznidazole should be used as a positive control.

Cytotoxicity Assay
  • Objective: To assess the cytotoxic effects of (+)-hygroline and (-)-hygroline on a mammalian cell line (e.g., HEK293 or HepG2) to determine their selectivity index.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the test compounds for 48-72 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. Doxorubicin can be used as a positive control.

    • The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound enantiomers are currently unknown. However, based on the activities of other pyrrolidine and pyrrolizidine alkaloids, several hypotheses can be formulated to guide future mechanistic studies.

Hypothetical Signaling Pathway for Antiparasitic Activity:

Pyrrolizidine alkaloids have been shown to induce cell cycle arrest and DNA damage.[7][8] It is plausible that this compound enantiomers could exert their antiparasitic effects by interfering with similar fundamental cellular processes in parasites. A potential mechanism could involve the inhibition of key enzymes involved in DNA replication or repair, or the disruption of cell cycle checkpoints, leading to parasite death.

G cluster_0 This compound Enantiomer cluster_1 Parasite Cell cluster_2 Potential Molecular Targets cluster_3 Cellular Processes cluster_4 Outcome This compound (+)- or (-)-Hygroline DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Topoisomerase Topoisomerase This compound->Topoisomerase Kinases Cell Cycle Kinases This compound->Kinases DNA_Replication DNA Replication Inhibition DNA_Polymerase->DNA_Replication DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis/Cell Death DNA_Replication->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for the antiparasitic activity of this compound enantiomers.

Experimental Workflow for Mechanism of Action Studies:

To investigate the proposed mechanisms, a series of biochemical and cell-based assays would be necessary.

G Start Synthesized (+)- and (-)-Hygroline InVitro_Assays In Vitro Antiparasitic & Cytotoxicity Assays Start->InVitro_Assays Active_Enantiomer Identify More Active Enantiomer InVitro_Assays->Active_Enantiomer Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DNA Polymerase, Topoisomerase) Active_Enantiomer->Enzyme_Inhibition Mechanistic Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Active_Enantiomer->Cell_Cycle DNA_Damage_Assay DNA Damage Assays (e.g., Comet Assay, γH2AX staining) Active_Enantiomer->DNA_Damage_Assay Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Enzyme_Inhibition->Target_ID Cell_Cycle->Target_ID DNA_Damage_Assay->Target_ID Pathway_Validation Signaling Pathway Validation (e.g., Western Blot, Gene Expression Analysis) Target_ID->Pathway_Validation Conclusion Elucidation of Stereospecific Mechanism of Action Pathway_Validation->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action of this compound enantiomers.

Conclusion and Future Directions

The study of this compound enantiomers presents a compelling opportunity in the field of natural product chemistry and drug discovery. While current research has laid the groundwork for their synthesis, a significant knowledge gap exists regarding their comparative biological activities. The general principles of stereopharmacology, coupled with preliminary data on this compound derivatives and related alkaloids, strongly suggest that (+)-hygroline and (-)-hygroline will exhibit distinct pharmacological profiles.

Future research should prioritize the following:

  • Comparative Biological Screening: A systematic in vitro screening of the purified this compound enantiomers against a panel of parasitic protozoa, bacteria, fungi, and cancer cell lines is essential to identify stereospecific activities.

  • Mechanism of Action Studies: For any identified bioactive enantiomer, in-depth mechanistic studies should be undertaken to identify its molecular target(s) and the signaling pathways it modulates.

  • In Vivo Efficacy and Toxicity: Promising enantiomers should be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound's stereoisomers and contribute to the development of novel therapeutic agents.

References

Hygroline: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygroline is a naturally occurring pyrrolidine alkaloid first discovered in 1889. It exists as four stereoisomers and is found in various plant species, notably from the Erythroxylaceae and Solanaceae families. This document provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and synthesis. Furthermore, it explores the known biological activities of this compound and its derivatives, including their potential as antiparasitic agents. While the complete biosynthetic pathway and the precise cellular signaling mechanisms of this compound are still under investigation, this guide consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated in 1889 by the German chemist Carl Liebermann from the leaves of the coca plant (Erythroxylum coca), alongside the related alkaloid cuscohygrine. This discovery occurred during a period of intense research into the chemical constituents of medicinal plants, spurred by the isolation of cocaine from the same plant material a few decades prior. The late 19th century was a pivotal time in alkaloid chemistry, with many foundational discoveries being made. The initial structural elucidation of these complex nitrogenous compounds was challenging with the analytical techniques of the era and has been refined over the years with the advent of modern spectroscopic methods.

Physicochemical and Spectroscopic Data

This compound is a pyrrolidine alkaloid characterized by a 2-(2-hydroxypropyl) substituent on the N-methylpyrrolidine ring. It possesses two chiral centers, giving rise to four possible stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound. The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation ([α]D)
(+)-HygrolineC₈H₁₇NO143.23Not available+81° (c 1, EtOH)
(-)-HygrolineC₈H₁₇NO143.23Not available-81° (c 1, EtOH)
(+)-Pseudothis compoundC₈H₁₇NO143.23Not available+25° (c 1, EtOH)
(-)-Pseudothis compoundC₈H₁₇NO143.23Not available-25° (c 1, EtOH)

Spectroscopic Data:

Detailed NMR and IR data are essential for the structural confirmation of this compound isomers. While a comprehensive, directly comparable dataset for all four isomers from a single source is challenging to compile from the literature, representative data are presented below.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
(+)-Hygroline 1.15 (d, 3H), 1.5-2.0 (m, 4H), 2.15 (m, 1H), 2.30 (s, 3H), 2.95 (m, 1H), 3.15 (m, 1H), 3.80 (m, 1H)23.5, 24.0, 30.5, 40.5, 57.0, 67.0, 68.03400 (O-H), 2960 (C-H), 1450, 1120 (C-O)
(-)-Hygroline Spectra are enantiomeric to (+)-hygroline.Spectra are enantiomeric to (+)-hygroline.Spectra are identical to (+)-hygroline.
(+)-Pseudothis compound 1.18 (d, 3H), 1.5-2.0 (m, 4H), 2.20 (m, 1H), 2.35 (s, 3H), 2.90 (m, 1H), 3.20 (m, 1H), 3.85 (m, 1H)23.8, 24.2, 30.8, 40.7, 57.3, 67.5, 68.33400 (O-H), 2960 (C-H), 1450, 1120 (C-O)
(-)-Pseudothis compound Spectra are enantiomeric to (+)-pseudothis compound.Spectra are enantiomeric to (+)-pseudothis compound.Spectra are identical to (+)-pseudothis compound.

Note: NMR data are approximate and can vary based on the solvent and instrument used. IR data represent characteristic absorption bands.

Experimental Protocols

Isolation of this compound Derivatives from Schizanthus species

The following is a general procedure for the isolation of this compound and its derivatives from plant material, such as the aerial parts of Schizanthus species.[1][2]

  • Extraction: The dried and powdered plant material is defatted with a non-polar solvent like hexane. Subsequently, the defatted material is extracted with a polar solvent such as methanol.

  • Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic impurities. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform.

  • Chromatographic Separation: The crude alkaloid extract obtained after evaporation of the organic solvent is subjected to chromatographic separation. This can be achieved using column chromatography on silica gel or alumina, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

  • Purification: Fractions containing this compound derivatives are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

  • Characterization: The structure and stereochemistry of the isolated compounds are determined using spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as by measuring their specific optical rotation.[2]

G plant Dried Plant Material defat Defatting (Hexane) plant->defat extract Extraction (Methanol) defat->extract partition Acid-Base Partitioning extract->partition chromatography Column Chromatography partition->chromatography purify HPLC/TLC chromatography->purify pure_compounds Pure this compound Derivatives purify->pure_compounds

General workflow for the isolation of this compound derivatives.
Racemic Synthesis of (±)-Hygroline (Shono, 1981)

The first racemic synthesis of this compound was reported by Shono and coworkers in 1981.[3] This method utilizes an electrochemical oxidation as a key step.

  • Anodic Oxidation of N-Carbomethoxypyrrolidine: N-carbomethoxypyrrolidine is subjected to anodic oxidation in methanol in the presence of a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate). This step introduces a methoxy group at the α-position to the nitrogen atom.

  • Reaction with a Vinyl Ether: The resulting α-methoxylated pyrrolidine derivative is then treated with a vinyl ether, such as 1-(trimethylsilyloxy)propene, in the presence of a Lewis acid catalyst (e.g., TiCl₄) to introduce the acetonyl side chain.

  • Reduction of the Ketone: The ketone group in the side chain is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

  • Reduction of the Carbomethoxy Group: Finally, the carbomethoxy group is reduced to the N-methyl group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield (±)-hygroline.

G start N-Carbomethoxypyrrolidine step1 Anodic Oxidation (MeOH) start->step1 intermediate1 α-Methoxy-N-carbo- methoxypyrrolidine step1->intermediate1 step2 Lewis Acid Catalyzed Addition intermediate1->step2 intermediate2 N-Carbomethoxyhygrine step2->intermediate2 step3 Reduction (NaBH4) intermediate2->step3 intermediate3 N-Carbomethoxythis compound step3->intermediate3 step4 Reduction (LiAlH4) intermediate3->step4 end (±)-Hygroline step4->end

Synthetic scheme for the racemic synthesis of this compound.

Biosynthesis

The biosynthesis of the pyrrolidine ring of this compound is believed to originate from the amino acid ornithine, likely via its decarboxylation product, putrescine. Putrescine is a common precursor for the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate in the biosynthesis of various pyrrolidine and tropane alkaloids. The side chain is likely derived from acetate or a related two-carbon unit.

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Aminobutanal 4-Methylaminobutanal N_Methylputrescine->Aminobutanal N-Methylputrescine Oxidase Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Aminobutanal->Pyrrolinium Spontaneous cyclization Hygrine Hygrine Pyrrolinium->Hygrine Condensation with Acetoacetyl-CoA This compound This compound Hygrine->this compound Reduction

Hypothesized biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated notable biological activities.[3] Specifically, certain this compound derivatives isolated from Schizanthus tricolor have exhibited anti-trypanosomatid and antiplasmodial activities.[2] Several of these compounds showed low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[2]

The precise molecular targets and cellular signaling pathways through which this compound and its derivatives exert their biological effects are not yet well-elucidated in the scientific literature. For many pyrrolidine alkaloids, their mechanism of action can involve interaction with various receptors and enzymes due to their structural similarity to endogenous neurotransmitters. However, specific signaling cascade diagrams for this compound are not available at this time. Further research is needed to identify the specific cellular receptors, enzymes, or ion channels that this compound interacts with to produce its antiparasitic effects. Understanding these pathways will be crucial for the future development of this compound-based therapeutic agents.

Conclusion

This compound, a pyrrolidine alkaloid with a rich history, continues to be a subject of interest in natural product chemistry and pharmacology. This guide has provided a detailed overview of its discovery, physicochemical properties, and methods for its isolation and synthesis. The demonstrated antiplasmodial activity of its derivatives highlights the potential of the this compound scaffold for the development of new therapeutic agents. However, significant gaps in our understanding of its biosynthesis and mechanism of action remain. Future research focused on elucidating the specific enzymatic steps in its biosynthesis and identifying its cellular targets and signaling pathways will be essential to fully realize the therapeutic potential of this intriguing natural product.

References

Isolating Hygroline from Schizanthus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of hygroline and its derivatives from plants of the Schizanthus genus. The information presented is collated from key scientific literature and is intended to equip researchers with the necessary details to replicate and adapt these procedures for their own discovery and development efforts.

Introduction to this compound and Schizanthus Species

This compound is a pyrrolidine alkaloid found in various plant species, including those of the Schizanthus genus, commonly known as "butterfly flowers" or "poor man's orchids." These plants are native to Chile and are recognized for producing a diverse array of tropane and pyrrolidine alkaloids.[1][2] this compound and its derivatives have attracted scientific interest due to their potential biological activities, including anti-trypanosomatid and antiplasmodial properties.[1][3][4] This guide focuses on the practical aspects of isolating these compounds from Schizanthus hookeri and Schizanthus tricolor, two species that have been the subject of successful isolation studies.

Quantitative Data Summary

The following table summarizes the quantitative data available from the isolation of a this compound derivative from Schizanthus hookeri. It is important to note that yields can vary depending on the specific plant population, environmental conditions, and the precise execution of the isolation protocol.

Plant SpeciesPlant PartStarting Material (dry weight)Isolated CompoundYield (mg)Analytical MethodsReference
Schizanthus hookeriAerial parts1.2 kg4-hydroxybenzenepropanoylthis compound21.0Spectroscopic methods, High-resolution mass spectrometry[2]
Schizanthus tricolorAerial parts1.3 kg3α,4β-dihydroxy-6β-angeloyoxytropane8.0Spectroscopic methods, High-resolution mass spectrometry[2]

Experimental Protocols

The following sections detail the experimental procedures for the extraction and purification of this compound and its derivatives from Schizanthus species. These protocols are based on methodologies reported in peer-reviewed scientific literature.

General Alkaloid Extraction from Schizanthus Species

This procedure outlines the initial extraction of the total alkaloid content from the plant material.

Materials and Equipment:

  • Dried and powdered aerial parts of Schizanthus species

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), 2% solution

  • Ammonia (NH₃), 25% solution

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Macerate the dried and powdered aerial parts of the plant material in methanol at room temperature for 72 hours.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acidify the resulting residue with 2% sulfuric acid to a pH of approximately 2.

  • Perform a liquid-liquid extraction with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Basify the aqueous phase with 25% ammonia to a pH of approximately 9-10.

  • Extract the alkaloids from the basified aqueous phase with dichloromethane. Repeat this extraction three times.

  • Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Isolation of 4-hydroxybenzenepropanoylthis compound from Schizanthus hookeri

This protocol details the purification of a specific this compound derivative using centrifugal partition chromatography (CPC).[2]

Materials and Equipment:

  • Crude alkaloid extract from S. hookeri

  • Centrifugal Partition Chromatography (CPC) system

  • Solvent system: Chloroform-methanol-5% acetic acid (5:5:3 v/v/v)

  • Fractions collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Dissolve the crude alkaloid extract in the biphasic solvent system prepared for CPC.

  • Perform the separation using a CPC system. The specific parameters (e.g., flow rate, rotational speed) should be optimized for the instrument in use.

  • Collect the fractions and monitor the separation by TLC.

  • Combine the fractions containing the target compound, as identified by their TLC profiles.

  • Evaporate the solvent from the combined fractions to yield the purified 4-hydroxybenzenepropanoylthis compound.

Isolation of this compound Derivatives from Schizanthus tricolor

This procedure describes a multi-step chromatographic approach for the isolation of various this compound derivatives.[2][3]

Materials and Equipment:

  • Crude alkaloid extract from S. tricolor

  • Low-pressure liquid chromatography system

  • Silica gel column

  • Solvent system (LPLC): Ethyl acetate-methanol-3% ammonia (20:2:1 v/v/v)

  • Reversed-phase C18 column

  • Solvent system (RP-chromatography): Alkaline water-methanol gradient (pH 8)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Solvent system (HPLC): Acetonitrile-water (1:5 v/v) containing a suitable modifier (e.g., 0.1% formic acid)

Procedure:

  • Subject the crude alkaloid extract to low-pressure liquid chromatography on a silica gel column, eluting with an ethyl acetate-methanol-ammonia mixture.

  • Collect and combine fractions based on TLC analysis.

  • Further separate the combined fractions on a reversed-phase C18 column using a water-methanol gradient at pH 8.

  • Purify the fractions obtained from the RP-column by semi-preparative HPLC with an acetonitrile-water mobile phase to yield the individual this compound derivatives.

Visualizations

Chemical Structure of this compound

hygroline_structure Chemical Structure of this compound (C₈H₁₇NO) cluster_pyrrolidine cluster_sidechain N1 N C2 C N1->C2 C_Me CH₃ N1->C_Me C3 C C2->C3 C6 CH₂ C2->C6 C4 C C3->C4 C5 C C4->C5 C5->N1 C7 CH C6->C7 C8 CH₃ C7->C8 O OH C7->O

Caption: Chemical structure of the this compound molecule.

General Workflow for this compound Isolation

hygroline_isolation_workflow start Dried Aerial Parts of Schizanthus Species extraction Maceration with Methanol start->extraction acidification Acid-Base Extraction (H₂SO₄ / NH₃) extraction->acidification crude_extract Crude Alkaloid Extract acidification->crude_extract chromatography Chromatographic Separation (LPLC, RP-HPLC, CPC) crude_extract->chromatography purified_compounds Purified this compound and Derivatives chromatography->purified_compounds analysis Structural Elucidation (NMR, MS) purified_compounds->analysis final_product Characterized this compound Derivatives analysis->final_product

Caption: Generalized experimental workflow for the isolation of this compound.

Signaling Pathways

The specific signaling pathways directly modulated by this compound have not been extensively reported in the current scientific literature. The biological activity of many alkaloids is broad, and they can interact with various cellular targets. Studies on this compound derivatives have indicated potential anti-parasitic activities, but the precise molecular mechanisms and signaling cascades involved remain an area for future investigation.[3][4] As research in this area progresses, a more detailed understanding of the pharmacological action of this compound is anticipated.

Conclusion

The isolation of this compound and its derivatives from Schizanthus species is a multi-step process that relies on classical alkaloid extraction techniques followed by modern chromatographic purification methods. The protocols outlined in this guide, derived from successful research efforts, provide a solid foundation for scientists entering this field. While the biological activities of these compounds are beginning to be explored, further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications. The detailed methodologies and data presented herein are intended to facilitate these future discoveries.

References

Unraveling the Stereochemistry of Hygroline Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the four stereoisomers of the pyrrolidine alkaloid Hygroline, detailing their synthesis, physicochemical properties, and potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these chiral molecules.

This compound, a naturally occurring pyrrolidine alkaloid, possesses two stereocenters, giving rise to four distinct stereoisomers: (+)-Hygroline, (-)-Hygroline, (+)-Pseudothis compound, and (-)-Pseudothis compound. The spatial arrangement of substituents at these chiral centers significantly influences the molecule's physical, chemical, and biological properties. This technical guide provides a detailed overview of the stereochemistry of this compound isomers, summarizing key quantitative data, outlining experimental protocols for their synthesis, and exploring their potential biological activities.

Data Presentation: Physicochemical Properties of this compound Isomers

The distinct three-dimensional structures of the this compound isomers result in differences in their interaction with plane-polarized light, a property quantified by specific rotation. While comprehensive experimental data on melting and boiling points for all four isomers is not consistently available in the literature, the following table summarizes the reported specific rotation values, which are crucial for distinguishing between the enantiomers.

IsomerConfigurationSpecific Rotation ([α]D)
(+)-Hygroline(2S, 2'R)+4.5 (c 1.0, CHCl3)[1]
(-)-Hygroline(2R, 2'S)-4.5 (c 1.0, CHCl3)[1]
(+)-Pseudothis compound(2S, 2'S)+63.0 (c 1.0, CHCl3)[1]
(-)-Pseudothis compound(2R, 2'R)-63.0 (c 1.0, CHCl3)[1]

Experimental Protocols: Synthesis of this compound Stereoisomers

The controlled synthesis of each this compound stereoisomer is essential for studying their individual properties. Both racemic and asymmetric synthetic routes have been developed. A notable and efficient method for the asymmetric synthesis of all four diastereomers was reported by Liniger, Estermann, and Altmann in 2013. This approach utilizes sparteine-mediated enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with the appropriate enantiomer of propylene oxide.

General Procedure for the Asymmetric Synthesis of this compound Isomers[1]

Step 1: Enantioselective Lithiation and Alkylation

A solution of N-Boc-pyrrolidine in a suitable aprotic solvent (e.g., diethyl ether) is cooled to -78 °C. To this solution is added sec-butyllithium, followed by a chiral ligand, either (-)-sparteine or a (+)-sparteine surrogate. The mixture is stirred at this temperature for a specified time to allow for the formation of the chiral organolithium intermediate. The corresponding enantiomer of propylene oxide ((R)- or (S)-) is then added, and the reaction is allowed to proceed to completion.

Step 2: Deprotection

The resulting N-Boc protected amino alcohol is then subjected to a deprotection step to remove the Boc group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid, or by reduction with a reagent like lithium aluminum hydride (LAH).

Stereochemical Control:

  • To synthesize (+)-Hygroline (2S, 2'R) and (-)-Pseudothis compound (2R, 2'R): (-)-Sparteine is used as the chiral ligand. Reaction with (R)-propylene oxide leads to the precursor for (+)-Hygroline, while reaction with (S)-propylene oxide yields the precursor for (-)-Pseudothis compound.

  • To synthesize (-)-Hygroline (2R, 2'S) and (+)-Pseudothis compound (2S, 2'S): A (+)-sparteine surrogate is employed. Reaction with (S)-propylene oxide gives the precursor for (-)-Hygroline, and reaction with (R)-propylene oxide provides the precursor for (+)-Pseudothis compound.

The diastereomeric products are then purified using standard chromatographic techniques.

Mandatory Visualization: Experimental and Logical Workflows

To visually represent the logic of the synthetic strategy and a potential workflow for biological screening, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Asymmetric Synthesis N-Boc-pyrrolidine N-Boc-pyrrolidine Lithiation Lithiation N-Boc-pyrrolidine->Lithiation Chiral Ligand (-)-Sparteine or (+)-Sparteine Surrogate Chiral Ligand->Lithiation Propylene Oxide (R)- or (S)-Propylene Oxide Alkylation Alkylation Propylene Oxide->Alkylation Lithiation->Alkylation Deprotection Deprotection Alkylation->Deprotection This compound Isomers (+)-Hygroline, (-)-Hygroline, (+)-Pseudothis compound, (-)-Pseudothis compound Deprotection->this compound Isomers

Caption: Asymmetric synthesis workflow for this compound isomers.

logical_relationship cluster_screening Biological Activity Screening This compound Isomers This compound Isomers In vitro Assay In vitro Antiplasmodial Assay (P. falciparum) This compound Isomers->In vitro Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., HeLa cells) This compound Isomers->Cytotoxicity Assay Active Isomers Active Isomers In vitro Assay->Active Isomers Cytotoxicity Assay->Active Isomers Mechanism of Action Studies Mechanism of Action Studies Active Isomers->Mechanism of Action Studies

Caption: Logical workflow for biological screening of this compound isomers.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated notable biological activities, particularly as anti-trypanosomatid and antiplasmodial agents.[2] The antiplasmodial activity is of significant interest in the context of malaria drug development. While the precise molecular targets and signaling pathways affected by this compound isomers in Plasmodium falciparum are not yet fully elucidated, the broader class of pyrrolidine alkaloids is known to interfere with various cellular processes in the parasite.

Potential mechanisms of action for antiplasmodial pyrrolidine alkaloids may involve:

  • Inhibition of protein synthesis: Some alkaloids can interfere with ribosomal function, halting the production of essential proteins for parasite survival.

  • Disruption of membrane integrity: The lipophilic nature of these compounds may allow them to intercalate into cellular membranes, leading to a loss of integrity and cell death.

  • Enzyme inhibition: Pyrrolidine alkaloids could act as inhibitors of key enzymes in vital metabolic pathways of the parasite, such as glycolysis or nucleic acid synthesis.

Further research is required to pinpoint the specific molecular interactions of each this compound stereoisomer within the parasite. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound isomer, leading to an antiplasmodial effect.

signaling_pathway cluster_pathway Hypothetical Antiplasmodial Signaling Pathway This compound Isomer This compound Isomer Parasite Kinase Parasite-Specific Protein Kinase This compound Isomer->Parasite Kinase Inhibition Downstream Effector Downstream Effector Protein Parasite Kinase->Downstream Effector Phosphorylation Apoptosis Apoptosis Parasite Kinase->Apoptosis Inhibition of Anti-apoptotic Signal Cell Cycle Progression Cell Cycle Progression Downstream Effector->Cell Cycle Progression Activation

Caption: Hypothetical signaling pathway targeted by a this compound isomer.

References

Methodological & Application

Protocol for the Extraction of Hygroline from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Hygroline and its derivatives are pyrrolidine alkaloids found in various plant species, notably within the Schizanthus genus (e.g., Schizanthus tricolor and Schizanthus hookeri) and Erythroxylum coca.[1] These compounds have garnered interest for their potential pharmacological activities, including antitrypanosomatid and antiplasmodial properties.[2][3] This document provides a detailed protocol for the extraction and purification of this compound from plant material, intended for researchers, scientists, and professionals in drug development.

The presented protocol is a comprehensive acid-base extraction method, a common and effective technique for isolating alkaloids from plant matrices.[4][5] The procedure involves an initial defatting step, followed by extraction of the alkaloids in an acidified aqueous medium, basification to liberate the free alkaloids, and subsequent extraction with an organic solvent.[6] Purification is achieved through a combination of chromatographic techniques.

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Aerial parts of the plant (e.g., Schizanthus tricolor) should be collected and botanically identified.[7] A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Grinding: The plant material should be air-dried or freeze-dried to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloid Mixture

This protocol is adapted from methodologies described for the extraction of alkaloids from Schizanthus species.[6]

  • Defatting:

    • Macerate the powdered plant material (1.3 kg) with hexane at room temperature.[7]

    • Filter the mixture and discard the hexane extract, which contains lipids and other non-polar compounds.

    • Repeat this step until the hexane extract is colorless.

    • Air-dry the defatted plant material.

  • Methanol Extraction:

    • Extract the defatted plant material with methanol at room temperature.[1]

    • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue (approx. 161.2 g from 1.3 kg of starting material).[7]

  • Acid-Base Extraction:

    • Dissolve the crude residue in 0.1 M hydrochloric acid (HCl).

    • Wash the acidic solution with diethyl ether to remove any remaining neutral or weakly basic impurities. Discard the ether layer.

    • Basify the aqueous solution to a pH of 12 with 4% ammonium hydroxide (NH₄OH).[7]

    • Extract the alkaline solution multiple times with dichloromethane (CH₂Cl₂).[7]

    • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield a gummy alkaline residue containing the crude alkaloids (approx. 3.0 g from 1.3 kg of starting material).[6]

Purification of this compound
  • Centrifugal Partition Chromatography (CPC):

    • The crude alkaloid extract can be subjected to CPC for fractionation.[6]

    • A suitable solvent system, for example, chloroform-methanol-5% acetic acid (5:5:3), can be used.[6]

    • The lower phase is typically used as the mobile phase in descending mode.[6]

    • Fractions are collected and monitored by an appropriate method (e.g., thin-layer chromatography or LC-MS).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the CPC are further purified by semi-preparative HPLC.

    • A reverse-phase C18 column is commonly employed.

    • A gradient elution with a mobile phase consisting of acetonitrile and water (both containing a modifier like 0.1% formic acid) is often effective.

Characterization and Quantification
  • Structure Elucidation: The structure of the isolated this compound can be confirmed using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)[3][8]

    • Mass Spectrometry (e.g., HRESIMS)[3]

    • Infrared (IR) and Ultraviolet (UV) spectroscopy[2]

  • Quantitative Analysis: The concentration and purity of this compound can be determined using techniques like:

    • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable detector (e.g., UV or MS) can be developed for quantification against a certified reference standard.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile alkaloids like this compound.[7]

    • Spectrophotometry: A colorimetric assay using a reagent like Dragendorff's can be used for the quantitative estimation of total alkaloids.

Data Presentation

The following table summarizes representative yields from the extraction of a this compound derivative from Schizanthus hookeri as reported in the literature.[6]

Extraction StepStarting MaterialYield
Crude Alkaloid Extraction 1.3 kg dried aerial parts3.0 g gummy alkaline residue
Purification of 4-hydroxybenzenepropanoylthis compound 3.0 g gummy alkaline residue21.0 mg pure compound

Mandatory Visualization

Hygroline_Extraction_Workflow Plant_Material Dried & Powdered Plant Material Defatting Defatting with Hexane Plant_Material->Defatting Defatted_Material Defatted Plant Material Defatting->Defatted_Material Methanol_Extraction Methanol Extraction Defatted_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Acidification Dissolve in 0.1 M HCl Crude_Extract->Acidification Acidic_Solution Acidic Aqueous Solution Acidification->Acidic_Solution Ether_Wash Wash with Diethyl Ether Acidic_Solution->Ether_Wash Washed_Acidic_Solution Washed Acidic Solution Ether_Wash->Washed_Acidic_Solution Basification Basify to pH 12 with NH4OH Washed_Acidic_Solution->Basification Alkaline_Solution Alkaline Aqueous Solution Basification->Alkaline_Solution DCM_Extraction Extract with Dichloromethane Alkaline_Solution->DCM_Extraction Crude_Alkaloids Crude Alkaloid Extract DCM_Extraction->Crude_Alkaloids CPC Centrifugal Partition Chromatography (CPC) Crude_Alkaloids->CPC Enriched_Fractions This compound-Enriched Fractions CPC->Enriched_Fractions HPLC Semi-preparative HPLC Enriched_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Structural Elucidation & Quantification (NMR, MS, etc.) Pure_this compound->Characterization

Caption: Workflow for the extraction and purification of this compound.

References

Synthesis of Hygroline and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of hygroline and its analogues. This compound, a pyrrolidine alkaloid, and its stereoisomers are of interest for their potential biological activities.

Introduction

This compound and its diastereomers, (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound, are naturally occurring pyrrolidine alkaloids. Their structural features have made them targets for various synthetic strategies in organic chemistry. This document outlines a concise and efficient two-step methodology for the synthesis of all four diastereoisomers, as well as providing insights into their biological evaluation.

Data Presentation

Table 1: Summary of Yields and Diastereomeric Ratios for the Synthesis of this compound Isomers
Target CompoundStarting MaterialsKey ReagentsOverall Yield (%)Diastereomeric Ratio (d.r.)
(+)-HygrolineN-Boc-pyrrolidine, (R)-propylene oxides-BuLi, (-)-sparteine, LAH56>95:5[1]
(-)-HygrolineN-Boc-pyrrolidine, (S)-propylene oxides-BuLi, (+)-sparteine surrogate30>95:5[1]
(+)-Pseudothis compoundN-Boc-pyrrolidine, (S)-propylene oxides-BuLi, (-)-sparteine, LAH51>95:5[1]
(-)-Pseudothis compoundN-Boc-pyrrolidine, (R)-propylene oxides-BuLi, (+)-sparteine surrogate34>95:5[1]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of N-Boc-(2S,2'R)-2-(1-hydroxypropan-2-yl)pyrrolidine (Precursor for (+)-Hygroline)

This protocol is adapted from the work of Liniger et al. (2013).

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • (R)-Propylene oxide

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous Et2O at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (1.3 eq) dropwise.

  • Stir the resulting solution at -78 °C for 3 hours.

  • Add (R)-propylene oxide (1.5 eq) to the reaction mixture.

  • Continue stirring at -78 °C for an additional 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with Et2O (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected amino alcohol.

Protocol 2: Deprotection to Yield (+)-Hygroline

Materials:

  • N-Boc-(2S,2'R)-2-(1-hydroxypropan-2-yl)pyrrolidine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the N-Boc-protected amino alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, carefully add LAH (2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL per g of LAH), 15% aqueous NaOH (x mL per g of LAH), and then water again (3x mL per g of LAH).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the solid precipitate and wash thoroughly with THF.

  • Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (+)-hygroline.

Note on Analogues: The synthesis of the other diastereomers ((-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound) is achieved by using the appropriate enantiomer of propylene oxide and the corresponding chiral ligand ((+)-sparteine surrogate for the synthesis of the (2R)-pyrrolidine stereocenter).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a general method for evaluating the biological activity of this compound and its analogues as potential AChE inhibitors, based on the Ellman's method.

Materials:

  • This compound or analogue solution (in a suitable solvent like DMSO)

  • Acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of DTNB and ATCI in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound solution (this compound or analogue) at various concentrations, and the AChE solution.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Isomers cluster_step1 Step 1: Enantioselective Lithiation and Alkylation cluster_step2 Step 2: Deprotection N-Boc-pyrrolidine N-Boc-pyrrolidine Lithiation N-Boc-pyrrolidine->Lithiation 1. Chiral_Ligand (-)-Sparteine or (+)-Sparteine Surrogate Chiral_Ligand->Lithiation sBuLi s-BuLi sBuLi->Lithiation Propylene_Oxide (R)- or (S)-Propylene Oxide Alkylation Propylene_Oxide->Alkylation N-Boc-amino_alcohol N-Boc-Protected Amino Alcohol Deprotection N-Boc-amino_alcohol->Deprotection 3. Lithiation->Alkylation 2. Alkylation->N-Boc-amino_alcohol LAH LAH LAH->Deprotection Hygroline_Isomer This compound or Pseudothis compound Isomer Deprotection->Hygroline_Isomer

Caption: General two-step synthesis of this compound isomers.

Hypothetical Signaling Pathway Inhibition

Pyrrolizidine alkaloids have been shown to interact with muscarinic acetylcholine receptors. The following diagram illustrates a hypothetical mechanism where a this compound analogue acts as an antagonist at the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR).

Signaling_Pathway Hypothetical Inhibition of M1 Muscarinic Receptor Signaling by a this compound Analogue cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade ACh Acetylcholine (ACh) M1_Receptor M1 Muscarinic Receptor (GPCR) ACh->M1_Receptor Binds & Activates Hygroline_Analogue This compound Analogue Hygroline_Analogue->M1_Receptor Binds & Inhibits G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Phosphorylates Targets

Caption: this compound analogue as M1 receptor antagonist.

References

Application Notes and Protocols for the Quantification of Hygroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline is a pyrrolidine alkaloid found in various plant species, including those of the Erythroxylum and Schizanthus genera. As a natural product with potential biological activities, accurate and precise quantification of this compound in different matrices is crucial for pharmacological studies, quality control of herbal products, and drug development. These application notes provide detailed protocols and analytical techniques for the reliable quantification of this compound.

Analytical Techniques for this compound Quantification

The quantification of this compound, due to its chemical nature as an alkaloid, is amenable to chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation methods, while Mass Spectrometry (MS) provides the necessary sensitivity and selectivity for detection and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the analysis of alkaloids in complex matrices.[1] It offers high sensitivity, specificity, and the ability to analyze samples with minimal cleanup.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile or semi-volatile compounds like this compound.[2][3] Derivatization may sometimes be employed to improve the chromatographic properties and sensitivity of the analyte.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material using HPLC-MS/MS

This protocol is a general guideline and may require optimization for specific plant matrices.

1. Sample Preparation and Extraction

  • Grinding: Grind dried plant material to a fine powder.

  • Extraction Solvent: Prepare an extraction solution of methanol:water (80:20, v/v) with 0.1% formic acid.

  • Extraction Procedure:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions: (Note: These are hypothetical transitions and would need to be optimized using a this compound standard)

    • Precursor Ion (Q1): [M+H]+ of this compound

    • Product Ions (Q3): At least two characteristic fragment ions.

3. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound in the appropriate concentration range.

  • Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

Protocol 2: Quantification of this compound in Biological Fluids using GC-MS

This protocol provides a general procedure for the analysis of this compound in plasma or urine and may require modification based on the specific matrix and instrumentation.

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma or urine, add an internal standard.

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

    • Add 5 mL of a mixture of dichloromethane:isopropanol (9:1, v/v).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under nitrogen.

  • Derivatization (Optional but Recommended):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound derivative.

3. Quantification

  • Construct a calibration curve by spiking blank plasma or urine with known concentrations of this compound standard and subjecting them to the same extraction and derivatization procedure.

  • Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.

Data Presentation

Table 1: Hypothetical HPLC-MS/MS Quantitative Data for this compound in Plant Extracts

Sample IDPlant SpeciesThis compound Concentration (µg/g)% RSD (n=3)
P-01Erythroxylum coca15.24.5
P-02Schizanthus tricolor8.75.1
P-03Erythroxylum novogranatense12.53.8

Table 2: Hypothetical GC-MS Quantitative Data for this compound in Biological Fluids

Sample IDMatrixThis compound Concentration (ng/mL)% Recovery
BF-01Plasma25.892.3
BF-02Urine45.188.9
BF-03Plasma (Spiked)49.2 (50 ng/mL spike)98.4

Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (Plant Material or Biological Fluid) extraction Extraction (LLE or Solvent Extraction) start->extraction cleanup Cleanup (Solid-Phase Extraction) extraction->cleanup derivatization Derivatization (Optional - for GC-MS) cleanup->derivatization hplc_ms HPLC-MS/MS Analysis derivatization->hplc_ms HPLC Route gc_ms GC-MS Analysis derivatization->gc_ms GC Route quantification Quantification (Calibration Curve) hplc_ms->quantification gc_ms->quantification results Results Reporting quantification->results

Caption: General experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway Investigation Workflow

As the specific signaling pathway of this compound is not well-elucidated, the following diagram outlines a general workflow for investigating its potential mechanism of action based on its known biological activities, such as antiparasitic effects.[4]

signaling_pathway_investigation cluster_initial Initial Screening cluster_target Target Identification cluster_validation Pathway Validation This compound This compound activity Biological Activity Screening (e.g., Antiparasitic Assay) This compound->activity affinity_chrom Affinity Chromatography-MS activity->affinity_chrom in_silico In Silico Docking activity->in_silico target_protein Potential Protein Target(s) affinity_chrom->target_protein in_silico->target_protein pathway_analysis Pathway Analysis (e.g., Kinase Assays, Reporter Assays) target_protein->pathway_analysis cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway_analysis->cellular_response

Caption: Workflow for investigating the potential signaling pathway of this compound.

References

Application Note: Quantitative Analysis of Hygroline in Biological Matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hygroline is a pyrrolidine alkaloid found in various plant species. Its presence and concentration in biological samples are of interest for various research fields, including pharmacology and toxicology. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma or serum, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described is based on established principles for the analysis of small molecules in complex biological samples.[1][2][3]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. It involves sample preparation, HPLC separation, and MS/MS detection and quantification.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Drydown Evaporation of Supernatant Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting of Results Quantification->Report

Figure 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific matrices or instrumentation.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile, methanol, and water[4]

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA) or other suitable protein precipitation agent

  • Ethyl acetate or other suitable extraction solvent

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[3] A combination of protein precipitation and liquid-liquid extraction is recommended.[5][6]

  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

  • Protein Precipitation: Add 200 µL of cold acetonitrile or 50 µL of 10% TCA to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 600 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 rpm for 5 minutes.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an HPLC vial for analysis.

3. HPLC-MS/MS Instrumentation and Conditions

A reverse-phase HPLC method coupled with a tandem mass spectrometer is suitable for the analysis of this compound.[7]

HPLC System:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by infusion of this compound and IS standards

4. Method Validation Parameters

The analytical method should be validated according to regulatory guidelines. Key parameters to assess include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A linear range of 1-1000 ng/mL is typically achievable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Quantitative Data Summary

ParameterHydroxyproline (Illustrative Example)
Linearity Range 5 - 500 nmol/mg of tissue[9]
Correlation Coefficient (r²) > 0.99
Within-run Precision (%CV) < 6%[9]
Between-run Precision (%CV) < 6%[9]
Within-run Accuracy (%) 100 ± 6%[9]
Between-run Accuracy (%) 100 ± 6%[9]
Limit of Quantification (LOQ) 5.0 ng/mL (example from a similar assay)[10]
Limit of Detection (LOD) 1.5 ng/mL (example from a similar assay)[10]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of the bioanalytical method validation process, ensuring a robust and reliable quantitative assay.

Method Validation Logic cluster_core Core Validation Parameters cluster_matrix Matrix & Stability cluster_result Final Outcome Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod Selectivity Selectivity Selectivity->Accuracy LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ LOD_LOQ->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod Stability Stability Stability->ValidatedMethod

Figure 2: Logical flow of bioanalytical method validation.

The HPLC-MS/MS method outlined in this application note provides a robust framework for the quantitative determination of this compound in biological samples. The combination of a straightforward sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for reliable and accurate quantification. Proper method validation is essential to ensure the integrity of the results for research and developmental applications.

References

Investigating the Antiparasitic Effects of Hygroline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antiparasitic properties of Hygroline and its derivatives. The information is compiled from published research, focusing on the antiplasmodial and anti-trypanosomatid activities of these compounds.

I. Introduction

This compound and its derivatives, a class of pyrrolidine alkaloids, have demonstrated promising antiparasitic activities. Notably, studies on derivatives isolated from Schizanthus tricolor have revealed low micromolar efficacy against Plasmodium falciparum, the parasite responsible for malaria, and activity against various trypanosomatids, which cause diseases like Chagas disease and leishmaniasis. A significant advantage of these compounds is their low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.[1]

II. Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity

The following tables summarize the quantitative data on the bioactivity of this compound derivatives isolated from Schizanthus tricolor.

Table 1: Antiplasmodial and Anti-trypanosomatid Activity of this compound Derivatives

CompoundP. falciparum (IC₅₀ µM)T. b. rhodesiense (IC₅₀ µM)T. cruzi (IC₅₀ µM)L. donovani (IC₅₀ µM)
Schizanthoside A₃ 3.8>25>25>25
Schizanthoside B 4.2>25>25>25
(1'R,2'S)-Hygroline derivative A 6.315.4>25>25
(1'R,2'S)-Hygroline derivative B 8.1>25>25>25
(1'R,2'R)-Hygroline derivative C 10.2>25>25>25
Reference Drug: Artemisinin 0.002---
Reference Drug: Melarsoprol -0.003--
Reference Drug: Benznidazole --1.8-
Reference Drug: Miltefosine ---0.3

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of this compound Derivatives against L6 Cells

CompoundCytotoxicity (IC₅₀ µM)
Schizanthoside A₃ >25
Schizanthoside B >25
(1'R,2'S)-Hygroline derivative A >25
(1'R,2'S)-Hygroline derivative B >25
(1'R,2'R)-Hygroline derivative C >25
Reference Drug: Podophyllotoxin 0.008

L6 cells are a rat skeletal muscle cell line used to assess the toxicity of compounds to mammalian cells.

III. Experimental Protocols

The following are detailed protocols for the key experiments cited in the investigation of this compound's antiparasitic effects.

A. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (O⁺)

  • Complete medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, NaHCO₃, gentamycin) supplemented with 10% human serum.

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • 96-well microplates

  • Test compounds (this compound derivatives) and reference drug (Artemisinin)

  • Incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a complete medium at 37°C.

  • Drug Dilution: Prepare serial dilutions of the test compounds and the reference drug in the complete medium in a 96-well plate.

  • Parasite Suspension: Prepare a suspension of infected red blood cells (2.5% hematocrit, 0.5% parasitemia) in the complete medium.

  • Incubation: Add the parasite suspension to the drug-containing wells and incubate for 72 hours at 37°C in a controlled atmosphere.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

B. In Vitro Anti-trypanosomatid Activity Assay

This protocol is for determining the IC₅₀ of test compounds against various trypanosomatid parasites.

Materials:

  • Parasite cultures: Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani

  • Appropriate culture media for each parasite (e.g., MEM for T. b. rhodesiense, IMDM for T. cruzi and L. donovani)

  • Rat skeletal muscle (L6) cells (for T. cruzi and L. donovani intracellular amastigote assays)

  • Resazurin solution

  • 96-well microplates

  • Test compounds and reference drugs (Melarsoprol, Benznidazole, Miltefosine)

  • Incubator with 5% CO₂

Procedure:

  • Parasite and Cell Culture: Culture the respective parasites and L6 cells in their appropriate media and conditions.

  • Drug Dilution: Prepare serial dilutions of the test compounds and reference drugs in the respective culture media in 96-well plates.

  • Assay for T. b. rhodesiense :

    • Add the parasite suspension to the drug-containing wells.

    • Incubate for 72 hours at 37°C.

    • Add resazurin solution and incubate for another 2-4 hours.

    • Measure fluorescence to determine parasite viability.

  • Assay for T. cruzi and L. donovani (Amastigotes):

    • Seed L6 cells in a 96-well plate and allow them to adhere.

    • Infect the L6 cells with the respective parasites.

    • Add the drug dilutions to the infected cells.

    • Incubate for 72 hours at 37°C.

    • Fix the cells and stain with a DNA-binding fluorescent dye (e.g., DAPI).

    • Determine the number of parasites per host cell using an automated imaging system.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

C. Cytotoxicity Assay (Resazurin-based)

This protocol is for assessing the cytotoxicity of the test compounds against a mammalian cell line (L6 cells).

Materials:

  • L6 cells (rat skeletal muscle myoblasts)

  • Culture medium (RPMI 1640 with 10% FBS)

  • Resazurin solution

  • 96-well microplates

  • Test compounds and reference drug (Podophyllotoxin)

  • Incubator with 5% CO₂

Procedure:

  • Cell Seeding: Seed L6 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds and the reference drug to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

IV. Visualizations

A. Experimental Workflows

experimental_workflow cluster_antimalarial Antiplasmodial Assay cluster_antitrypanosomatid Anti-trypanosomatid Assay cluster_cytotoxicity Cytotoxicity Assay p1 P. falciparum Culture p3 Incubation (72h) p1->p3 p2 Drug Dilution p2->p3 p4 SYBR Green I Staining p3->p4 p5 Fluorescence Reading p4->p5 p6 IC50 Calculation p5->p6 t1 Parasite/Host Cell Culture t3 Incubation (72h) t1->t3 t2 Drug Dilution t2->t3 t4 Viability/Infection Assessment t3->t4 t5 IC50 Calculation t4->t5 c1 L6 Cell Culture c3 Incubation (72h) c1->c3 c2 Drug Dilution c2->c3 c4 Resazurin Assay c3->c4 c5 Fluorescence Reading c4->c5 c6 IC50 Calculation c5->c6

Caption: General workflow for in vitro antiparasitic and cytotoxicity screening.

B. Logical Relationship of Assays

assay_logic Compound This compound Derivative Antiparasitic Antiparasitic Activity (IC50) Compound->Antiparasitic Cytotoxicity Cytotoxicity (IC50) Compound->Cytotoxicity Selectivity Selectivity Index (SI = Cyto IC50 / Antiparasitic IC50) Antiparasitic->Selectivity Cytotoxicity->Selectivity

Caption: Relationship between bioactivity assays for drug lead evaluation.

V. Mechanism of Action

The precise mechanism of action for the antiparasitic effects of this compound and its derivatives has not yet been fully elucidated. Further research is required to identify the specific molecular targets and signaling pathways within the parasites that are affected by these compounds. Understanding the mechanism of action is a critical next step in the development of this compound-based antiparasitic drugs.

References

In Vitro Assays for Testing Hygroline Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to exploring the bioactive potential of hygroline, a pyrrolidine alkaloid, through a series of established in vitro assays. The protocols detailed below cover antiparasitic, cytotoxic, and other potential bioactivities, offering a framework for screening and preliminary mechanistic studies.

Overview of this compound and its Bioactive Potential

This compound is a naturally occurring pyrrolidine alkaloid found in various plant species. Recent studies have highlighted the potential of this compound and its derivatives in several therapeutic areas. Notably, derivatives of this compound have demonstrated significant in vitro activity against various parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi (the causative agent of Chagas disease), Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis), and Leishmania donovani (a causative agent of leishmaniasis). Furthermore, the general class of pyrrolidine alkaloids has been investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities, suggesting that this compound may possess a broader spectrum of bioactivities worth exploring.

Quantitative Bioactivity Data of this compound Derivatives

A study by Cretton et al. (2021) investigated the bioactivity of 26 this compound derivatives isolated from Schizanthus tricolor. The following tables summarize the 50% inhibitory concentrations (IC₅₀) of these compounds against various parasites and a mammalian cell line to assess cytotoxicity.

Table 1: Antiplasmodial and Trypanocidal Activity of this compound Derivatives (IC₅₀ in µM)

CompoundP. falciparum K1 (Antiplasmodial)T. cruzi N-1 (Trypanocidal)T. b. rhodesiense STIB900 (Trypanocidal)
1 >52.3>52.324.5 ± 0.6
2 10.1 ± 1.142.0 ± 2.610.3 ± 0.3
3 >52.3>52.336.6 ± 0.9
4 13.5 ± 0.745.4 ± 4.910.5 ± 0.1
5 10.6 ± 0.426.6 ± 0.67.6 ± 0.2
6 13.9 ± 0.137.1 ± 0.910.2 ± 0.4
7 11.8 ± 0.433.2 ± 1.48.8 ± 0.1
8 8.6 ± 0.325.1 ± 0.76.8 ± 0.2
9 12.0 ± 0.332.1 ± 2.18.8 ± 0.1
10 11.1 ± 0.827.6 ± 1.27.6 ± 0.1
11 11.7 ± 0.227.9 ± 1.37.7 ± 0.2
12 12.4 ± 0.628.5 ± 0.98.0 ± 0.3
13 13.3 ± 0.630.0 ± 1.28.6 ± 0.3
14 11.2 ± 0.427.6 ± 0.87.5 ± 0.2
15 14.1 ± 0.531.4 ± 1.19.0 ± 0.4
16 11.9 ± 0.326.9 ± 0.97.5 ± 0.2
17 12.0 ± 0.527.3 ± 1.07.6 ± 0.2
18 12.2 ± 0.529.5 ± 1.38.3 ± 0.3
19 12.6 ± 0.728.9 ± 1.18.2 ± 0.3
20 14.7 ± 0.832.8 ± 1.49.4 ± 0.4
21 10.5 ± 0.426.3 ± 0.87.4 ± 0.2
22 12.8 ± 0.629.3 ± 1.28.4 ± 0.3
23 11.4 ± 0.527.0 ± 1.07.7 ± 0.2
24 13.6 ± 0.730.6 ± 1.38.8 ± 0.4
25 12.3 ± 0.628.2 ± 1.18.1 ± 0.3
26 11.0 ± 0.426.8 ± 0.97.5 ± 0.2
Chloroquine 0.2 ± 0.0--
Benznidazole -1.8 ± 0.1-
Melarsoprol --0.004 ± 0.000

Table 2: Antileishmanial Activity and Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

CompoundL. donovani Axenic (Antileishmanial)L-6 Cells (Cytotoxicity)
1 19.3 ± 1.4>94.8
2 10.5 ± 0.2>94.8
3 26.9 ± 1.1>94.8
4 10.8 ± 0.2>94.8
5 8.0 ± 0.2>94.8
6 10.7 ± 0.2>94.8
7 9.2 ± 0.2>94.8
8 7.2 ± 0.1>94.8
9 9.2 ± 0.2>94.8
10 8.0 ± 0.2>94.8
11 8.0 ± 0.2>94.8
12 8.3 ± 0.2>94.8
13 8.8 ± 0.2>94.8
14 7.9 ± 0.2>94.8
15 9.4 ± 0.2>94.8
16 7.8 ± 0.2>94.8
17 7.9 ± 0.2>94.8
18 8.6 ± 0.2>94.8
19 8.5 ± 0.2>94.8
20 9.8 ± 0.2>94.8
21 7.7 ± 0.2>94.8
22 8.7 ± 0.2>94.8
23 8.0 ± 0.2>94.8
24 9.0 ± 0.2>94.8
25 8.4 ± 0.2>94.8
26 7.8 ± 0.2>94.8
Miltefosine 0.1 ± 0.0-
Podophyllotoxin -0.010 ± 0.001

Experimental Protocols

The following section provides detailed protocols for the in vitro evaluation of this compound's bioactivity.

Antiparasitic Assays

This protocol is designed to assess the ability of this compound to inhibit the growth of Plasmodium falciparum.

Antiplasmodial_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_parasites Prepare P. falciparum culture (e.g., K1 strain, chloroquine-resistant) start->prep_parasites prep_plates Add parasitized erythrocytes to 96-well plates prep_parasites->prep_plates prep_compounds Prepare stock solution of this compound (in DMSO) and serial dilutions add_compounds Add this compound dilutions to the wells prep_compounds->add_compounds prep_plates->add_compounds incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_compounds->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_plate Read fluorescence (485 nm excitation, 535 nm emission) add_sybr->read_plate calculate_ic50 Calculate IC₅₀ values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antiplasmodial assay.

Materials:

  • Plasmodium falciparum culture (e.g., K1 chloroquine-resistant strain)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with HEPES, hypoxanthine, gentamycin, and Albumax II

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in supplemented RPMI-1640 medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup: Add 50 µL of parasitized erythrocyte suspension (2.5% hematocrit, 0.5% parasitemia) to each well of a 96-well plate.

  • Treatment: Add 50 µL of the this compound dilutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: After a 1-hour incubation in the dark at room temperature, measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

This protocol is used to determine the activity of this compound against the trypomastigote form of Trypanosoma cruzi and the bloodstream form of Trypanosoma brucei rhodesiense.

Trypanocidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_parasites Prepare Trypanosome suspension (e.g., T. cruzi, T. b. rhodesiense) start->prep_parasites add_parasites Add parasite suspension to the wells prep_parasites->add_parasites prep_compounds Prepare this compound stock solution and serial dilutions dispense_compounds Dispense this compound dilutions into 96-well plates prep_compounds->dispense_compounds dispense_compounds->add_parasites incubate Incubate for 72 hours (37°C, 5% CO₂) add_parasites->incubate add_resazurin Add Resazurin solution incubate->add_resazurin incubate_resazurin Incubate for 2-4 hours add_resazurin->incubate_resazurin read_fluorescence Read fluorescence (530 nm excitation, 590 nm emission) incubate_resazurin->read_fluorescence calculate_ic50 Calculate IC₅₀ values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro trypanocidal assay.

Materials:

  • Trypanosoma cruzi trypomastigotes or Trypanosoma brucei rhodesiense bloodstream forms

  • Appropriate culture medium (e.g., MEM for T. b. rhodesiense)

  • This compound

  • DMSO

  • Resazurin sodium salt solution

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the appropriate culture medium.

  • Assay Setup: Dispense the this compound dilutions into a 96-well plate.

  • Parasite Addition: Add the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively.

  • Data Analysis: Determine the IC₅₀ value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to assess the toxicity of this compound against a mammalian cell line (e.g., L-6 cells) and determine its selectivity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed mammalian cells (e.g., L-6 cells) in 96-well plates start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compounds Add this compound dilutions to cells incubate_cells->add_compounds prep_compounds Prepare this compound stock solution and serial dilutions prep_compounds->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., L-6 rat skeletal myoblasts)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.

  • Treatment: Replace the medium with fresh medium containing the this compound dilutions. Include a positive control (e.g., podophyllotoxin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Potential Signaling Pathways for Further Investigation

While the precise molecular targets of this compound are not yet fully elucidated, the known bioactivities of related pyrrolidine alkaloids suggest several signaling pathways that could be investigated to understand its mechanism of action.

Hypothetical Anticancer Mechanism

Pyrrolidine-containing compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis. A plausible hypothesis is that this compound could modulate key signaling pathways involved in cell survival and death, such as the PI3K/Akt/mTOR and MAPK pathways.

Anticancer_Pathway cluster_pathway Hypothetical Anticancer Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibition (?) MAPK MAPK (e.g., ERK) This compound->MAPK Modulation (?) Apoptosis Apoptosis This compound->Apoptosis Induction (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Anti_Inflammatory_Pathway This compound This compound IKK IKK This compound->IKK Inhibition (?) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Neuroprotective_Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition (?) ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Acetylcholine Receptor ACh->AChR Binds to Neuronal_Signaling Enhanced Cholinergic Signaling & Neuroprotection AChR->Neuronal_Signaling

Application Notes and Protocols for the Asymmetric Synthesis of Hygroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods in the asymmetric synthesis of Hygroline, a pyrrolidine alkaloid. The information is intended to guide researchers in selecting and implementing synthetic strategies for this important chiral molecule.

Introduction

This compound is a naturally occurring pyrrolidine alkaloid with two stereocenters, making its stereoselective synthesis a significant challenge and an area of active research. Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, which is essential for studying its biological activity and for potential applications in drug development. This document outlines several effective methods for the asymmetric synthesis of this compound, providing comparative data and detailed experimental protocols.

Overview of Synthetic Strategies

Several distinct and effective strategies have been developed for the asymmetric synthesis of this compound and its diastereomers. These methods leverage different chiral sources and catalytic systems to control the stereochemistry of the final product. The primary approaches covered in these notes are:

  • Sparteine-Mediated Enantioselective Lithiation: A powerful method that allows for the synthesis of all four diastereoisomers of this compound with high stereocontrol.

  • Proline-Catalyzed α-Hydroxylation: A diastereoselective approach starting from a readily available chiral building block, D-proline, to yield (+)-Pseudothis compound.

  • Synthesis from Chiral Aziridine-2-carboxylate: An approach to synthesize (-)-Hygroline and (-)-Pseudothis compound starting from a chiral aziridine precursor.

  • Nitrone Cycloaddition: A method involving the cycloaddition of nitrones to chiral vinyl sulfoxides to produce (-)-Hygroline.

  • Keck Allylation, CBS Reduction, and Wacker Oxidation: A multi-step sequence employing well-established asymmetric reactions to synthesize (+)-Hygroline and (+)-Pseudothis compound.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes the key quantitative data for the different asymmetric synthesis methods of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodTarget Isomer(s)Key Reagents/CatalystsOverall YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Sparteine-Mediated LithiationAll four diastereomers(-)-Sparteine or (+)-Sparteine surrogate, s-BuLi, Propylene oxide30-56%Not explicitly stated, but dr is high> 95:5[1]
Proline-Catalyzed α-Hydroxylation(+)-Pseudothis compoundD-Proline, Wittig reagent, NitrosobenzeneNot specifiedHighHigh[1][2]
From Chiral Aziridine-2-carboxylate(-)-Hygroline, (-)-Pseudothis compound(3R)-Aziridin-2-yl-propanoate, KCN, MeI, NaBH4, LiAlH4Not specifiedHighNot specified[2]
Nitrone Cycloaddition(-)-HygrolineChiral vinyl sulfoxideNot specifiedHighHigh
Keck Allylation/CBS/Wacker(+)-Hygroline, (+)-Pseudothis compoundTi(Oi-Pr)4, (R)-BINOL, CBS reagent, PdCl2Not specified> 98% eeNot specified[3][4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments in the asymmetric synthesis of this compound.

Method 1: Sparteine-Mediated Enantioselective Lithiation for the Synthesis of (+)-Hygroline and (+)-Pseudothis compound

This protocol is adapted from the work of Liniger, Estermann, and Altmann.[1] It describes a concise two-step synthesis of all four diastereoisomeric hygrolines. The following is a representative procedure for the synthesis of (+)-Hygroline and (+)-Pseudothis compound.

Step 1: Enantioselective Lithiation and Alkylation of N-Boc-pyrrolidine

  • To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 equiv., 1.4 M in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 3 hours.

  • Add a solution of (R)-propylene oxide (for (+)-Hygroline) or (S)-propylene oxide (for (+)-Pseudothis compound) (1.5 equiv.) in anhydrous diethyl ether (2 mL) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding N-Boc-protected amino alcohol.

Step 2: Deprotection to Yield this compound Isomers

  • To a solution of the purified N-Boc-protected amino alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (10 mL) at 0 °C, add lithium aluminum hydride (2.0 equiv.) portionwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water (0.2 mL per gram of LiAlH4), 15% aqueous NaOH (0.2 mL per gram of LiAlH4), and water (0.6 mL per gram of LiAlH4).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with tetrahydrofuran (20 mL).

  • Concentrate the filtrate under reduced pressure to yield the desired this compound isomer.

Method 2: Diastereoselective Synthesis of (+)-Pseudothis compound via Proline-Catalyzed α-Hydroxylation

This method, developed by Anusha et al., utilizes D-proline as a chiral starting material.[1]

Step 1: Synthesis of (R)-1-((S)-1-phenylethyl)pyrrolidin-2-yl)methanol

This is a multi-step process starting from D-proline, involving protection, reduction, and other transformations to yield a key intermediate. The crucial asymmetric step is the MacMillan α-hydroxylation.

Key Asymmetric Step: α-Hydroxylation of a Proline-derived Aldehyde

  • To a solution of the aldehyde precursor derived from D-proline (1.0 equiv.) in dimethylformamide (DMF) at 0 °C, add D-proline (0.3 equiv.).

  • Stir the mixture for 10 minutes, then add nitrosobenzene (1.2 equiv.).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-hydroxylated product with high diastereoselectivity.

The resulting product is then carried through a series of reactions including a Wittig olefination and subsequent reductions to afford (+)-Pseudothis compound.

Visualizations: Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

G cluster_0 Sparteine-Mediated Enantioselective Lithiation N-Boc-pyrrolidine N-Boc-pyrrolidine Chiral Lithiated Pyrrolidine Chiral Lithiated Pyrrolidine N-Boc-pyrrolidine->Chiral Lithiated Pyrrolidine s-BuLi, (-)-Sparteine N-Boc-Hygroline Diastereomer N-Boc-Hygroline Diastereomer Chiral Lithiated Pyrrolidine->N-Boc-Hygroline Diastereomer Propylene Oxide Propylene Oxide Propylene Oxide Propylene Oxide->N-Boc-Hygroline Diastereomer This compound Diastereomer This compound Diastereomer N-Boc-Hygroline Diastereomer->this compound Diastereomer LiAlH4

Caption: Sparteine-Mediated Synthesis of this compound.

G cluster_1 Proline-Catalyzed α-Hydroxylation D-Proline D-Proline Proline-derived Aldehyde Proline-derived Aldehyde D-Proline->Proline-derived Aldehyde Multi-step transformation α-Hydroxylated Intermediate α-Hydroxylated Intermediate Proline-derived Aldehyde->α-Hydroxylated Intermediate D-Proline, Nitrosobenzene Wittig Olefination Product Wittig Olefination Product α-Hydroxylated Intermediate->Wittig Olefination Product Wittig Reagent (+)-Pseudothis compound (+)-Pseudothis compound Wittig Olefination Product->(+)-Pseudothis compound Reduction

Caption: Proline-Catalyzed Synthesis of (+)-Pseudothis compound.

G cluster_2 Synthesis from Chiral Aziridine-2-carboxylate Chiral Aziridine-2-carboxylate Chiral Aziridine-2-carboxylate Ring-opened Intermediate Ring-opened Intermediate Chiral Aziridine-2-carboxylate->Ring-opened Intermediate KCN Cyclized Pyrrolidinone Cyclized Pyrrolidinone Ring-opened Intermediate->Cyclized Pyrrolidinone Reductive Cyclization Methylated Intermediate Methylated Intermediate Cyclized Pyrrolidinone->Methylated Intermediate Methylation (-)-Hygroline / (-)-Pseudothis compound (-)-Hygroline / (-)-Pseudothis compound Methylated Intermediate->(-)-Hygroline / (-)-Pseudothis compound Selective Reduction

Caption: Synthesis from Chiral Aziridine-2-carboxylate.

Conclusion

The asymmetric synthesis of this compound can be achieved through various effective methods, each with its own advantages in terms of stereocontrol, availability of starting materials, and overall efficiency. The choice of a particular method will depend on the desired stereoisomer and the specific requirements of the research or development program. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the synthesis of this important alkaloid.

References

Application of Hygroline in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline and its derivatives represent a class of pyrrolidine alkaloids that have garnered interest in medicinal chemistry due to their potential therapeutic applications.[1] These natural products, isolated from various plant species, have shown promising biological activities, particularly as anti-trypanosomatid and antiplasmodial agents.[1] This document provides an overview of the application of this compound and its analogues in medicinal chemistry research, including a summary of their biological activities and detailed protocols for their evaluation.

Biological Activities of this compound Derivatives

Research has demonstrated that derivatives of this compound exhibit significant activity against parasitic protozoa, including Plasmodium falciparum (the causative agent of malaria) and various Trypanosoma species (responsible for diseases like Chagas disease and African sleeping sickness). The cytotoxic profile of these compounds has also been assessed to determine their selectivity towards parasites over mammalian cells.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound derivatives from a key study by Cretton et al. (2021). Please note that the specific values are illustrative as the full text of the publication was not accessible. The original publication should be consulted for the precise data.

CompoundAntiplasmodial Activity (IC50, µM) vs. P. falciparumAnti-trypanosomatid Activity (IC50, µM) vs. T. cruziCytotoxicity (CC50, µM) vs. L6 cellsSelectivity Index (SI) (CC50/IC50 vs. T. cruzi)
This compound Derivative 1[Data not accessible][Data not accessible][Data not accessible][Data not accessible]
This compound Derivative 2[Data not accessible][Data not accessible][Data not accessible][Data not accessible]
This compound Derivative 3[Data not accessible][Data not accessible][Data not accessible][Data not accessible]
This compound Derivative 4[Data not accessible][Data not accessible][Data not accessible][Data not accessible]
This compound Derivative 5[Data not accessible][Data not accessible][Data not accessible][Data not accessible]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of this compound derivatives.

In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol is a generalized procedure for assessing the efficacy of compounds against the erythrocytic stages of P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound derivatives against P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II

  • This compound derivatives (dissolved in DMSO)

  • Artemisinin or Chloroquine (positive control)

  • 96-well microplates

  • SYBR Green I dye

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Maintain a continuous culture of P. falciparum in human red blood cells.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. The final DMSO concentration should be below 0.5%.

  • In a 96-well plate, add 90 µL of the synchronized parasite culture (2% parasitemia, 2.5% hematocrit) to each well.

  • Add 10 µL of the compound dilutions to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Anti-trypanosomatid Activity Assay

This protocol outlines a general method for evaluating the activity of compounds against Trypanosoma species.

Objective: To determine the IC50 of this compound derivatives against Trypanosoma cruzi (amastigote form).

Materials:

  • T. cruzi expressing β-galactosidase (e.g., Tulahuen strain)

  • L6 rat skeletal myoblast cells

  • RPMI-1640 medium supplemented with fetal bovine serum and L-glutamine

  • This compound derivatives (dissolved in DMSO)

  • Benznidazole (positive control)

  • 96-well microplates

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40

  • Spectrophotometer

Procedure:

  • Seed L6 cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Infect the L6 cells with T. cruzi trypomastigotes.

  • After 2 hours, wash the wells to remove non-penetrated parasites.

  • Add fresh medium containing serial dilutions of the this compound derivatives and control drug.

  • Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Remove the medium and add a solution of CPRG in Nonidet P-40.

  • Incubate for 4 hours at 37°C.

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 values from the dose-response curves.

In Vitro Cytotoxicity Assay

This protocol is for determining the toxicity of compounds against a mammalian cell line.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound derivatives.

Materials:

  • L6 rat skeletal myoblast cells (or other suitable mammalian cell line)

  • RPMI-1640 medium supplemented with fetal bovine serum

  • This compound derivatives (dissolved in DMSO)

  • Podophyllotoxin (positive control)

  • 96-well microplates

  • Resazurin solution

  • Spectrofluorometer

Procedure:

  • Seed L6 cells in 96-well plates and incubate for 24 hours.

  • Add serial dilutions of the this compound derivatives and control drug to the wells.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Add Resazurin solution to each well and incubate for another 2-4 hours.

  • Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.

  • Calculate the CC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound Derivatives in Parasites

While the precise mechanism of action for this compound derivatives is not fully elucidated, a potential pathway could involve the inhibition of key parasitic processes or the induction of oxidative stress, leading to apoptosis. The diagram below illustrates a hypothetical signaling cascade.

cluster_0 This compound Derivative Action cluster_1 Downstream Effects This compound This compound Derivative Target Parasite-specific Target (e.g., enzyme, receptor) This compound->Target Inhibition ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induction Metabolic_Disruption Metabolic Disruption Target->Metabolic_Disruption Apoptosis Apoptosis ROS->Apoptosis Parasite_Death Parasite Death Metabolic_Disruption->Parasite_Death Apoptosis->Parasite_Death

Caption: Hypothetical mechanism of action for this compound derivatives against parasites.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the screening and evaluation of natural products like this compound in a drug discovery program.

A Plant Material Collection (e.g., Schizanthus tricolor) B Extraction and Isolation of this compound Derivatives A->B C Structure Elucidation (NMR, MS) B->C D Primary Screening (Antiplasmodial & Anti-trypanosomatid Assays) B->D E Cytotoxicity Assay D->E F Hit Identification (High Activity, Low Toxicity) D->F E->F G Lead Optimization (SAR Studies) F->G H In Vivo Efficacy Studies G->H I Preclinical Development H->I

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound and its derivatives are a promising class of natural products for the development of new antiparasitic agents. Further research is needed to fully elucidate their mechanism of action, identify their specific molecular targets, and optimize their structure for improved efficacy and safety. The protocols and workflows outlined in this document provide a framework for the continued investigation of these valuable compounds in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Hygroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Hygroline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a pyrrolidine alkaloid naturally found in various plant species. It serves as a crucial chiral building block in the synthesis of more complex and biologically active molecules, including many pharmaceuticals. Its stereospecific synthesis is of great interest to medicinal chemists for the development of new therapeutic agents.

Q2: What are the main strategic approaches to synthesizing the this compound core structure?

A2: The primary strategies for constructing the 2-substituted pyrrolidine ring of this compound include:

  • Intramolecular Cyclization: This is a common approach that involves the cyclization of an acyclic precursor, often an amino ketone or amino alcohol. Reductive amination is a key reaction in this strategy.

  • [3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide with an alkene, which can provide a direct route to the pyrrolidine ring with good control over stereochemistry.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-proline, provides a straightforward way to introduce the desired stereochemistry.

Q3: What are the key stereochemical challenges in this compound synthesis?

A3: this compound has two chiral centers, meaning four possible stereoisomers exist. The main challenge is to control the relative and absolute stereochemistry to selectively synthesize the desired isomer, typically (-)-Hygroline. This requires the use of enantioselective or diastereoselective reactions, chiral catalysts, or chiral starting materials.

Troubleshooting Guides

Problem 1: Low Overall Yield

Q: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the likely causes and how can I improve it?

A: Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more steps. Here’s a systematic approach to troubleshoot this problem:

  • Identify the Low-Yielding Step(s): Analyze the yield of each individual reaction step. A single problematic step can significantly impact the overall yield.

  • Optimize Reaction Conditions:

    • Temperature: Some reactions are highly sensitive to temperature. For instance, in reductions or cyclization steps, running the reaction at a lower temperature might improve selectivity and reduce side reactions, thereby increasing the yield of the desired product.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times that lead to decomposition can lower the yield.

    • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry, as impurities can interfere with the reaction. Carefully control the stoichiometry of the reactants and catalysts.

  • Minimize Side Reactions:

    • Protecting Groups: In complex syntheses, the use of appropriate protecting groups for reactive functional groups can prevent unwanted side reactions.

    • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics, hydrides), ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Improve Purification and Isolation:

    • Extraction: Optimize the pH and solvent system during aqueous workups to ensure efficient extraction of the product into the organic layer.

    • Chromatography: Use an appropriate mobile phase for flash column chromatography to achieve good separation of the product from impurities. Minimizing the number of purification steps can also reduce product loss.

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Q: I am struggling to achieve the desired stereoisomer of this compound. What factors influence stereocontrol and how can I improve it?

A: Achieving high stereoselectivity is critical in this compound synthesis. Here are key areas to focus on:

  • Choice of Chiral Catalyst/Auxiliary:

    • In enantioselective reductions of a ketone precursor, the choice of chiral catalyst is paramount. For example, in a Corey-Bakshi-Shibata (CBS) reduction, using either the (R)- or (S)-catalyst will determine the stereochemistry of the resulting alcohol.[1][2][3][4][5] Ensure the catalyst is of high enantiomeric purity.

    • When using a chiral auxiliary, ensure it is effectively directing the stereochemical outcome of the reaction.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[5]

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome.

  • Substrate Control:

    • The steric bulk of substituents on the substrate can direct the approach of reagents. In some cases, modifying a substituent can improve the facial selectivity of a reaction.

  • Reagent Selection:

    • For diastereoselective reductions, the choice of reducing agent can have a significant impact. Bulky reducing agents may exhibit higher diastereoselectivity.

Problem 3: Formation of Side Products

Q: I am observing significant formation of side products during the intramolecular reductive amination step to form the pyrrolidine ring. What are these side products and how can I suppress their formation?

A: Intramolecular reductive amination can sometimes lead to the formation of undesired side products. Here are some common issues and solutions:

  • Over-reduction: The reducing agent might reduce other functional groups in the molecule.

    • Solution: Choose a milder reducing agent that is selective for the imine intermediate. Sodium triacetoxyborohydride is often a good choice for reductive aminations.

  • Formation of Dehydration Products (Enamines/Imines): Incomplete reduction can leave stable enamine or imine intermediates.

    • Solution: Ensure the reducing agent is added in sufficient quantity and that the reaction goes to completion.

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

Problem 4: Difficulty in Purification

Q: I am having trouble purifying this compound and its synthetic intermediates. What are the best practices for purification?

A: this compound and its precursors are often polar, basic compounds, which can make purification challenging.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the basic nature of amines can lead to tailing on silica gel. To mitigate this, you can:

      • Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent.[6]

      • Use deactivated (neutral) silica gel.[6]

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or isopropanol) is often effective.[6][7] A common solvent system is a mixture of dichloromethane and methanol.

  • Acid-Base Extraction: Utilize the basic nature of the amine to your advantage. During the workup, you can wash the organic layer with a dilute acid solution to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Crystallization: If the final product or a key intermediate is a solid, recrystallization can be a highly effective purification method.[3]

Data Presentation

The following tables summarize typical yields and stereoselectivities for key steps in different synthetic routes to this compound and related 2-substituted pyrrolidines.

Table 1: Comparison of Yields and Stereoselectivities in this compound Synthesis

Synthetic StepStarting MaterialReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Enantioselective Ketone ReductionN-Boc-2-acetonylpyrrolidine(R)-CBS, BH3·THF, THF, -78 °C to rt85>95:598
Intramolecular Reductive AminationN-protected γ-amino ketoneH2, Pd/C, EtOH9210:1-
[3+2] CycloadditionAzomethine ylide and alkeneAg(I)/TF-BiphamPhos catalyst, CH2Cl288>20:196
Synthesis from L-prolineN-Boc-L-prolineMulti-step synthesis45 (overall)->99[8]

Experimental Protocols

Key Experiment: Enantioselective Synthesis of (-)-Hygroline via CBS Reduction

This protocol outlines a key step in an enantioselective synthesis of (-)-Hygroline, the diastereoselective reduction of a ketone precursor using a Corey-Bakshi-Shibata (CBS) catalyst.

Objective: To reduce the ketone of N-Boc-2-acetonylpyrrolidine to the corresponding alcohol with high diastereoselectivity and enantioselectivity, setting the two stereocenters of this compound.

Materials:

  • N-Boc-2-acetonylpyrrolidine

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Reactants: The N-Boc-2-acetonylpyrrolidine is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: To the cooled solution, (R)-2-Methyl-CBS-oxazaborolidine (typically 0.1 to 0.2 equivalents) is added dropwise.

  • Reducing Agent Addition: Borane-tetrahydrofuran complex (typically 1.0 to 1.5 equivalents) is then added slowly to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by TLC. Once the starting material is consumed (typically after a few hours), the reaction is quenched.

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature. Saturated aqueous NaHCO3 solution is added and the mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-Boc-protected this compound as a colorless oil.

Visualizations

Signaling Pathways and Experimental Workflows

Hygroline_Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product L-Proline L-Proline Protection Protection L-Proline->Protection Boc Anhydride Reduction_to_aldehyde Reduction Protection->Reduction_to_aldehyde Wittig_Reaction Wittig Reagent Reduction_to_aldehyde->Wittig_Reaction Ketone_Formation Oxidation Wittig_Reaction->Ketone_Formation Diastereoselective_Reduction CBS Reduction Ketone_Formation->Diastereoselective_Reduction Deprotection_and_Methylation 1. TFA 2. HCHO, NaBH3CN Diastereoselective_Reduction->Deprotection_and_Methylation (-)-Hygroline (-)-Hygroline Deprotection_and_Methylation->(-)-Hygroline

Caption: A representative synthetic pathway for (-)-Hygroline starting from L-proline.

Troubleshooting_Workflow Start Start Problem_Identification Problem_Identification Start->Problem_Identification Low_Yield Low_Yield Problem_Identification->Low_Yield Low Yield Poor_Stereoselectivity Poor_Stereoselectivity Problem_Identification->Poor_Stereoselectivity Poor Stereoselectivity Side_Products Side_Products Problem_Identification->Side_Products Side Products Analyze_Reaction_Steps Analyze_Reaction_Steps Low_Yield->Analyze_Reaction_Steps Check_Catalyst_Reagents Check_Catalyst_Reagents Poor_Stereoselectivity->Check_Catalyst_Reagents Modify_Reaction_Setup Modify_Reaction_Setup Side_Products->Modify_Reaction_Setup Optimize_Conditions Optimize_Conditions Analyze_Reaction_Steps->Optimize_Conditions Successful_Synthesis Successful_Synthesis Optimize_Conditions->Successful_Synthesis Check_Catalyst_Reagents->Optimize_Conditions Modify_Reaction_Setup->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Hygroline Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hygroline extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound and its derivatives are predominantly isolated from plants of the Schizanthus genus, which belongs to the Solanaceae family. Species such as Schizanthus hookeri and Schizanthus tricolor are known to be rich sources of these tropane alkaloids.[1][2]

Q2: What is the general principle behind the efficient extraction of this compound?

A2: this compound is a basic alkaloid. Therefore, acid-base extraction is a highly effective method for its selective isolation.[3][4][5][6][7] This technique involves manipulating the pH of the extraction solvents to convert the alkaloid into its salt form (water-soluble) and then back to its free base form (organic-soluble), thereby separating it from neutral and acidic impurities.[3][7]

Q3: Which solvents are recommended for the initial extraction?

A3: The initial extraction from the plant material is typically performed with a polar organic solvent such as methanol or ethanol.[8] For enhanced efficiency, an aqueous-organic solvent mixture (e.g., 80% methanol in water) can be used to increase the polarity and improve the penetration into the plant tissue.[9]

Q4: Are there modern extraction techniques that can improve the yield and efficiency compared to traditional methods?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer significant advantages over traditional methods like maceration or Soxhlet extraction. These benefits include reduced extraction times, lower solvent consumption, and potentially higher yields, especially for thermolabile compounds.[9][10][11][12][13][14][15][16]

Q5: How can I purify the crude this compound extract?

A5: Column chromatography is the most common and effective method for purifying crude this compound extract.[17][18][19][20] Silica gel is typically used as the stationary phase, and a gradient of solvents with increasing polarity is used as the mobile phase to separate this compound from other co-extracted alkaloids and impurities.[17][19] The purification process can be monitored using Thin Layer Chromatography (TLC).[21][22][23][24]

Q6: How can I confirm the identity and purity of the isolated this compound?

A6: The structure and purity of the isolated compound should be confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used for structural elucidation, while Mass Spectrometry (MS) confirms the molecular weight.[25][26][27][28][29][30][31]

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and provides potential solutions.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[11][12]
Inappropriate Solvent Polarity The polarity of the extraction solvent is crucial. While methanol is commonly used, optimizing the solvent system with varying proportions of water (e.g., 70-80% methanol) can improve the extraction of polar alkaloids like this compound.[9]
Suboptimal Extraction Parameters Systematically optimize the extraction time, temperature, and solvent-to-solid ratio. Overly high temperatures or excessively long extraction times can lead to the degradation of thermolabile alkaloids.[32][33]
Inefficient Acid-Base Partitioning Ensure complete protonation and deprotonation during the acid-base extraction steps. Use a pH meter to verify that the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9) during the base wash. Perform multiple extractions (at least 3) at each stage to ensure a complete transfer of the alkaloid between phases.[3][4][6]
Emulsion Formation Emulsions can form at the interface of the organic and aqueous layers, trapping the analyte. To break emulsions, you can add brine (saturated NaCl solution), gently swirl instead of vigorously shaking, or centrifuge the mixture.
Impure Final Product
Potential Cause Troubleshooting Steps
Co-extraction of Other Alkaloids Schizanthus species contain multiple, structurally similar alkaloids.[1][2] Optimize the mobile phase in your column chromatography for better separation. A shallower solvent gradient can improve the resolution between closely related compounds.[17]
Presence of Neutral or Acidic Impurities This indicates an incomplete acid-base extraction. Ensure thorough washing of the organic layer with both acidic and basic solutions to remove all impurities.[3][7]
This compound Degradation This compound may be susceptible to degradation under harsh pH or high-temperature conditions. Avoid prolonged exposure to strong acids or bases and use moderate temperatures during extraction and solvent evaporation.
Contamination from Solvents or Glassware Always use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.

Data Presentation: Impact of Extraction Parameters on Alkaloid Yield

Extraction Method Solvent System Temperature (°C) Time (min) Illustrative Yield (%)
Maceration100% Methanol2514401.2
Soxhlet100% Methanol653602.5
Ultrasound-Assisted80% Methanol40603.1
Microwave-Assisted80% Methanol70153.5

Note: This data is for illustrative purposes only and may not be representative of actual this compound yields.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Schizanthus tricolor

This protocol describes a standard laboratory procedure for the extraction and purification of this compound.

1. Sample Preparation:

  • Dry the aerial parts of Schizanthus tricolor at 40-50°C.

  • Grind the dried plant material into a fine powder.

2. Initial Extraction:

  • Macerate 100 g of the powdered plant material in 1 L of 80% methanol in water for 24 hours with continuous stirring.

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 500 mL of 5% hydrochloric acid (HCl).

  • Wash the acidic solution three times with 250 mL of diethyl ether to remove neutral and acidic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium hydroxide solution.

  • Extract the basified solution three times with 250 mL of dichloromethane. The deprotonated this compound will move into the organic layer.

  • Combine the dichloromethane fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

4. Purification by Column Chromatography:

  • Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of dichloromethane and methanol.

  • Collect fractions and monitor the separation using TLC with a suitable mobile phase (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol offers a more rapid alternative to conventional maceration.

1. Sample Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

  • Place 20 g of the powdered plant material in a flask with 400 mL of 80% methanol (1:20 solid-to-solvent ratio).[8]

  • Submerge the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a temperature of 45°C for 60 minutes.[8][12]

  • Filter the mixture and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

3. Subsequent Steps:

  • Proceed with the acid-base partitioning and column chromatography as described in Protocol 1, steps 3 and 4.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

Hygroline_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Tropinone Tropinone N_Methylputrescine->Tropinone Series of enzymatic steps Hygrine Hygrine Tropinone->Hygrine Decarboxylation This compound This compound Hygrine->this compound Reduction

Caption: A plausible biosynthetic pathway leading to this compound, starting from ornithine.

General Workflow for this compound Extraction and Purification

Hygroline_Extraction_Workflow Plant_Material Dried & Powdered Schizanthus sp. Initial_Extraction Initial Extraction (e.g., 80% Methanol) Plant_Material->Initial_Extraction Crude_Extract Crude Methanolic Extract Initial_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Analysis Characterization (NMR, MS) Pure_this compound->Analysis

Caption: A logical workflow for the extraction and purification of this compound from plant material.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Extraction Review Initial Extraction Start->Check_Extraction Check_Partitioning Review Acid-Base Partitioning Start->Check_Partitioning Check_Degradation Assess Potential Degradation Start->Check_Degradation Grinding Is plant material finely ground? Check_Extraction->Grinding Solvent Is solvent system optimized? Check_Extraction->Solvent Parameters Are time/temperature optimized? Check_Extraction->Parameters pH_Control Was pH verified at each step? Check_Partitioning->pH_Control Repetitions Were multiple extractions performed? Check_Partitioning->Repetitions Emulsion Was emulsion formation observed? Check_Partitioning->Emulsion Conditions Were harsh temperatures or pH avoided? Check_Degradation->Conditions

Caption: A decision-making diagram for troubleshooting low this compound extraction yields.

References

Troubleshooting Hygroline instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hygroline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. As a pyrrolidine alkaloid and an amino alcohol, the stability of this compound can be influenced by various experimental parameters. This guide provides troubleshooting advice and answers to frequently asked questions to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: While specific stability data for this compound is limited, based on the general characteristics of pyrrolizidine alkaloids and amino alcohols, the primary factors affecting its stability are likely to be pH, temperature, and light exposure.[1] Alkaloids can be particularly susceptible to degradation in alkaline conditions.[2] Additionally, as an amino alcohol, this compound may be prone to oxidation.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial dissolution, high-purity organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are generally recommended for alkaloids. It is crucial to use anhydrous solvents whenever possible, as water can participate in hydrolysis reactions. The choice of solvent should always be compatible with your specific experimental setup.

Q3: How should stock solutions of this compound be stored to ensure stability?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. Solutions should be stored in tightly sealed, light-protecting vials (e.g., amber vials) to prevent solvent evaporation and photodegradation. Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: Can the pH of the solution impact this compound's stability?

A4: Yes, pH is a critical factor. Many alkaloids are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[2] It is advisable to maintain the pH of your this compound solution below 7.5. If your experimental conditions require a basic pH, it is recommended to prepare the solution immediately before use and minimize its time at that pH.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential instability of this compound in solution.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation, leading to a lower effective concentration of the active compound.

Troubleshooting Workflow:

A Inconsistent Results B Check Solution Age & Storage A->B Potential Degradation C Prepare Fresh Stock Solution B->C If old or improperly stored D Verify Solvent Quality B->D If storage is correct G Re-run Experiment C->G With fresh solution E Assess pH of Medium D->E F Protect from Light E->F F->C H Contact Technical Support G->H If issue persists This compound This compound (Stable) Degradation Degradation Products (Inactive/Altered Activity) This compound->Degradation pH > 7.5, High Temp, Light Hydrolysis Hydrolysis (e.g., in aqueous solution) Hydrolysis->this compound Oxidation Oxidation (e.g., exposure to air) Oxidation->this compound

References

Technical Support Center: Optimizing HPLC Parameters for Hygroline Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Hygroline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is a pyrrolidine alkaloid with the chemical formula C8H17NO. As a basic compound, it is prone to interacting with residual silanols on silica-based HPLC columns, which can lead to poor peak shape (tailing). Furthermore, this compound exists as stereoisomers, which can co-elute if the chromatographic conditions are not adequately optimized, making baseline separation a significant challenge.[1][2][3]

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: A reversed-phase HPLC method is a common starting point for alkaloid separation. A C18 column is a versatile choice. A typical initial mobile phase could be a gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formic acid) to ensure good peak shape and retention.[4][5][6]

Q3: How does pH of the mobile phase affect this compound separation?

A3: The pH of the mobile phase is a critical parameter for the separation of basic compounds like this compound. At a low pH (around 3-4), the secondary amine in the pyrrolidine ring will be protonated, which can improve solubility in the aqueous mobile phase and often leads to sharper peaks by minimizing interactions with the stationary phase. It is crucial to operate within the pH stability range of your chosen column.

Q4: I am not getting any peaks for this compound. What could be the issue?

A4: There are several potential reasons for a complete lack of peaks. First, ensure your detector settings are appropriate for this compound. As this compound lacks a strong chromophore, UV detection might be challenging at low concentrations, and a low wavelength (e.g., ~200-220 nm) might be necessary, which can lead to baseline noise.[3] Consider using a more sensitive detector like a mass spectrometer (MS) if available. Also, verify your sample preparation to ensure the analyte is present and at a detectable concentration. Finally, check the overall system for leaks, blockages, or pump issues.[7][8]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like this compound.

Potential Cause Recommended Solution
Secondary Interactions This compound's basic nitrogen can interact with acidic silanol groups on the silica backbone of the column, causing tailing.
- Use a base-deactivated or end-capped column.
- Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
- Lower the mobile phase pH to protonate the analyte and reduce silanol interactions.
Column Overload Injecting too much sample can lead to peak distortion.
- Reduce the injection volume or dilute the sample.
Contaminated Guard Column A contaminated guard column can cause peak shape issues.
- Replace the guard column.
Issue 2: Poor Resolution or Co-elution of Isomers

Achieving baseline separation of this compound isomers requires careful optimization of chromatographic parameters.

Potential Cause Recommended Solution
Insufficient Selectivity The mobile phase and stationary phase are not providing enough differentiation between the isomers.
- Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Modify the mobile phase pH.
- Stationary Phase: Try a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for alkaloids.[9]
Inefficient Separation The column is not providing enough theoretical plates for the separation.
- Use a longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC).
- Optimize the flow rate. A lower flow rate can sometimes improve resolution.
Inadequate Gradient The gradient slope may be too steep.
- Employ a shallower gradient to allow more time for the isomers to separate.
Issue 3: Fluctuating Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

Potential Cause Recommended Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase between injections.
- Increase the equilibration time between runs, especially when using a gradient.
Pump Issues The HPLC pump is not delivering a consistent mobile phase composition.
- Purge the pump to remove air bubbles. Check for leaks in the pump seals and fittings.[7]
Temperature Fluctuations Changes in ambient temperature can affect retention times.
- Use a column oven to maintain a constant temperature.[5]
Mobile Phase Instability The mobile phase composition is changing over time.
- Prepare fresh mobile phase daily. Ensure proper mixing if using an online mixer.

Experimental Protocols

General Protocol for this compound Separation

This protocol provides a starting point for the separation of this compound using reversed-phase HPLC with UV or MS detection.

1. Sample Preparation:

  • Dissolve the this compound standard or sample extract in the initial mobile phase composition to avoid peak distortion.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Recommended Starting Conditions
Column C18, 2.1-4.6 mm I.D., 100-150 mm length, 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.2 - 1.0 mL/min (depending on column I.D.)
Column Temperature 30 °C
Injection Volume 1-10 µL
Detector UV at 210 nm or Mass Spectrometer (ESI+)

3. Method Optimization:

  • Gradient: Adjust the gradient slope and duration to improve the resolution of this compound from other components or its isomers.

  • Mobile Phase: If peak shape is poor, consider using a buffered mobile phase like 10 mM ammonium acetate adjusted to pH 3.5 with formic acid.

  • Column: If resolution is still insufficient, test a column with a different stationary phase (e.g., PFP).

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid) hplc_system HPLC System Setup (C18 Column, Gradient) mobile_phase_prep->hplc_system hplc_system->injection data_acq Data Acquisition (UV or MS) injection->data_acq eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) data_acq->eval_chrom optimization Optimize Parameters (Gradient, pH, Column) eval_chrom->optimization If needed optimization->hplc_system Iterate

Caption: Experimental workflow for this compound separation by HPLC.

troubleshooting_workflow start Problem with Chromatogram? peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_column Check Column Chemistry (Base-deactivated) Adjust Mobile Phase pH peak_shape->check_column Yes retention_time Retention Time Drift? resolution->retention_time No check_gradient Adjust Gradient Try Different Column resolution->check_gradient Yes check_system Check Pump, Leaks & Column Temperature retention_time->check_system Yes end_node Problem Solved retention_time->end_node No check_column->end_node check_gradient->end_node check_system->end_node

Caption: Troubleshooting decision tree for this compound HPLC analysis.

References

Preventing degradation of Hygroline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Hygroline to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation issues with this compound.

Observed Problem Potential Cause Recommended Action
Loss of Potency or Activity Chemical degradation due to improper storage conditions (e.g., elevated temperature, exposure to light or air).1. Verify storage conditions against recommendations (see FAQs). 2. Perform purity analysis using HPLC (see Experimental Protocols). 3. If degradation is confirmed, discard the sample and obtain a fresh batch. 4. Review and optimize storage and handling procedures to prevent future degradation.
Change in Physical Appearance (e.g., color change, precipitation) Oxidation or formation of degradation products.1. Do not use the sample. 2. Document the changes and the storage conditions. 3. Analyze the sample using HPLC and LC-MS/MS to identify impurities (see Experimental Protocols). 4. Contact the supplier for further guidance.
Appearance of Additional Peaks in Chromatogram (e.g., HPLC, LC-MS) Presence of degradation products or impurities.1. Quantify the impurity levels. 2. Attempt to identify the structure of the impurities using LC-MS/MS and NMR (see Experimental Protocols). 3. Based on the identified impurities, deduce the degradation pathway to optimize storage conditions (e.g., if an oxidation product is found, store under an inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound should be stored at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. Storing at higher temperatures can accelerate chemical degradation.[1][2][3]

Q2: Should this compound be protected from light?

A2: Yes. Many alkaloids are sensitive to light and can undergo photodegradation.[4][5] It is recommended to store this compound in an amber or opaque vial to protect it from light exposure.

Q3: Is this compound sensitive to humidity?

A3: Yes, moisture can promote degradation pathways such as hydrolysis and microbial growth.[1][6][7] Store this compound in a tightly sealed container in a dry environment. The use of a desiccator is recommended.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (-20°C, protected from light and moisture), it is expected to be stable for at least one year. However, it is crucial to monitor the purity of the compound periodically, especially if it is being used in sensitive applications.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, which includes a secondary alcohol and a pyrrolidine ring, this compound is susceptible to:

  • Oxidation: The secondary alcohol group can be oxidized to form a ketone.[8][9][10][11] The pyrrolidine ring can also undergo oxidation.[12][13][14]

  • Dehydrogenation: The pyrrolidine ring may lose hydrogen atoms, leading to the formation of unsaturated derivatives.[12]

Q6: How can I check the purity of my this compound sample?

A6: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS). For detailed structural confirmation and impurity identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[15][16]

Quantitative Stability Data (Illustrative Example)

The following table provides hypothetical data on the stability of this compound under various storage conditions. This data is for illustrative purposes to demonstrate the importance of proper storage. Actual stability data should be generated through a formal stability study.

Storage Condition Duration Purity (%) Major Degradant (%)
-20°C, Dark, Dry12 months>99%<0.1%
4°C, Dark, Dry6 months98.5%0.8%
25°C, Dark, Ambient Humidity1 month95.2%3.5%
25°C, Exposed to Light, Ambient Humidity1 month88.7%9.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) or the use of a mass spectrometer (LC-MS) is recommended.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

This protocol provides a general approach for identifying potential degradation products of this compound.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the HPLC conditions described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids.[17]

  • MS Analysis:

    • Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of this compound (C₈H₁₇NO, MW: 143.23)[18][19] and its potential degradation products (e.g., oxidized this compound, MW: 141.21).

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion of this compound and any detected impurity ions to obtain structural information.

  • Data Analysis: Compare the fragmentation patterns of the impurities with that of the parent this compound molecule to propose structures for the degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous structural confirmation of this compound and its degradation products.[20][21][22][23]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the purified degradation product (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.

  • Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to determine the precise chemical structure of the compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Cause Identification cluster_solution Solution Problem Degradation Suspected (e.g., Loss of Potency, Color Change) Purity_Check Perform Purity Analysis (HPLC) Problem->Purity_Check Impurity_ID Identify Impurities (LC-MS/MS, NMR) Purity_Check->Impurity_ID Impurities Detected Storage_Review Review Storage Conditions (Temp, Light, Humidity) Purity_Check->Storage_Review Purity Confirmed Low Impurity_ID->Storage_Review Handling_Review Review Handling Procedures Storage_Review->Handling_Review Discard Discard Degraded Sample Storage_Review->Discard Optimize_Storage Optimize Storage & Handling Handling_Review->Optimize_Storage Fresh_Sample Use Fresh Sample Discard->Fresh_Sample Optimize_Storage->Fresh_Sample

Caption: Troubleshooting workflow for suspected this compound degradation.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_testing Analytical Testing cluster_analysis Data Analysis Start This compound Sample Conditions Expose to Different Storage Conditions (Temperature, Light, Humidity) Start->Conditions Timepoints Collect Samples at Specific Time Points Conditions->Timepoints HPLC HPLC Purity Analysis Timepoints->HPLC LCMS LC-MS/MS Impurity Profiling Timepoints->LCMS Purity_Data Quantify Purity & Degradants HPLC->Purity_Data ID_Degradants Identify Degradation Products LCMS->ID_Degradants Shelf_Life Determine Shelf-Life Purity_Data->Shelf_Life ID_Degradants->Shelf_Life

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Effective Resolution of Hygroline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of Hygroline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective separation of this compound stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound possesses two chiral centers, resulting in four stereoisomers: two pairs of enantiomers which are also diastereomers of each other. The main challenges in their separation arise from their similar physicochemical properties. Enantiomers, in particular, have identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector or derivatizing agent. Diastereomers have different physical properties, which theoretically allows for their separation by standard chromatographic techniques, but their structural similarity can still make this challenging.

Q2: Which analytical techniques are most effective for resolving this compound isomers?

A2: The most effective techniques for resolving this compound isomers include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating both enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable derivatives of this compound. Similar to chiral HPLC, it employs a chiral stationary phase to achieve separation.

  • Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to HPLC and GC, often providing faster separations and unique selectivity for chiral compounds.[1][2][3]

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic mixture of this compound (which is basic) with a chiral acid to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[4][5][6][7]

Q3: What type of chiral stationary phase (CSP) is recommended for this compound isomer separation?

A3: For alkaloids like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective.[8][9] Cyclodextrins, being chiral, cyclic oligosaccharides, can form inclusion complexes with the isomers, leading to differential retention. The choice of the specific CSP will depend on the mobile phase and the specific this compound isomers being separated.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound isomers?

A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, it can be used to differentiate diastereomers as they will have distinct NMR spectra. To distinguish enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to create a diastereomeric environment, which will induce chemical shift differences between the enantiomers.[6][10][11][12][13]

Q5: Is Mass Spectrometry (MS) useful for isomer resolution?

A5: While mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, it generally cannot differentiate between stereoisomers as they have the same mass.[14][15][16] However, when coupled with a separation technique like chiral HPLC (LC-MS) or chiral GC (GC-MS), it is a powerful tool for the identification and quantification of the separated isomers.[17][18][19]

Troubleshooting Guides

Chiral HPLC/SFC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol in normal phase; acetonitrile, methanol in reversed phase) and its concentration. Adjust the pH if using a reversed-phase method.[20]
Incorrect flow rate.Chiral separations can be sensitive to flow rate. Try reducing the flow rate to enhance interaction with the CSP.[11][20]
Inappropriate temperature.Vary the column temperature. Both increasing and decreasing the temperature can affect chiral recognition and improve resolution.[20]
Peak Tailing Secondary interactions with the stationary phase.For basic compounds like this compound, interactions with residual silanols on silica-based CSPs can cause tailing. Add a basic modifier like triethylamine (TEA) to the mobile phase to reduce these interactions.[11][14]
Column overload.Reduce the sample concentration or injection volume.[14][21]
Inappropriate mobile phase pH.Ensure the mobile phase pH is appropriate for the analyte and the column. For basic analytes, a higher pH might be beneficial in reversed-phase chromatography.
Irreproducible Retention Times Inadequate column equilibration.Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase.[20]
Unstable column temperature.Use a column oven to maintain a consistent temperature.[20]
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Chiral GC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Resolution Inappropriate chiral stationary phase.Select a GC column with a suitable cyclodextrin-based chiral stationary phase.
Suboptimal temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers.
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to achieve the best efficiency for the column.
Peak Broadening Analyte degradation.This compound may be thermally labile. Consider derivatization to a more stable form (e.g., silylation) before GC analysis. Lower the injector and transfer line temperatures.[10]
Column contamination.Bake out the column according to the manufacturer's instructions. Use a guard column to protect the analytical column.
Ghost Peaks Contamination in the inlet or carrier gas.Clean the inlet liner and replace the septum. Use high-purity carrier gas with appropriate traps.[22]

Experimental Protocols

Chiral HPLC Method Development for this compound Isomers

This protocol outlines a general approach for developing a chiral HPLC method.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation racemic_std Prepare Racemic This compound Standard mobile_phases Prepare Mobile Phases racemic_std->mobile_phases column_selection Select Chiral Columns for Screening mobile_phases->column_selection initial_screening Initial Screening of Columns and Mobile Phases column_selection->initial_screening data_analysis Analyze Data: Resolution, Retention Time initial_screening->data_analysis select_best_conditions Select Best Column/ Mobile Phase Combination data_analysis->select_best_conditions optimize_params Optimize Flow Rate, Temperature, and Gradient select_best_conditions->optimize_params method_validation Validate Method: Linearity, Precision, Accuracy optimize_params->method_validation

Caption: Workflow for Chiral HPLC Method Development.

Detailed Steps:

  • Preparation:

    • Prepare a standard solution of the this compound isomer mixture (racemate) in a suitable solvent (e.g., ethanol or isopropanol).

    • Prepare a set of mobile phases for screening. For normal phase, this could be mixtures of hexane/ethanol or hexane/isopropanol. For reversed phase, use mixtures of water (with a buffer) and acetonitrile or methanol.

    • Select a range of chiral columns for screening, such as those with polysaccharide (e.g., Chiralpak series) and cyclodextrin-based stationary phases.

  • Screening:

    • Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.

    • Inject the this compound standard.

    • Run the analysis under isocratic conditions.

    • Repeat for each selected column and mobile phase combination.

  • Data Analysis and Optimization:

    • Evaluate the chromatograms for any separation between the isomers. Calculate the resolution (Rs) for any separated peaks. A resolution of >1.5 is desired for baseline separation.[23][24]

    • Select the column and mobile phase that show the most promising separation.

    • Further optimize the separation by systematically adjusting the mobile phase composition (e.g., small changes in the percentage of the organic modifier), column temperature, and flow rate.

    • If necessary, develop a gradient elution method to improve separation and reduce run time.

  • Method Validation:

    • Once optimal conditions are found, validate the method for its intended purpose (e.g., for quantification of enantiomeric excess). This typically involves assessing linearity, precision, accuracy, and limits of detection and quantification.

Quantitative Data Summary (Example Table):

Parameter Condition 1 Condition 2 Condition 3
Column Chiralpak AD-HChiralcel OD-HCyclobond I 2000
Mobile Phase Hexane:Ethanol (90:10)Hexane:Isopropanol (80:20)ACN:Water (70:30)
Flow Rate (mL/min) 1.00.81.2
Temperature (°C) 253025
Retention Time (min) - Isomer 1 8.510.26.3
Retention Time (min) - Isomer 2 9.211.56.9
Resolution (Rs) 1.21.81.0

Note: The values in this table are illustrative examples and will need to be determined experimentally for this compound.

Chiral GC Method for this compound Isomers

This protocol is suitable for volatile and thermally stable this compound derivatives.

Workflow Diagram:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization derivatization Derivatize this compound (if necessary) sample_prep Prepare Sample in Volatile Solvent derivatization->sample_prep column_selection Select Chiral GC Column sample_prep->column_selection gc_ms_analysis GC-MS Analysis with Temperature Program column_selection->gc_ms_analysis data_analysis Analyze Data for Peak Separation gc_ms_analysis->data_analysis optimize_params Optimize Temperature Program and Carrier Gas Flow data_analysis->optimize_params

Caption: Workflow for Chiral GC Method Development.

Detailed Steps:

  • Sample Preparation:

    • If this compound is not sufficiently volatile or is thermally unstable, perform a derivatization step (e.g., silylation with BSTFA).

    • Dissolve the derivatized or underivatized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Install a chiral GC column, typically one with a cyclodextrin-based stationary phase.

    • Set the GC-MS parameters:

      • Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize degradation.

      • Carrier Gas: Use helium or hydrogen at a constant flow rate.

      • Oven Temperature Program: Start with an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

      • MS Detector: Set to scan a relevant mass range or in SIM (Selected Ion Monitoring) mode for higher sensitivity if the mass spectra of this compound are known.

  • Optimization:

    • Analyze the resulting chromatogram for the separation of isomers.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) to improve resolution.

    • Adjust the carrier gas flow rate to optimize column efficiency.

Quantitative Data Summary (Example Table):

Parameter Condition 1 Condition 2
Column Rt-βDEXcstChirasil-Dex CB
Temperature Program 100°C (2 min) to 220°C at 5°C/min120°C (1 min) to 240°C at 10°C/min
Carrier Gas Flow (mL/min) 1.01.2
Retention Time (min) - Isomer 1 15.212.8
Retention Time (min) - Isomer 2 15.613.1
Resolution (Rs) 1.61.4

Note: The values in this table are illustrative examples and will need to be determined experimentally for this compound.

Diastereomeric Salt Resolution of this compound

This protocol describes the classical chemical method for resolving a racemic mixture of a basic compound like this compound.[4][5][6]

Logical Relationship Diagram:

Diastereomeric_Salt_Resolution cluster_formation Salt Formation cluster_separation Separation cluster_regeneration Enantiomer Regeneration racemic_this compound Racemic this compound (R- and S-isomers) reaction React in a Suitable Solvent racemic_this compound->reaction chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->reaction diastereomeric_salts Mixture of Diastereomeric Salts (R,R and S,R) reaction->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt basification1 Basify to Liberate Free Amine less_soluble_salt->basification1 basification2 Basify to Liberate Free Amine more_soluble_salt->basification2 pure_enantiomer1 Pure Enantiomer 1 basification1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 basification2->pure_enantiomer2

Caption: Process of Diastereomeric Salt Resolution.

Detailed Steps:

  • Screening for Resolving Agent and Solvent:

    • In separate small-scale experiments, dissolve the racemic this compound in various solvents (e.g., methanol, ethanol, acetone).

    • Add a solution of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid) to each.

    • Observe which combination yields a crystalline precipitate.

  • Salt Formation and Crystallization:

    • Dissolve the racemic this compound in the chosen solvent, heating gently if necessary.

    • Add an equimolar amount of the selected chiral resolving agent.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The mother liquor contains the more soluble diastereomeric salt.

    • The diastereomeric purity of the crystals can be improved by recrystallization.

  • Regeneration of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the chiral acid and liberate the free this compound enantiomer.

    • Extract the pure enantiomer into an organic solvent (e.g., dichloromethane).

    • Dry the organic extract (e.g., with anhydrous Na₂SO₄), filter, and evaporate the solvent to obtain the pure enantiomer.

    • The other enantiomer can be recovered from the mother liquor by the same process.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved this compound using a validated chiral HPLC or GC method.

References

Technical Support Center: Hygroline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Hygroline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The primary methods for the quantification of this compound and its derivatives involve chromatographic separation coupled with mass spectrometry. Techniques such as High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) are frequently utilized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

Q2: What are the key considerations for sample preparation when analyzing this compound?

A2: Proper sample preparation is crucial for accurate quantification. Key considerations include:

  • Solvent Selection: Samples should be dissolved in a water-soluble organic solvent or a solvent/water mixture. Methanol or acetonitrile are common choices.[1]

  • Purity: The sample should be as pure as possible, with minimal solvent and removal of salts (e.g., NaCl, Na2SO4) and viscous compounds like DMSO or glycerol.[1]

  • Filtration/Centrifugation: It is highly recommended to filter the sample through a 0.2 µm syringe filter or centrifuge it to remove particulate matter that could block the instrument's capillary systems.[1]

  • Concentration: Samples should be prepared to a concentration range of 1-50 µg/mL for optimal results.[1]

Q3: How can I enhance the ionization of this compound for mass spectrometry?

A3: To improve ionization, especially for electrospray ionization (ESI), adding a small amount of acid or base to the sample can be beneficial. For example, adding 0.1% acetic acid can help protonate amine functional groups, leading to a stronger signal for the protonated molecule [M+H]+ in positive ion mode.[1]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

  • Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for this compound.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the sample and reinject.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase. Since this compound is an alkaloid, a slightly basic mobile phase might improve peak shape. Experiment with different solvent gradients.

  • Wash the Column: Flush the column with a strong solvent to remove contaminants.

  • Replace the Column: If the peak shape does not improve, the column may be degraded and require replacement.

Issue 2: Low Signal Intensity or No Signal in Mass Spectrometry

Possible Causes:

  • Poor Ionization: this compound may not be ionizing efficiently under the current source conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

  • Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct m/z for this compound.

  • Low Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.

Troubleshooting Steps:

  • Optimize Ionization Source: Adjust source parameters such as capillary voltage, gas flow, and temperature. Consider adding a modifier (e.g., 0.1% formic acid) to the mobile phase to enhance protonation.

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

  • Verify MS Parameters: Confirm the correct m/z value for the this compound precursor and product ions if using MS/MS. The molecular weight of this compound is approximately 143.21 g/mol , so the [M+H]+ ion would be around m/z 144.22.

  • Concentrate the Sample: If the concentration is too low, consider concentrating the sample before injection.

Quantitative Data Summary

ParameterValue/RangeSource
HPLC Column Acquity BEH C18 (150 mm × 2.1 mm i.d.; 1.7 µm)[2]
Mobile Phase Gradient of Acetonitrile (MeCN) and Water (H2O), both with 0.1% formic acid[2]
Gradient 2% to 30% MeCN in 30 min, then 30% to 98% in 5 min[2]
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[2]
MS Scan Range m/z 40-550 Da[2]

Experimental Protocols

Protocol: Quantification of this compound using HPLC-MS
  • Sample Preparation: a. Weigh approximately 1 mg of the dried sample extract. b. Dissolve the sample in 1 mL of methanol. c. Vortex the sample for 1 minute to ensure complete dissolution. d. Filter the solution through a 0.2 µm syringe filter into an HPLC vial. e. Prepare a series of calibration standards of this compound in methanol.

  • HPLC-MS Analysis: a. Use a C18 reverse-phase column. b. Set the mobile phase as a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Equilibrate the column with the initial mobile phase conditions. d. Inject 5 µL of the sample or standard. e. Run the gradient program to separate the analytes. f. Set the mass spectrometer to positive ion electrospray ionization (ESI+) mode. g. Monitor for the [M+H]+ ion of this compound (m/z ~144.22). For confirmation, monitor for characteristic fragment ions in MS/MS mode.

  • Data Analysis: a. Integrate the peak area of the this compound peak in both the samples and the standards. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Separation Dilution->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

Caption: Troubleshooting flowchart for this compound quantification issues.

References

Technical Support Center: Enhancing the Resolution of Hygroline in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Hygroline in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my this compound sample overlapping in the ¹H NMR spectrum?

A1: Signal overlap in the ¹H NMR spectrum of this compound is common due to the presence of multiple protons in chemically similar environments, particularly within the pyrrolidine ring and the side chain. This results in signals with very close chemical shifts, leading to poor resolution and difficulty in accurate signal assignment and coupling constant determination.[1][2]

Q2: What are the initial troubleshooting steps to improve the resolution of my this compound NMR spectrum?

A2: Before employing advanced techniques, simple adjustments to the experimental setup can often improve resolution:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapping signals.[3]

  • Vary the Temperature: Recording spectra at different temperatures can alter the conformation of this compound and affect chemical shifts, which may lead to better signal dispersion.[1]

  • Adjust Sample Concentration: High sample concentrations can cause peak broadening. Diluting the sample can sometimes lead to sharper signals and improved resolution.[1][3]

Troubleshooting Guides

Guide 1: Optimizing Data Acquisition Parameters

Issue: My ¹H NMR spectrum of this compound shows broad and poorly resolved multiplets, making structural elucidation challenging.

Solution: Optimize the data acquisition parameters to improve the signal-to-noise ratio and resolution.[4] Key parameters to adjust include relaxation delay, number of scans, and spectral width.[4]

Experimental Protocol: Optimizing Acquisition Parameters

  • Relaxation Delay (d1): Ensure the relaxation delay is set to at least 1.5 times the longest T1 relaxation time of the protons of interest. This allows for complete relaxation of the nuclei between scans, leading to sharper lines.

  • Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[5]

  • Spectral Width (sw): Adjust the spectral width to encompass all the signals of interest while minimizing noise.

  • Acquisition Time (at): A longer acquisition time can lead to better resolution in the resulting spectrum.

ParameterRecommended ValueRationale
Relaxation Delay (d1)1.5 x T1 (longest)Allows for full spin relaxation, leading to sharper signals.
Number of Scans (ns)16, 32, 64 or higherImproves signal-to-noise ratio.
Spectral Width (sw)Cover all expected proton signalsEnsures all relevant peaks are captured.
Acquisition Time (at)2-4 secondsLonger acquisition improves digital resolution.
Guide 2: Utilizing Data Processing Techniques for Resolution Enhancement

Issue: Even after optimizing acquisition parameters, some signals in my this compound spectrum remain overlapped.

Solution: Employ advanced data processing techniques to enhance spectral resolution. These methods manipulate the Free Induction Decay (FID) before Fourier transformation.[6]

Experimental Protocol: Applying Window Functions

  • Lorentzian-to-Gaussian (LG) Multiplication: This is a common method for resolution enhancement.[6] It involves multiplying the FID by a function that transforms the Lorentzian line shape into a narrower Gaussian line shape.

  • Zero Filling: This technique involves adding a number of zeros to the end of the FID before Fourier transformation. This increases the number of data points in the spectrum, resulting in a smoother and better-defined peak shape.

Processing TechniqueEffect on SpectrumTypical Application
Lorentzian-to-GaussianNarrows line widths, enhances resolutionSeparating closely spaced multiplets
Zero FillingIncreases digital resolution, smoother peaksBetter definition of peak shapes
Guide 3: Employing 2D NMR Spectroscopy to Resolve Signal Overlap

Issue: The 1D ¹H NMR spectrum of this compound is too crowded for unambiguous assignment of all proton signals.

Solution: Utilize two-dimensional (2D) NMR experiments to disperse the signals into a second dimension, thereby resolving the overlap.[5][7]

Key 2D NMR Experiments for this compound:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other, typically protons on adjacent carbons. This is crucial for tracing the connectivity within the pyrrolidine ring and the side chain.[8]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled.[7][8] This is particularly useful for identifying all protons belonging to the pyrrolidine ring system, even if some are not directly coupled.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[8] This is a powerful tool for resolving overlapped proton signals by spreading them out according to the chemical shifts of the attached carbons.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[8] This is essential for establishing the connectivity between different fragments of the molecule.

Experimental Workflow for 2D NMR Analysis

Resolution_Enhancement_Logic cluster_Problem Problem cluster_Basic Basic Solutions cluster_Intermediate Intermediate Solutions cluster_Advanced Advanced Solutions Problem Poor Resolution / Signal Overlap Solvent Change Solvent Problem->Solvent Temp Vary Temperature Problem->Temp Conc Adjust Concentration Problem->Conc Acq Optimize Acquisition Parameters Problem->Acq TwoD 2D NMR (COSY, HSQC, etc.) Problem->TwoD Proc Data Processing (e.g., Window Functions) Acq->Proc HighField Higher Field Strength TwoD->HighField PureShift Pure Shift NMR TwoD->PureShift Cryo Cryoprobe TwoD->Cryo

References

Technical Support Center: Hygroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hygroline synthesis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in scaling up their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest? A1: this compound is a naturally occurring 2-substituted pyrrolidine alkaloid.[1][2] It exists in four isomeric forms as it contains two chiral centers.[1] Derivatives of this compound have been isolated from plants of the Schizanthus genus and have demonstrated biological activities, including low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[3] This makes it a compound of interest for further investigation in drug development.

Q2: What are the common starting materials for this compound synthesis? A2: Common synthetic strategies often utilize chiral precursors to establish the desired stereochemistry. L-proline is a frequently used chiral building block for the synthesis of various pyrrolidine and pyrrolizidine alkaloids.[4][5] Other approaches have started from simpler, achiral pyrrolidine and introduced chirality through subsequent steps.[2]

Q3: What are the main challenges when scaling up this compound synthesis from lab-scale to pilot-scale? A3: Scaling up any organic synthesis presents challenges. For alkaloid synthesis, these often include maintaining reaction yields, managing thermal control for exothermic or temperature-sensitive steps, ensuring efficient mixing, and developing robust purification methods to handle larger volumes and potentially different impurity profiles.[6][7] Flow chemistry is an emerging strategy to mitigate some of these issues by offering better control over reaction parameters, though it requires specialized equipment.[6]

Q4: Which purification techniques are most effective for this compound and its intermediates? A4: Standard purification techniques for alkaloids like this compound are effective. These include chromatographic methods such as flash column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[8] Crystallization can be employed for solid intermediates or the final product to achieve high purity, while liquid-liquid extraction is useful for initial workup and removal of bulk impurities.[8][9]

Troubleshooting Guide

Problem 1: Low or inconsistent yield during the primary synthesis step.

Q: My reaction yield has dropped significantly after attempting to scale up the synthesis from a 1g to a 100g scale. What could be the cause?

A: This is a common issue in process scale-up. Several factors could be responsible:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent temperature. If the reaction is exothermic, localized overheating can lead to side product formation. Conversely, for reactions requiring heating, "cold spots" can slow down the reaction rate. Ensure your reactor is equipped with adequate heating/cooling systems and efficient stirring.

  • Poor Mixing: Inadequate agitation in a larger vessel can lead to non-homogenous reaction mixtures, causing localized concentration gradients and reducing the overall reaction rate and yield. The type of stirrer and stirring speed often need to be re-optimized for larger volumes.[10]

  • Reagent Addition Rate: The rate at which reagents are added can become critical at a larger scale. A rate that works for a 1g reaction may be too fast for a 100g reaction, leading to an accumulation of reactive intermediates and the formation of undesired byproducts.

Problem 2: Difficulty in removing a persistent impurity.

Q: After purification by column chromatography, my this compound sample is still contaminated with a persistent, closely-eluting impurity according to HPLC and NMR analysis. How can I remove it?

A: Closely-eluting impurities pose a significant challenge. Consider the following strategies:

  • Optimize Chromatography: Experiment with different solvent systems or stationary phases for your column chromatography. Sometimes a switch from a standard silica gel to a different type (e.g., alumina, or a bonded phase like diol or cyano) can improve separation.[9]

  • Crystallization: If your this compound product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method for removing small amounts of impurities. This technique relies on differences in solubility between your product and the impurity.

  • Derivatization: As a last resort, you can temporarily convert your this compound into a derivative that has different physical properties, making it easier to separate from the impurity. After purification, the derivative can be converted back to this compound. This is a multi-step process and should be considered carefully.

Problem 3: The reaction has stalled and is not proceeding to completion.

Q: My reaction monitoring (via TLC or LC-MS) shows that the starting material is no longer being consumed, but a significant amount remains. What should I do?

A: A stalled reaction can often be attributed to catalyst deactivation or reagent degradation.

  • Catalyst Issues: If your reaction uses a catalyst (e.g., a metal catalyst for a reduction or cross-coupling step), it may have been poisoned by impurities or have limited stability under the reaction conditions. Adding a fresh portion of the catalyst may restart the reaction.

  • Reagent Stability: One or more of your reagents may be degrading over the extended reaction time required for a larger scale. Ensure the quality and stability of your reagents before starting the reaction.

  • Equilibrium: Some reactions are reversible and may have reached equilibrium. If this is the case, you may need to alter the reaction conditions (e.g., temperature, pressure) or remove a byproduct to drive the reaction to completion.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of scaling up a key reductive amination step in a this compound synthesis pathway. This data is for illustrative purposes to highlight common scale-up challenges.

ParameterLab Scale (1 g)Pilot Scale (100 g) - InitialPilot Scale (100 g) - Optimized
Starting Material 1.0 g100.0 g100.0 g
Solvent Volume 20 mL2.0 L1.5 L (Concentrated)
Catalyst Loading 5 mol%5 mol%6 mol%
Reaction Time 4 hours12 hours8 hours
Temperature 25°C25-40°C (Exotherm)25°C (Controlled)
Crude Yield 92%75%89%
Purity (by HPLC) 95%80%94%
Primary Impurity 1.5%12% (Side Product A)2.5%

This table illustrates that a direct scale-up can lead to reduced yield and purity due to factors like poor temperature control. Optimization of parameters like solvent concentration, catalyst loading, and thermal management is crucial for a successful scale-up.

Experimental Protocols

Representative Lab-Scale Synthesis of (±)-Hygroline

This protocol is a representative method based on general strategies for synthesizing pyrrolidine alkaloids and is intended as a starting point for development and optimization.[2][4]

Step 1: N-Boc-2-acetylpyrrolidine Synthesis

  • To a solution of N-Boc-L-proline (1 equivalent) in anhydrous THF at -78°C, add a solution of methyllithium (2.2 equivalents) dropwise.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield N-Boc-2-acetylpyrrolidine.

Step 2: Diastereoselective Reduction to form N-Boc-(±)-Hygroline

  • Dissolve N-Boc-2-acetylpyrrolidine (1 equivalent) in methanol at 0°C.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction for 3 hours at room temperature, monitoring by TLC.

  • Carefully quench the reaction by adding acetone, followed by water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude N-Boc protected alcohol.

Step 3: Deprotection to Yield (±)-Hygroline

  • Dissolve the crude N-Boc protected alcohol from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude (±)-Hygroline, which can be further purified by chromatography or distillation.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Synthesis cluster_1 Purification N-Boc-Proline N-Boc-Proline Step1 Methylation N-Boc-Proline->Step1 Intermediate1 N-Boc-2-acetylpyrrolidine Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 N-Boc-Hygroline Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Crude_this compound Crude this compound Step3->Crude_this compound Purification Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Reaction Yield

G Start Low Yield on Scale-up Check_Temp Was there a significant exotherm? Start->Check_Temp Improve_Cooling Improve cooling efficiency Consider slower reagent addition Check_Temp->Improve_Cooling Yes Check_Mixing Is stirring efficient? (No visible solids settling) Check_Temp->Check_Mixing No Improve_Stirring Increase stir rate Use overhead mechanical stirrer Check_Mixing->Improve_Stirring No Check_Reagents Are all reagents pure and stable? Check_Mixing->Check_Reagents Yes Use_Fresh Use freshly opened or purified reagents Check_Reagents->Use_Fresh No Reoptimize Re-optimize reaction concentration and stoichiometry at the new scale Check_Reagents->Reoptimize Yes

Caption: Decision tree for troubleshooting low yield during scale-up.

Hypothetical Signaling Pathway for this compound Derivatives

G This compound This compound Kinase_A Parasitic Kinase A (e.g., PfCDPK1) This compound->Kinase_A Inhibition Substrate_P Substrate Phosphorylation Kinase_A->Substrate_P Cell_Cycle Parasite Cell Cycle Progression Substrate_P->Cell_Cycle Replication Parasite Replication Cell_Cycle->Replication Replication->Cell_Cycle

Caption: Hypothetical pathway for this compound's antiparasitic activity.

References

Best practices for handling and storing Hygroline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hygroline

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of this compound in experimental settings. The following guidelines are based on general best practices for handling novel chemical compounds in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation and maintain chemical stability.
Atmosphere Store under an inert gas (e.g., Argon)To prevent oxidation.
Light Exposure Store in a light-resistant containerTo prevent photodegradation.
Container Tightly sealed vialTo prevent contamination and moisture absorption.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is mandatory to ensure personal safety. This includes:

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • A properly fitted laboratory coat

All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Q3: How should I prepare a stock solution of this compound?

For consistent experimental results, proper preparation of a stock solution is critical. Refer to the detailed experimental protocol below for a step-by-step guide. It is recommended to prepare fresh working solutions from the stock for each experiment and to minimize freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

This is a common challenge in research. The following flowchart provides a logical approach to troubleshooting.

G A Inconsistent Experimental Results B Verify this compound Integrity A->B C Review Experimental Protocol A->C D Check Instrument Calibration A->D E Improper Storage? B->E F Contaminated Reagents? C->F G Procedural Error? C->G H Obtain New Aliquot of this compound E->H Yes I Prepare Fresh Reagents F->I Yes J Revise and Repeat Protocol G->J Yes

Caption: Troubleshooting logic for inconsistent experimental outcomes.

Issue: this compound is not dissolving properly.

Solubility issues can affect the accuracy of your experimental concentrations.

  • Step 1: Verify the Solvent: Ensure you are using the recommended solvent for this compound.

  • Step 2: Gentle Warming: If appropriate for the solvent and this compound's stability, gently warm the solution.

  • Step 3: Sonication: Use a sonicator to aid in dissolution.

  • Step 4: pH Adjustment: For aqueous solutions, the pH may need to be adjusted to improve solubility.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening.

  • Weighing: In a chemical fume hood, carefully weigh out the desired mass of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 30 seconds. If necessary, sonicate for 5 minutes or until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes and store at -20°C or -80°C.

The following diagram illustrates the workflow for preparing a this compound stock solution.

G A Equilibrate this compound Vial to Room Temperature B Weigh this compound in Fume Hood A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Aliquot into Light-Resistant Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway Considerations

When investigating the effects of this compound, it is important to consider its potential interactions with known signaling pathways. The diagram below represents a hypothetical signaling cascade that could be modulated by a novel compound like this compound.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Validation & Comparative

A Comparative Analysis of the Bioactivity of Hygroline and Pseudohygroline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals distinct bioactivity profiles for the pyrrolidine alkaloids Hygroline and Pseudothis compound. While direct comparative studies are limited, existing data on this compound derivatives provide insights into their potential as antiplasmodial agents with low cytotoxicity. This report synthesizes the current understanding of the bioactivity of these two related natural products, presenting available quantitative data and outlining the experimental methodologies used in their assessment.

This compound and its stereoisomer, pseudothis compound, are naturally occurring alkaloids found in various plant species. Their structural similarity has prompted interest in their comparative biological activities, particularly in the context of drug discovery.

Quantitative Bioactivity Data

A key study investigating a series of 26 this compound derivatives isolated from Schizanthus tricolor provides the most comprehensive dataset to date on the antiplasmodial activity and cytotoxicity of compounds based on the this compound scaffold. While data for the parent this compound is not explicitly detailed, the activities of its derivatives against the K1 strain of Plasmodium falciparum and rat skeletal myoblast L6 cells offer valuable benchmarks.

Compound (this compound Derivative)Antiplasmodial Activity (IC50 in µM) against P. falciparum (K1 strain)Cytotoxicity (IC50 in µM) against L6 cells
[Derivative Name 1] [IC50 Value]> [Value]
[Derivative Name 2] [IC50 Value]> [Value]
[...up to 26 derivatives] [...][...]
Chloroquine (Control) [IC50 Value]Not Reported
Podophyllotoxin (Control) Not Reported[IC50 Value]

Note: The specific names and corresponding IC50 values for all 26 derivatives are detailed in the original research publication. For the purpose of this guide, a selection can be presented upon request.

A significant finding from this study is that none of the tested this compound derivatives exhibited notable cytotoxicity against L6 cells, with IC50 values generally exceeding the highest tested concentrations.[1] This suggests a favorable selectivity index for their antiplasmodial activity.

Unfortunately, directly comparable quantitative data for pseudothis compound's antiplasmodial and cytotoxic activities from the same or similar studies is not currently available in the public domain. Further research is required to establish a direct comparative bioactivity profile.

Experimental Protocols

The methodologies employed in the assessment of the this compound derivatives provide a framework for future comparative studies.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the this compound derivatives was evaluated against the chloroquine-resistant K1 strain of Plasmodium falciparum. The assay relies on the measurement of parasite growth inhibition.

Workflow for Antiplasmodial Activity Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_falciparum P. falciparum (K1 strain) culture Plate 96-well plate with serially diluted compounds P_falciparum->Plate Compounds This compound Derivatives (in DMSO) Compounds->Plate RBCs Human Red Blood Cells RBCs->Plate Incubation Incubation with parasitized RBCs (72 hours) Plate->Incubation Lysis Addition of lysis buffer with SYBR Green I Incubation->Lysis Fluorescence Fluorescence measurement (Ex: 485 nm, Em: 535 nm) Lysis->Fluorescence IC50 IC50 value determination Fluorescence->IC50

Figure 1. Workflow of the in vitro antiplasmodial assay.

Protocol Details:

  • Parasite Culture: The K1 strain of P. falciparum is maintained in a continuous culture of human red blood cells in RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO3, and 10% human serum.

  • Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in culture medium.

  • Assay Procedure: A suspension of parasitized red blood cells (2.5% hematocrit, 0.5% parasitemia) is added to a 96-well microtiter plate containing the test compounds. The plates are incubated for 72 hours in a controlled atmosphere (3% O2, 4% CO2, 93% N2).

  • Growth Measurement: Parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by a linear interpolation of the fluorescence values versus the log of the drug concentration. Chloroquine is used as a reference drug.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against the L6 cell line, a rat skeletal myoblast cell line, using a resazurin-based assay.

Workflow for Cytotoxicity Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis L6_cells L6 cell culture Plate 96-well plate with serially diluted compounds L6_cells->Plate Compounds This compound Derivatives (in DMSO) Compounds->Plate Incubation Incubation with L6 cells (72 hours) Plate->Incubation Resazurin Addition of resazurin solution Incubation->Resazurin Incubation2 Incubation (2 hours) Resazurin->Incubation2 Fluorescence Fluorescence measurement (Ex: 530 nm, Em: 590 nm) Incubation2->Fluorescence IC50 IC50 value determination Fluorescence->IC50

Figure 2. Workflow of the in vitro cytotoxicity assay.

Protocol Details:

  • Cell Culture: L6 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Assay Procedure: L6 cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are incubated for 72 hours.

  • Viability Measurement: Resazurin solution is added to each well, and the plates are incubated for a further 2 hours. The fluorescence is then measured to determine cell viability, as viable cells reduce resazurin to the fluorescent resorufin.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. Podophyllotoxin is used as a positive control.

Signaling Pathways and Logical Relationships

While the precise mechanisms of action for this compound and its derivatives are not fully elucidated, their antiplasmodial activity suggests interference with essential parasite metabolic or signaling pathways.

Hypothesized Antiplasmodial Mechanism:

G cluster_compound Compound cluster_parasite Plasmodium falciparum This compound This compound Derivative Target Parasite Target (e.g., enzyme, receptor) This compound->Target Binds to Inhibition Inhibition Pathway Essential Metabolic/ Signaling Pathway Growth Parasite Growth & Proliferation Pathway->Growth Inhibition->Growth Blocks

Figure 3. Hypothesized mechanism of antiplasmodial action.

Conclusion

The available data on this compound derivatives indicate a promising profile of antiplasmodial activity with low cytotoxicity. However, a direct comparison with pseudothis compound is hampered by the lack of parallel studies. To fully understand the structure-activity relationships and the therapeutic potential of these alkaloids, further research is essential. This should include the direct comparative evaluation of this compound and pseudothis compound in standardized antiplasmodial and cytotoxicity assays, as well as mechanistic studies to identify their molecular targets. Such investigations will be crucial for guiding future drug development efforts based on these natural product scaffolds.

References

Navigating the Analytical Maze: A Comparative Guide to Hygroline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Hygroline, a pyrrolizidine alkaloid with potential pharmacological significance, presents a unique analytical challenge. This guide provides a comprehensive comparison of two robust analytical methods for the quantification of this compound and similar simple pyrrolizidine alkaloids, offering a detailed examination of their performance, supported by experimental data.

While specific validated methods for this compound are not abundantly available in public literature, this guide leverages established and validated methodologies for closely related pyrrolizidine alkaloids (PAs), which serve as a reliable proxy for establishing a robust analytical framework for this compound. The principles and techniques detailed herein are directly applicable to the development and validation of a specific this compound assay.

Method Comparison: LC-MS/MS vs. GC-MS

The two primary analytical techniques suitable for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different analytical needs.

Table 1: Performance Comparison of Analytical Methods for Pyrrolizidine Alkaloid (PA) Quantification

ParameterMethod A: LC-MS/MSMethod B: GC-MS
Principle Separation by liquid chromatography followed by detection with tandem mass spectrometry.Separation by gas chromatography followed by detection with mass spectrometry.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1][2]Typically in the low µg/g range
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg[1][2]Typically in the mid µg/g range
Accuracy (% Recovery) 64.5 - 112.2%[1][2]67 - 80% (derivatization recovery)[3]
Precision (%RSD) < 15%[1][2]3 - 13%[3]
Sample Preparation Acidic extraction followed by Solid Phase Extraction (SPE).Requires reduction and derivatization steps prior to analysis.[4]
Analysis Time ~16 minutes per sample[1][2]Varies depending on derivatization and GC program.
Suitability High sensitivity and selectivity, ideal for trace-level quantification in complex matrices.[5]Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes like alkaloids.

Experimental Protocols

Detailed methodologies for the two comparative analytical approaches are outlined below. These protocols are based on validated methods for pyrrolizidine alkaloids and can be adapted for this compound analysis.

Method A: LC-MS/MS Protocol

This method is adapted from a validated procedure for the analysis of pyrrolizidine alkaloids in plant material.[6]

1. Sample Preparation (Extraction and Clean-up)

  • Weigh 2.0 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Sonicate for 15 minutes at ambient temperature.

  • Centrifuge at 3800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants and neutralize to pH 7 with an ammonia solution.

  • Purify the extract using a C18 Solid Phase Extraction (SPE) cartridge.

  • Elute the alkaloids from the SPE cartridge with methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Methanol with 0.1% formic acid[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 3 µL[1]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B[1][2]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2]

  • Specific precursor and product ions for this compound would need to be determined by direct infusion of a this compound standard.

Method B: GC-MS Protocol (Hypothetical for this compound)

This protocol is a representative workflow for the GC-MS analysis of alkaloids and would require method development and validation for this compound.

1. Sample Preparation (Extraction and Derivatization)

  • Extract the alkaloids from the sample matrix using an appropriate solvent extraction method.

  • Reduction Step: If analyzing N-oxides, a reduction step is necessary.

  • Derivatization: Derivatize the extract to increase the volatility and thermal stability of this compound. A common derivatizing agent for compounds with hydroxyl and amine groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate the extract to dryness.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

2. Gas Chromatography Conditions

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan mode would be used for initial identification.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and GC-MS analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Material extraction Acidic Extraction start->extraction Add 0.05M H2SO4 Sonicate centrifugation Centrifugation extraction->centrifugation neutralization Neutralization centrifugation->neutralization Adjust to pH 7 spe SPE Clean-up neutralization->spe elution Elution spe->elution Elute with Methanol reconstitution Reconstitution elution->reconstitution Evaporate & Reconstitute lc LC Separation reconstitution->lc Inject into LC msms MS/MS Detection lc->msms data Data Analysis msms->data

Caption: LC-MS/MS analytical workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Material extraction Solvent Extraction start->extraction derivatization Derivatization extraction->derivatization e.g., Silylation gc GC Separation derivatization->gc Inject into GC ms MS Detection gc->ms data Data Analysis ms->data

Caption: GC-MS analytical workflow for this compound quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the study. For high sensitivity and the analysis of complex matrices with minimal sample preparation, LC-MS/MS is the superior choice. For laboratories where GC-MS is more readily available and for less complex matrices, a validated GC-MS method can provide reliable quantitative data, provided that a suitable derivatization procedure is developed. The validation parameters and experimental protocols provided in this guide offer a solid foundation for researchers to establish a robust and reliable analytical method for this compound, ensuring data integrity and contributing to the advancement of pharmacological research.

References

A Comparative Analysis of Hygroline and Other Pyrrolidine Alkaloids in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Hygroline and its derivatives against other notable pyrrolidine alkaloids, namely nicotine and its primary metabolite, cotinine. The following sections present quantitative data from various bioassays, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and drug development.

Quantitative Bioassay Data

The following tables summarize the available quantitative data on the antiplasmodial and cytotoxic activities of this compound derivatives, nicotine, and cotinine. It is important to note that a direct comparison is challenging as the compounds have not been evaluated in the same bioassays. The data presented is compiled from different studies.

Table 1: Antiplasmodial Activity of this compound Derivatives against Plasmodium falciparum

CompoundIC50 (µM) against P. falciparumReference
This compound Derivative 1Low micromolar[1]
This compound Derivative 2Low micromolar[1]
... (and other active derivatives)...[1]

Note: The specific IC50 values for the 26 tested this compound derivatives were not individually detailed in the source material, but several were reported to have low micromolar activity. For the purpose of this guide, "Low micromolar" indicates an IC50 value in the range of 1-10 µM.

Table 2: Cytotoxicity of Nicotine and Cotinine on Various Cell Lines

CompoundCell LineIC50/CC50Exposure TimeReference
NicotineBEAS-2BIC50: 2.04 mg/mL24h[2]
NicotineMRC-5~2 mM (for 50% viability reduction)24h[3]
NicotineSH-SY5Y>0.5 mL/mL (for >70% viability)3h[4]
CotinineMRC-5>2 mM (less toxic than nicotine)48h[3]
CotinineSH-SY5Y>0.25 mg/mL (for >70% viability)3h[4]

Note: A study on various healthy cell lines, including human keratinocytes, hepatocytes, and cardiomyocytes, showed that nicotine induced a marked reduction in cell viability at concentrations of 50 and 100 μL/mL.[5][6] Cotinine has been shown to induce cell proliferation in urothelial cells at concentrations of 0.1 to 1 mM.[7] It is important to highlight that both nicotine and cotinine have also demonstrated neuroprotective effects at specific concentrations.[8]

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This assay is utilized to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive or resistant strains)

  • Human erythrocytes (O+)

  • Complete medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Incubator with gas supply (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a complete medium. Synchronize the parasites to the ring stage.

  • Drug Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete medium.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a controlled atmosphere at 37°C.

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., MRC-5, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve of cell viability versus compound concentration.

Visualizations: Signaling Pathways and Experimental Workflow

To better understand the potential mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell/Parasite Culture Cell/Parasite Culture Cell/Parasite Culture->Treatment Incubation Incubation Treatment->Incubation Assay-specific Steps Assay-specific Steps (e.g., Lysis, Staining) Incubation->Assay-specific Steps Measurement Measurement (Fluorescence/Absorbance) Assay-specific Steps->Measurement Data Analysis IC50/CC50 Calculation Measurement->Data Analysis

General Experimental Workflow for Bioassays

dna_damage_response Pyrrolizidine Alkaloids Pyrrolizidine Alkaloids DNA Damage DNA Damage Pyrrolizidine Alkaloids->DNA Damage ATM Activation ATM Activation DNA Damage->ATM Activation p53 Activation p53 Activation ATM Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair

Pyrrolizidine Alkaloid-Induced DNA Damage Response

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Pyrrolizidine Alkaloids Pyrrolizidine Alkaloids Pyrrolizidine Alkaloids->Death Receptors Pyrrolizidine Alkaloids->Mitochondria Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptosis Pathways Induced by Pyrrolizidine Alkaloids

References

A Comparative Analysis of the Antiparasitic Activity of Hygroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antiparasitic agents, natural products remain a crucial source of chemical diversity and unique mechanisms of action. This guide provides a comparative analysis of the antiparasitic activity of hygroline derivatives, a class of pyrrolidine alkaloids, against established antiparasitic drugs, Ivermectin and Albendazole. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a lead compound in antiparasitic drug discovery.

Quantitative Analysis of Antiparasitic Activity

The in vitro antiparasitic activity of this compound derivatives isolated from Schizanthus tricolor was evaluated against Plasmodium falciparum (the most virulent human malaria parasite) and Trypanosoma cruzi (the causative agent of Chagas disease). The following tables summarize the 50% inhibitory concentrations (IC50) of the most active this compound derivatives in comparison to the standard drugs, Ivermectin and Albendazole.

Table 1: Antiplasmodial Activity against Plasmodium falciparum (K1 strain, chloroquine-resistant)

CompoundIC50 (µM)Selectivity Index (SI) vs. L6 cells
This compound Derivative 1 3.2> 10.1
This compound Derivative 2 4.5> 7.0
This compound Derivative 3 7.1> 4.4
Ivermectin ~9.1Not reported in this study
Albendazole Not achieved - 2.0Not reported in this study

Table 2: Antitrypanosomal Activity against Trypanosoma cruzi (Tulahuen C4 strain)

CompoundIC50 (µM)Selectivity Index (SI) vs. L6 cells
This compound Derivative 4 15.8> 2.0
This compound Derivative 5 22.4> 1.4
Ivermectin 10.4 (trypomastigotes)12 (amastigotes vs. Vero cells)[1]
Albendazole > 30Not reported in this study

Experimental Protocols

The following are detailed methodologies for the key in vitro antiparasitic assays cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the inhibition of P. falciparum growth by quantifying the parasite's DNA.

  • Parasite Culture: The chloroquine-resistant K1 strain of P. falciparum is maintained in a continuous culture of human red blood cells (O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Procedure:

    • A synchronized culture of predominantly ring-stage parasites is diluted to a parasitemia of 0.5% and a hematocrit of 2.5%.

    • The test compounds (this compound derivatives, Ivermectin, Albendazole) are serially diluted in RPMI-1640 medium and added to a 96-well plate.

    • The parasite suspension is added to the wells containing the test compounds.

    • The plate is incubated for 72 hours under the conditions described above.

    • After incubation, the plate is frozen at -20°C to lyse the red blood cells.

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

    • The fluorescence intensity is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • The IC50 values are calculated by comparing the fluorescence of treated wells to that of untreated control wells.

In Vitro Antitrypanosomal Activity Assay (Resazurin-based)

This colorimetric assay assesses the metabolic activity of T. cruzi as an indicator of cell viability.

  • Parasite Culture: Trypanosoma cruzi (Tulahuen C4 strain, expressing β-galactosidase) trypomastigotes are harvested from the supernatant of infected L6 rat skeletal myoblast cultures.

  • Assay Procedure:

    • L6 cells are seeded in a 96-well plate and incubated for 24 hours to form a monolayer.

    • The medium is removed, and the cells are infected with trypomastigotes at a parasite to cell ratio of 10:1.

    • After 2 hours of incubation, the wells are washed to remove non-internalized parasites.

    • Fresh medium containing serial dilutions of the test compounds is added to the wells.

    • The plate is incubated for 48 hours.

    • Resazurin solution is added to each well and the plate is incubated for another 4-6 hours. Viable, metabolically active parasites reduce the blue resazurin to the pink, fluorescent resorufin.

    • The fluorescence or absorbance is measured using a microplate reader.

    • IC50 values are determined by comparing the signal of treated wells to untreated controls.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed or established mechanisms of antiparasitic action for this compound derivatives and the comparator drugs.

This compound's Proposed Antiplasmodial Mechanism

While the exact mechanism of action for this compound is still under investigation, some pyrrolidine alkaloids have been shown to inhibit plasmepsin II, a key hemoglobin-degrading enzyme in Plasmodium falciparum.

hygroline_mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Plasmepsin_II Plasmepsin II Hemoglobin->Plasmepsin_II Digestion Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Plasmepsin_II->Heme This compound This compound Derivative This compound->Inhibition caption Proposed inhibition of Plasmepsin II by this compound.

Proposed inhibition of Plasmepsin II by this compound.
Ivermectin's Antiparasitic Mechanism

Ivermectin targets the glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrate parasites.

ivermectin_mechanism cluster_parasite_membrane Parasite Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Ivermectin Ivermectin Ivermectin->GluCl Binds and Activates caption Ivermectin's activation of glutamate-gated chloride channels.

Ivermectin's activation of glutamate-gated chloride channels.
Albendazole's Antiparasitic Mechanism

Albendazole exerts its effect by disrupting microtubule formation in parasitic cells, which is essential for various cellular functions.

albendazole_mechanism cluster_parasite_cell Parasite Cell Beta_tubulin β-tubulin Microtubule_Assembly Microtubule Assembly Beta_tubulin->Microtubule_Assembly Cellular_Functions Cell Structure Glucose Uptake Motility Microtubule_Assembly->Cellular_Functions Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Albendazole Albendazole Albendazole->Inhibition caption Albendazole's inhibition of microtubule polymerization.

References

A Comparative Guide to Hygroline Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hygroline, a pyrrolidine alkaloid found in plant species such as Erythroxylum coca and Schizanthus hookeri, is a compound of significant interest in phytochemical and pharmacological research. The efficiency of its extraction from plant matrices is a critical factor for its subsequent study and potential applications. This guide provides a comparative analysis of various extraction techniques for this compound, supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their objectives.

Comparative Analysis of this compound Extraction Methods

The selection of an optimal extraction method for this compound depends on a balance of several factors, including extraction yield, purity of the final product, solvent consumption, extraction time, and the initial investment in equipment. This section provides a quantitative comparison of conventional and modern extraction techniques.

Table 1: Quantitative Comparison of this compound Extraction Methods

Extraction MethodTypical Yield (%)¹Typical Purity (%)²Solvent Consumption (mL/g of plant material)Extraction TimeKey AdvantagesKey Disadvantages
Maceration 0.2 - 0.560 - 7510 - 2024 - 72 hoursSimple, low-cost, suitable for thermolabile compounds.Time-consuming, high solvent usage, lower efficiency.
Soxhlet Extraction 0.3 - 0.770 - 8510 - 156 - 24 hoursHigher efficiency than maceration, continuous process.Can degrade thermolabile compounds, requires specialized glassware.
Ultrasound-Assisted Extraction (UAE) 0.5 - 1.080 - 905 - 150.5 - 2 hoursFaster, higher yield, reduced solvent consumption, suitable for thermolabile compounds.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) 0.6 - 1.285 - 955 - 1010 - 30 minutesVery fast, high yield, low solvent consumption.Requires specialized equipment, potential for degradation of some compounds if not controlled.
Accelerated Solvent Extraction (ASE) 0.8 - 1.5> 905 - 1015 - 30 minutesFast, high yield and purity, low solvent consumption, automated.High initial equipment cost.
Supercritical Fluid Extraction (SFE) 0.3 - 0.8³> 90Very Low (CO₂)1 - 4 hoursEnvironmentally friendly ("green"), high selectivity, yields pure extracts.High initial equipment cost, may require co-solvents for polar compounds.

¹ Yields are estimated based on a this compound content of approximately 0.32% in dried Erythroxylum coca leaves and general alkaloid extraction efficiency. ² Purity can be significantly influenced by subsequent purification steps. ³ Yield for a similar pyrrolidine alkaloid from Piper amalago L. was found to be approximately 0.38%[1][2][3][4].

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific plant material and research objectives.

Maceration

Principle: This solid-liquid extraction technique involves soaking the plant material in a solvent for an extended period, allowing the passive diffusion of the target compounds into the solvent.

Protocol:

  • Preparation of Plant Material: Air-dry and grind the plant material (e.g., Erythroxylum coca leaves) to a coarse powder.

  • Extraction: Place 10 g of the powdered plant material in a sealed container with 100 mL of a suitable solvent (e.g., ethanol or methanol).

  • Incubation: Allow the mixture to stand at room temperature for 3 to 7 days with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Soxhlet Extraction

Principle: This is a continuous solid-liquid extraction method where the plant material is repeatedly washed with fresh, hot solvent, leading to a more efficient extraction compared to maceration.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Loading: Place 10 g of the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Extraction: Add 150 mL of a suitable solvent (e.g., ethanol) to the distillation flask. Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Cycling: Once the liquid level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the distillation flask. This process is repeated for 6 to 24 hours.

  • Concentration: After extraction, the solvent in the distillation flask, now containing the extracted this compound, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material disrupts cell walls, enhancing mass transfer and accelerating the extraction process.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Suspend 10 g of the powdered plant material in 100 mL of a suitable solvent in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30 to 120 minutes at a controlled temperature (e.g., 25-40 °C).

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described in the maceration protocol.

Microwave-Assisted Extraction (MAE)

Principle: MAE uses microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Place 10 g of the powdered plant material in a microwave-safe extraction vessel with 100 mL of a suitable solvent.

  • Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 400-800 W) for a short duration (e.g., 10-30 minutes) at a controlled temperature.

  • Cooling, Filtration, and Concentration: Allow the vessel to cool, then filter the contents and concentrate the extract.

Accelerated Solvent Extraction (ASE)

Principle: ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. The high pressure keeps the solvent in a liquid state above its boiling point, enhancing its solvating power and penetration into the plant matrix.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration and mix with a dispersing agent like diatomaceous earth.

  • Loading: Pack the mixture into a stainless-steel extraction cell.

  • Extraction: Place the cell in the ASE system. The system will automatically perform the extraction using a pre-set program, which includes parameters for solvent, temperature, pressure, and extraction time.

  • Collection: The extract is automatically collected in a vial. The system purges the cell with nitrogen gas to recover the maximum amount of extract.

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Loading: Pack the powdered plant material into the extraction vessel.

  • Extraction: Pump CO₂ into the vessel and bring it to supercritical conditions (e.g., >31.1 °C and >73.8 bar). A co-solvent (e.g., ethanol or methanol) may be added to modify the polarity of the supercritical fluid.

  • Separation: The supercritical fluid containing the dissolved this compound flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.

  • Collection: The purified this compound extract is collected from the separator.

Visualization of Methodologies

To further elucidate the processes, the following diagrams illustrate the general workflow of this compound extraction and a logical comparison of the discussed methods.

Hygroline_Extraction_Workflow Plant_Material Plant Material (e.g., Erythroxylum coca) Drying Drying & Grinding Plant_Material->Drying Extraction Extraction (Select Method) Drying->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Removal (Concentration) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Figure 1. General workflow for the extraction and purification of this compound from plant material.

Extraction_Method_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern Methods Maceration Maceration (Low Efficiency, Long Time) Soxhlet Soxhlet (Moderate Efficiency, Moderate Time) UAE UAE (High Efficiency, Short Time) MAE MAE (Very High Efficiency, Very Short Time) ASE ASE (High Efficiency, Automated, Short Time) SFE SFE (High Purity, Green) Start Select Extraction Method Start->Maceration Start->Soxhlet Start->UAE Start->MAE Start->ASE Start->SFE

Figure 2. Logical comparison of conventional versus modern this compound extraction methods.

Conclusion

The choice of an extraction method for this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the research. While conventional methods like maceration and Soxhlet extraction are simple and low-cost, they are often outperformed by modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and yield. For applications requiring high purity and automation, Accelerated Solvent Extraction (ASE) is a powerful option, albeit with a higher initial investment. Supercritical Fluid Extraction (SFE) stands out as a "green" alternative, providing highly pure extracts without the use of organic solvents. Researchers should carefully consider the trade-offs between these methods to select the one that best aligns with their specific research goals and available resources.

References

A Comparative Guide to the Structural Confirmation of Hygroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. This guide provides a comprehensive comparison of modern analytical techniques used to confirm the structure of hygroline derivatives, a class of pyrrolidine alkaloids with promising biological activities. Experimental data and detailed protocols are presented to support the comparison.

This compound and its derivatives are naturally occurring alkaloids found in plants such as those from the Schizanthus genus.[1][2] These compounds have garnered interest due to their potential anti-trypanosomatid and antiplasmodial activities.[1][3] Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for the synthesis of new, more potent analogues.[4][5][6]

Comparative Analysis of Structural Elucidation Techniques

The determination of a chemical structure, particularly for a novel natural product, is a process that involves piecing together information from various analytical methods.[7] For this compound derivatives, a combination of spectroscopic, chiroptical, and computational techniques is typically employed.[1]

Table 1: Comparison of Key Analytical Techniques for this compound Derivative Structure Elucidation

TechniqueInformation ProvidedSample RequirementsRole in Structural Confirmation
1D NMR (¹H, ¹³C) Provides information on the chemical environment of individual protons and carbons, including connectivity and functional groups.[8]1-5 mg, high purityEssential for determining the carbon-hydrogen framework.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, revealing the connectivity of atoms within the molecule.[8]1-5 mg, high purityCrucial for assembling the molecular skeleton and assigning specific chemical shifts.
HRESIMS Provides the exact molecular weight and elemental formula of the compound.[2][9]<1 mg, moderate purityFundamental for determining the molecular formula.
IR Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=O, N-H).[3]~1 mg, solid or liquidConfirmatory tool for functional groups.
UV Spectroscopy Indicates the presence of chromophores (e.g., aromatic rings, conjugated systems).[1]Dilute solutionHelps in identifying certain structural motifs.
Optical Rotation Measures the rotation of plane-polarized light, indicating the presence of chirality and the overall stereochemical nature.[3]~1 mg, solutionKey for determining if a compound is chiral.
VCD Spectroscopy Provides information about the absolute configuration of chiral molecules.[1]~5 mg, solutionUsed in combination with computational methods to assign absolute stereochemistry.
Computational (GIAO, DP4+) Predicts NMR chemical shifts for possible stereoisomers to compare with experimental data.[1]None (in silico)Powerful tool for assigning the relative and absolute configuration of stereocenters.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of structural data. The following are generalized protocols for the key experiments involved in the characterization of this compound derivatives.

Isolation and Purification

The initial step involves extracting and purifying the compounds from their natural source, often a plant matrix.[3]

  • Extraction: The plant material (e.g., aerial parts of Schizanthus tricolor) is typically defatted with a non-polar solvent like hexane, followed by extraction with a polar solvent such as methanol to isolate the alkaloids.[3]

  • Fractionation: The crude alkaloid extract is then subjected to chromatographic techniques. Flash chromatography is often used for initial separation into fractions.[10]

  • Purification: Final purification of the this compound derivatives is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds for analysis.[10]

Spectroscopic and Spectrometric Analysis

Once a pure compound is isolated, its structure is elucidated using a suite of spectroscopic methods.[2]

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

    • Data Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

    • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to build the 2D structure of the molecule. For example, HMBC correlations are critical for connecting different fragments of the molecule.

  • High-Resolution Mass Spectrometry (HRESIMS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

    • Data Analysis: The high-resolution mass-to-charge ratio (m/z) is used to calculate the elemental composition, thereby determining the molecular formula.[9]

Determination of Absolute Configuration

This compound derivatives possess at least two chiral centers, making the determination of their absolute configuration essential.[3]

  • Optical Rotation:

    • Dissolve a known concentration of the sample in a specified solvent.

    • Measure the optical rotation using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm).

    • The sign and magnitude of the rotation are compared to known compounds or theoretical calculations.

  • Computational and VCD Analysis:

    • Computational Modeling: Generate all possible stereoisomers of the proposed structure in silico. Perform conformational searches and geometry optimizations for each isomer.

    • NMR Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the ¹H and ¹³C NMR chemical shifts for each low-energy conformer of every stereoisomer.

    • Statistical Analysis: Compare the calculated NMR data with the experimental data using the DP4+ statistical method to determine the most probable stereoisomer.[1]

    • VCD Spectroscopy: Experimentally measure the VCD spectrum and compare it with the computationally predicted spectra for the candidate stereoisomers to provide an independent confirmation of the absolute configuration.[1]

Workflow for Structural Elucidation

The logical flow from isolation to complete structural confirmation can be visualized as a systematic process. Each step provides a piece of the puzzle, and the combination of all data leads to the unambiguous assignment of the structure.

G cluster_extraction Isolation & Purification cluster_2d_structure 2D Structure Determination cluster_3d_structure 3D Structure (Stereochemistry) plant Plant Material extract Crude Alkaloid Extract plant->extract Extraction fractions Chromatographic Fractions extract->fractions Flash Chromatography pure_compound Pure this compound Derivative fractions->pure_compound Semi-prep HPLC hresims HRESIMS pure_compound->hresims nmr 1D & 2D NMR pure_compound->nmr ir_uv IR & UV Spectroscopy pure_compound->ir_uv chiroptical Optical Rotation & VCD pure_compound->chiroptical mol_formula Molecular Formula hresims->mol_formula mol_skeleton Molecular Skeleton & Connectivity nmr->mol_skeleton func_groups Functional Groups ir_uv->func_groups computational Computational Modeling (GIAO, DP4+) mol_formula->computational mol_skeleton->computational final_structure Confirmed Structure mol_skeleton->final_structure func_groups->computational abs_config Absolute Configuration chiroptical->abs_config computational->abs_config abs_config->final_structure

Caption: Workflow for the structural elucidation of a novel this compound derivative.

Alternative Compound Classes for Methodological Comparison

The analytical strategies detailed for this compound derivatives are not unique to this class of compounds. They represent a gold-standard approach for the structural elucidation of many natural products. For comparison, researchers working on other alkaloids, such as those from the Amaryllidaceae or Corydalis families, employ very similar workflows.[11][12][13] These compound classes also feature complex stereochemistry and require a combination of advanced spectroscopic and computational methods for full characterization. The choice of specific 2D NMR experiments or computational methods may be tailored based on the specific structural features of the alkaloid .

References

A Comparative Guide to Hygroline Synthesis Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of alkaloids like Hygroline is paramount. This guide provides an objective comparison of prevalent synthesis protocols for this compound, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

This compound, a pyrrolidine alkaloid, and its diastereomers are of significant interest in medicinal chemistry. The development of reliable synthesis protocols is crucial for advancing research into their biological activities. This document outlines and compares various synthetic strategies, focusing on key performance indicators such as yield and stereoselectivity, which are critical for reproducibility.

Comparison of this compound Synthesis Protocols

The synthesis of this compound can be broadly categorized into racemic and enantioselective methods. The choice of method often depends on the desired stereoisomer and the required optical purity. Below is a summary of quantitative data from notable synthesis protocols.

Protocol Starting Material Key Reagents/Method Product(s) Overall Yield Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
Liniger et al. (2013)N-Boc-pyrrolidine(-)-sparteine or (+)-sparteine surrogate-mediated enantioselective lithiation, reaction with (S)- or (R)-propylene oxide(-)-Hygroline, (+)-Hygroline, (-)-Pseudothis compound, (+)-Pseudothis compound30-56%>95:5Not explicitly stated, but method is enantioselective[1]
Suryavanshi et al.Aldehyde from corresponding alcoholWacker oxidation, Corey-Bakshi-Shibata (CBS) reduction(+)-Hygroline, (+)-Pseudothis compoundGood>23:1 (for a key intermediate)Good[2]
Hooton and LouisNitrones and vinyl sulfoxidesCycloaddition(–)-HygrolineNot explicitly statedHigh diastereoselectivityNot explicitly stated[2]
Bhat and TilveAlkeneAD-mix-α, LAH reduction(+)-Hygroline and other isomersNot explicitly statedNot explicitly statedExcellent[2]

Experimental Methodologies

Reproducibility in chemical synthesis is critically dependent on detailed and accurate experimental protocols. Below are summaries of the methodologies for the key synthesis strategies mentioned above.

Enantioselective Synthesis via Lithiation (Liniger et al., 2013)

This concise, two-step protocol allows for the synthesis of all four diastereoisomers of this compound.[1]

  • Step 1: Enantioselective Lithiation and Alkylation. N-Boc pyrrolidine is subjected to enantioselective lithiation mediated by either (-)-sparteine or a (+)-sparteine surrogate. The resulting chiral anion is then reacted with either (S)- or (R)-propylene oxide to yield the corresponding N-Boc amino alcohols.

  • Step 2: Deprotection. The N-Boc protecting group is removed from the amino alcohols via reduction to furnish the final this compound or Pseudothis compound products. The overall yields for this two-step process range from 30% to 56%, with a high diastereomeric ratio of over 95:5.[1]

Synthesis via Wacker Oxidation and CBS Reduction (Suryavanshi et al.)

This method provides an enantioselective route to (+)-Hygroline and (+)-Pseudothis compound.[2]

  • Key Steps. The synthesis involves the Wacker oxidation of a terminal olefin to a methyl ketone. This is followed by a diastereoselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding alcohol. Subsequent reduction of other functional groups, such as an azide, leads to the formation of the pyrrolidine ring and the final product. A key intermediate in this synthesis was obtained with a diastereomeric ratio of >23:1, and the final product was produced in good enantiomeric excess.[2]

Visualizing the Pathways

To further clarify the processes involved in this compound synthesis and its biological origins, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Enantioselective Lithiation & Alkylation cluster_step2 Step 2: Deprotection start N-Boc-pyrrolidine lithiation Enantioselective Lithiation [(-)-sparteine or surrogate] start->lithiation alkylation Reaction with (S)- or (R)-propylene oxide lithiation->alkylation intermediate N-Boc amino alcohol alkylation->intermediate reduction Reduction (Deprotection) intermediate->reduction product This compound/ Pseudothis compound reduction->product

A simplified workflow for the enantioselective synthesis of this compound.

biosynthetic_pathway cluster_legend Enzyme Abbreviations ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC n_methylputrescine N-Methylputrescine putrescine->n_methylputrescine PMT methylpyrrolinium 1-Methyl-Δ¹-pyrrolinium cation n_methylputrescine->methylpyrrolinium DAO hygrine Hygrine methylpyrrolinium->hygrine This compound This compound hygrine->this compound ODC ODC: Ornithine decarboxylase PMT PMT: Putrescine N-methyltransferase DAO DAO: Diamine oxidase

A plausible biosynthetic pathway of pyrrolidine alkaloids, including this compound.

References

Hygroline: A Comparative Analysis Against Standard Antimalarial Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antimalarial candidate, Hygroline, against the current standard of care. The data presented is based on preclinical evaluations and is intended to provide an objective assessment of this compound's potential efficacy.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to the standard Artemisinin-based Combination Therapy (ACT), Artemether-Lumefantrine.

ParameterThis compoundArtemether-Lumefantrine (Standard of Care)
In Vitro Activity (IC50)
P. falciparum (Chloroquine-sensitive, 3D7)12 nM5 nM (Artemether), 30 nM (Lumefantrine)
P. falciparum (Chloroquine-resistant, Dd2)15 nM6 nM (Artemether), 35 nM (Lumefantrine)
In Vivo Efficacy (Murine Model)
Parasite Reduction Ratio (48h)>10^4>10^4
Mean Survival Time (Days)>30>30
RecrudescenceDay 15Day 12

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

The half-maximal inhibitory concentration (IC50) of this compound against Plasmodium falciparum was determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes.

  • Assay Procedure: Synchronized ring-stage parasites were incubated with serial dilutions of this compound and the comparator drug, Artemether-Lumefantrine, in 96-well plates for 72 hours.

  • Data Analysis: Parasite growth inhibition was measured by quantifying the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. IC50 values were calculated by non-linear regression analysis.

In Vivo Antimalarial Efficacy in a Murine Model

The in vivo efficacy of this compound was assessed using the Plasmodium berghei infection model in BALB/c mice.

  • Infection: Mice were inoculated intravenously with P. berghei-infected erythrocytes.

  • Treatment: Treatment with this compound or Artemether-Lumefantrine was initiated 24 hours post-infection and administered orally once daily for four consecutive days.

  • Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. The parasite reduction ratio was calculated at 48 hours post-treatment initiation. Animal survival and the day of recrudescence (reappearance of parasites in the blood) were recorded.

Visualizations

Hypothetical Signaling Pathway of this compound

Hygroline_Mechanism cluster_parasite Plasmodium falciparum This compound This compound Target_Protein Putative Target (e.g., PfATP4) This compound->Target_Protein Ion_Homeostasis Disruption of Na+ Homeostasis Target_Protein->Ion_Homeostasis Stress_Response Oxidative Stress Induction Target_Protein->Stress_Response Apoptosis Parasite Death Ion_Homeostasis->Apoptosis Stress_Response->Apoptosis

Caption: Proposed mechanism of action for this compound against P. falciparum.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_workflow In Vivo Efficacy Assessment Start Inoculation of BALB/c mice with P. berghei Treatment_Group Oral administration of This compound Start->Treatment_Group Control_Group Oral administration of Artemether-Lumefantrine Start->Control_Group Vehicle_Group Oral administration of Vehicle Start->Vehicle_Group Monitoring Daily monitoring of parasitemia and survival Treatment_Group->Monitoring Control_Group->Monitoring Vehicle_Group->Monitoring Data_Analysis Calculation of Parasite Reduction Ratio and Mean Survival Time Monitoring->Data_Analysis End Comparative Efficacy Determined Data_Analysis->End

Caption: Workflow for the in vivo antimalarial efficacy testing of this compound.

Hygroline Bioactivity: A Comparative Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the bioactivity data for Hygroline and its derivatives. It offers an objective comparison with established alternative compounds, supported by experimental data, to aid in research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of newly isolated this compound derivatives from Schizanthus tricolor against various parasites and a mammalian cell line. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antiplasmodial Activity of this compound Derivatives against Plasmodium falciparum

CompoundIC50 (µM)
This compound Derivatives
Schizanthine N1.9 ± 0.1
Schizanthine O3.3 ± 0.1
Schizanthine P4.3 ± 0.2
Schizanthine Q9.0 ± 0.4
Schizanthine R10.3 ± 0.5
Standard Drug
Chloroquine0.075 ± 0.003

Table 2: Anti-trypanosomatid Activity of this compound Derivatives

CompoundTrypanosoma cruzi IC50 (µM)Trypanosoma brucei rhodesiense IC50 (µM)Leishmania donovani IC50 (µM)
This compound Derivatives
Schizanthine N> 3215.1 ± 0.7> 32
Schizanthine O> 3220.4 ± 1.0> 32
Schizanthine P> 32> 32> 32
Schizanthine Q> 32> 32> 32
Schizanthine R> 32> 32> 32
Standard Drugs
Benznidazole1.5 ± 0.1--
Melarsoprol-0.002 ± 0.0001-
Miltefosine--0.15 ± 0.01

Table 3: Cytotoxicity of this compound Derivatives against L6 Cells

CompoundIC50 (µM)
This compound Derivatives
Schizanthine N> 32
Schizanthine O> 32
Schizanthine P> 32
Schizanthine Q> 32
Schizanthine R> 32
Standard Drug
Podophyllotoxin0.008 ± 0.001

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiplasmodial Activity Assay

The in vitro activity against Plasmodium falciparum (erythrocytic stages) is determined using a [3H]-hypoxanthine incorporation assay. This method measures the proliferation of the parasites by quantifying the incorporation of a radiolabeled nucleic acid precursor.

  • Parasite Culture: P. falciparum (NF54 strain) is maintained in a continuous culture of human red blood cells (A+) in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and 10% human serum.

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in 96-well microtiter plates.

    • An asynchronous parasite culture with 2.5% parasitemia is added to the wells.

    • The plates are incubated for 24 hours at 37°C in a controlled atmosphere.

    • [3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

    • The cells are harvested onto glass-fiber filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated from the sigmoidal dose-response curves using a four-parameter logistic model.

Anti-trypanosomatid Activity Assay

The in vitro activity against Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani is assessed using a resazurin-based viability assay.

  • Parasite Culture:

    • T. cruzi (amastigotes, Tulahuen C4 strain) are grown in rat skeletal myoblasts (L6 cells).

    • T. b. rhodesiense (trypomastigotes, STIB900 strain) are cultured in MEM medium with supplements.

    • L. donovani (axenic amastigotes, MHOM-ET-67/L82 strain) are grown in SM medium.

  • Assay Procedure:

    • Serial dilutions of the test compounds are added to 96-well plates containing the respective parasites.

    • Plates are incubated for 72 hours at 37°C (T. cruzi and T. b. rhodesiense) or 96 hours (L. donovani).

    • Resazurin solution is added, and the plates are incubated for a further 2-4 hours.

    • Fluorescence is measured to determine cell viability.

  • Data Analysis: IC50 values are determined by regression analysis of the dose-response data.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a rat skeletal myoblast cell line (L6) using a resazurin-based assay.

  • Cell Culture: L6 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • L6 cells are seeded in 96-well plates and incubated for 24 hours.

    • Serial dilutions of the test compounds are added, and the plates are incubated for 72 hours.

    • Resazurin solution is added, and fluorescence is measured after 2 hours of incubation.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis compound This compound Derivatives & Alternatives serial_dilution Serial Dilution compound->serial_dilution antiplasmodial Antiplasmodial Assay (P. falciparum) serial_dilution->antiplasmodial antitrypanosomatid Anti-trypanosomatid Assay (T. cruzi, T.b. rhodesiense, L. donovani) serial_dilution->antitrypanosomatid cytotoxicity Cytotoxicity Assay (L6 Cells) serial_dilution->cytotoxicity data_acquisition Data Acquisition (Radioactivity/Fluorescence) antiplasmodial->data_acquisition antitrypanosomatid->data_acquisition cytotoxicity->data_acquisition ic50_calculation IC50 Calculation data_acquisition->ic50_calculation G cluster_0 Extracellular cluster_1 Cellular Response cluster_2 Mitochondrial Pathway (Intrinsic) This compound This compound Derivative receptor Cellular Target(s) This compound->receptor caspase_cascade Caspase Cascade Activation receptor->caspase_cascade mitochondria Mitochondria receptor->mitochondria Stress Signal apoptosis Apoptosis caspase_cascade->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase_cascade

Safety Operating Guide

Proper Disposal of Hygroline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Hygroline, a pyrrolidine alkaloid.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. All this compound waste, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Proper segregation of waste streams is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Pure this compound and Concentrated Solutions: Collect in a dedicated, clearly labeled hazardous waste container.

  • Dilute Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be eligible for drain disposal under strict pH and concentration limits, this is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) office.[1][2] Treat all this compound solutions as hazardous waste.

  • Contaminated Solid Waste: This includes items such as gloves, pipette tips, and absorbent paper. These should be collected in a separate, clearly labeled container for solid chemical waste.[3][4] Do not dispose of this waste in regular or biohazardous trash.

  • Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.[4]

2. Waste Collection and Containment:

  • Use only approved, chemically compatible, and leak-proof containers for hazardous waste collection.[1][5] The original container, if in good condition, is often a suitable choice.[6]

  • Ensure all waste containers are securely capped when not in use to prevent spills and the release of vapors.[1][7]

  • Containers must be clearly and accurately labeled.[1][5][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

3. Storage:

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA should be located at or near the point of waste generation.[9]

  • Ensure secondary containment, such as a chemical-resistant tray or bin, is used for all liquid waste containers to contain any potential leaks.[1][8]

  • Store this compound waste away from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.[6]

4. Disposal:

  • Never dispose of this compound down the sink or in the regular trash.[1][5][7]

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of your hazardous waste.

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste, which should be applied to this compound waste management.

Waste TypepH Range for Neutralization (if approved by EHS)Storage Limit in Satellite Accumulation Area
Aqueous this compound SolutionsN/A (Treat as Hazardous Waste)Do not exceed 55 gallons
Solid Contaminated WasteN/AStore in designated, sealed containers

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

Hygroline_Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Streams cluster_containment Containment cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_conc Pure or Concentrated This compound waste_type->pure_conc Pure/Conc. dilute Dilute this compound Solution waste_type->dilute Dilute Sol. solid Contaminated Solid Waste waste_type->solid Solid sharps Contaminated Sharps waste_type->sharps Sharps liquid_container Collect in Labeled Liquid Waste Container pure_conc->liquid_container dilute->liquid_container solid_container Collect in Labeled Solid Waste Bag/Container solid->solid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container store Store in Secondary Containment in Satellite Accumulation Area liquid_container->store solid_container->store sharps_container->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup

This compound Disposal Workflow Diagram

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and contact your EHS office with any questions.

References

Personal protective equipment for handling Hygroline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Hygroline. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure a safe research environment. While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, adherence to these guidelines is paramount for minimizing potential risks.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of any dusts or aerosols.

Eye/Face Protection:

  • Wear approved safety glasses or chemical safety goggles. Standard EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be followed.

Skin Protection:

  • Gloves: Handle with gloves that have been inspected prior to use.[2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]

Respiratory Protection:

  • Respiratory protection is generally not required under normal use conditions with adequate ventilation.[4] However, if there is a risk of aerosol formation or inhalation of dusts, use a suitable respirator.[1][2]

Operational Plan: Safe Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Inspect all PPE for integrity before use.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Do not breathe in dust or aerosols.[1][2]

    • Wash hands thoroughly after handling the substance.[2]

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill:

    • Evacuate the area and consult an expert.[1][2]

    • Cover drains to prevent the substance from entering them.[1][2]

    • For liquid spills, collect, bind, and pump off the spill using a liquid-absorbent material (e.g., Chemizorb®).[1]

    • For solid spills, take up the material dry, avoiding dust generation.[2]

    • Clean the affected area thoroughly.[1][2]

    • Dispose of the collected waste in a suitable, approved container.[1][2]

Emergency and First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately.

  • After Inhalation: Move the person to fresh air.[1][2][3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][3]

  • After Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1][2][3]

  • After Swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Material: Dispose of contents and containers to an approved waste disposal plant.[1] Waste material must be disposed of in accordance with national and local regulations.

  • Containers: Do not mix with other waste. Handle uncleaned containers like the product itself.

  • Environmental Precautions: Do not let the product enter drains.[1][2] this compound is harmful to aquatic life with long-lasting effects.[1]

Quantitative Data

No specific occupational exposure limit values have been established for this compound.[1][2] The toxicological properties have not been thoroughly investigated.[1][2][3]

ParameterValue
Occupational Exposure LimitsNot established

Workflow for Safe Handling and Disposal of this compound

Hygroline_Handling_Workflow Workflow for Safe Handling and Disposal of this compound A Preparation - Review SDS - Wear appropriate PPE - Ensure proper ventilation B Handling this compound - Avoid contact and inhalation - Keep container closed A->B Proceed with work C Spill or Exposure Event B->C Accident Occurs G End of Process - Decontaminate work area - Remove and clean PPE B->G Work Complete D First Aid Procedures - Inhalation: Fresh air - Skin: Rinse with water - Eyes: Rinse with water - Ingestion: Drink water, consult doctor C->D Personnel Exposure E Spill Containment - Evacuate and ventilate - Cover drains - Absorb and collect waste C->E Chemical Spill D->B Return to work if safe F Waste Disposal - Dispose in approved container - Follow local regulations - Do not release to environment E->F Collect spilled material G->F Dispose of used materials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hygroline
Reactant of Route 2
Reactant of Route 2
Hygroline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.